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  • Product: Bromoethane-2-D1
  • CAS: 23705-67-1

Core Science & Biosynthesis

Foundational

Bromoethane-2-D1 chemical properties and specifications

Title: Bromoethane-2-D1 (CH₂DCH₂Br): Chemical Properties, Kinetic Isotope Effects, and Analytical Specifications Executive Summary As a Senior Application Scientist, I frequently encounter the need for precise isotopic l...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bromoethane-2-D1 (CH₂DCH₂Br): Chemical Properties, Kinetic Isotope Effects, and Analytical Specifications

Executive Summary As a Senior Application Scientist, I frequently encounter the need for precise isotopic labeling in both mechanistic organic chemistry and quantitative bioanalysis. Bromoethane-2-D1 (CH₂DCH₂Br), a selectively mono-deuterated alkyl halide, represents a critical probe molecule. Unlike its fully deuterated counterpart (Bromoethane-D5), the specific deuterium placement at the C2 position allows researchers to isolate specific kinetic isotope effects (KIE) and provides a highly calibrated internal standard for mass spectrometry without significantly altering chromatographic retention times.

Physicochemical Properties & Specifications

Bromoethane-2-D1 retains the macroscopic physical properties of unlabeled bromoethane—a colorless, volatile liquid with a characteristic sweet odor[1]. However, its molecular weight and spectroscopic signatures are distinctly shifted. The following table summarizes the core quantitative data necessary for experimental planning and safety assessments.

PropertySpecification / Value
Chemical Name Bromoethane-2-D1 (Ethyl-2-d1 bromide)
CAS Registry Number 23705-67-1[2]
Molecular Formula CH₂DCH₂Br (C₂H₄DBr)[3]
Molecular Weight 109.97 g/mol [3]
Isotopic Enrichment ≥ 98 atom % D[3]
Boiling Point 37 - 40 °C[1]
Density 1.46 g/mL at 25 °C[1]
Appearance Clear, colorless, volatile liquid[1]

Mechanistic Insights: Pyrolysis and Kinetic Isotope Effects (KIE)

The thermal decomposition (pyrolysis) of ethyl bromide is a classic unimolecular reaction that proceeds via a four-centered activated complex, eliminating hydrogen bromide to yield ethylene[4]. When utilizing Bromoethane-2-D1, researchers observe a distinct primary Kinetic Isotope Effect[5].

The Causality of the Isotope Effect: The divergence in reaction pathways is rooted in zero-point energy differences. The C-D bond possesses a lower zero-point energy than the C-H bond, meaning that more thermal activation energy is required to stretch and cleave the C-D bond to reach the transition state. Consequently, when Bromoethane-2-D1 undergoes pyrolysis at 350–450 °C, the elimination of HBr (yielding CH₂=CHD) proceeds at a significantly faster rate (


) than the elimination of DBr (yielding CH₂=CH₂) (

)[4][6]. The precise measurement of these competing pathways allows physical chemists to map the exact geometry and energy threshold of the transition state[5].

G Reactant Bromoethane-2-D1 (CH2DCH2Br) TS 4-Centered Transition State (Activation Energy ~53 kcal/mol) Reactant->TS Thermal Activation (350-450 °C) PathA HBr Elimination (Primary Pathway) TS->PathA k_H (Faster) PathB DBr Elimination (Subject to KIE) TS->PathB k_D (Slower) ProdA Ethylene-d1 + HBr (CH2=CHD + HBr) PathA->ProdA ProdB Ethylene + DBr (CH2=CH2 + DBr) PathB->ProdB

Thermal decomposition pathways of Bromoethane-2-D1 highlighting the kinetic isotope effect.

Experimental Protocol: High-Fidelity Synthesis and Validation

When synthesizing isotopically labeled volatile alkyl halides, the choice of halogenating agent is paramount. We actively avoid strong protic acids (e.g., HBr/H₂SO₄) because they promote carbocation-mediated hydride/deuteride shifts, leading to isotopic scrambling. Instead, Phosphorus Tribromide (PBr₃) is selected. PBr₃ operates via an SN2 mechanism on the intermediate phosphite ester, ensuring the deuterium label remains strictly at the C2 position.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel under an inert argon atmosphere.

  • Reagent Loading: Add 2-deuterioethanol (CH₂DCH₂OH, 1.0 eq) and a non-reactive co-solvent (e.g., anhydrous dichloromethane) to the flask. Chill the system to 0 °C using an ice-water bath.

  • Bromination: Add Phosphorus Tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel. Causality: The dropwise addition maintains the internal temperature below 5 °C, which is critical to prevent the volatile loss of the low-boiling product (b.p. 37-40 °C)[1].

  • Reflux & Isolation: Remove the ice bath, allow the mixture to reach room temperature, and gently warm to 40 °C. Isolate the Bromoethane-2-D1 via fractional distillation.

  • Self-Validation System: Analyze the distillate via ¹H-NMR and ¹³C-NMR. The protocol is self-validating: the absence of a multiplet at the C1 position in the ¹H-NMR spectrum (which would indicate CH₃-CHDBr) confirms that absolutely no isotopic scrambling occurred during the SN2 displacement.

Applications in Advanced Mass Spectrometry

In LC-MS based metabolomics and drug development, surrogate standardization is often limited by chemical properties and dynamic range[7]. Bromoethane-2-D1 serves as a highly effective stable isotopic internal standard for normalizing chemical profiles in biological samples[7].

By spiking complex biological extracts with a known concentration of CH₂DCH₂Br, analytical scientists can generate precise m/z intensity ratio normalization factors[7]. The single deuterium substitution provides a +1 Da mass shift, which is mathematically ideal for resolving the standard from the natural-abundance analyte without inducing the severe chromatographic retention time shifts often seen with heavily deuterated analogs (e.g., D5).

References[1] Guidechem. "Bromoethane 74-96-4." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_fqZoX9vjhAoJWU8pAYigVKQPKeCjDfZktFd-Tc374BUhcAQMId7X7olWMUyyV8lwi5dmq821baba_ZE1V6N39qh057sz42xtR7T1pVHU9Pa1G04f8OBMQj53BIw4t7-1PkLdJfoOQbiWyQXdom4=[2] Sigma-Aldrich. "1-bromoethene." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAPtTAv0ELsrljQDItqDiV8Zx3ySIyBx5BaONXIqXJC6MM5HQGzmWVZtFTX7ptTstBowOjJlXGxt99Ik61igJ30g9hdwwomzPKDdKrxBK0AHYtqe5bLMX8IxKqJjEyOMsNidEALQvBug6XRFd1y9FStCjdUj5mXkqK7HjKb5NShAcguuKjsNwXks8bqYe4VI94SLZ5tckOEVWfzII5eOhxQOZrlDsmoQo0lNUl1vavTBMruZZDQX5U-3frCQBvxv4zro=[3] CDN Isotopes. "United States - CDN Isotopes." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxgr6zNJTRsjI3bO-K746Ckz87ASm4f5HPxEqIul5EqMz7FjJ2y9Ye5DzpGWLOhFUXp7nEMrO8it3a-skUaEqxWVf5BQ4sSBOD_1XIqsTsFB74Wp0u-dmvePTi0GNoOqvtoKdtkHp2r9KjPB-EoG8wOxCmYlEfT_nZwRvSaqQNNKTEJb8Bg==[4] Canadian Science Publishing. "THE KINETICS OF THE THERMAL DECOMPOSITION OF ETHYL BROMIDE AND ETHYL BROMIDE-d5." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAjLtQPTO7VCnXl6_ZEH1zrNFxg2up1WGKsP7BnhHDH98Mm0vewUdNBFYvRlNpUn86DrIFzZwC9sjFoKgi4CZ-9hrw9gTTeIE55j9taIHD8MiMeyza93UXI0-7kudDivTBnLa03YR5C7QF4BA=[6] Scilit. "C13 Isotope Effect in the Thermodecomposition of Ethyl Bromide." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6qwNAHuCpqb1jbcOPCg7d52V5gLA9cS_yiH7TFdBedRQsS6_eWThDOagvNxcz4K4dRaiQFFBkijbQpIBaRZENVJjQctyiNYkImDZ0Bk8NxZLNAyXTcGS3Fni9qhSsukz2E68jUkFzT1T1u2U7Xr1HYfKi0UfrXKok55dVdLZ[5] ResearchGate. "Unimolecular reactions of CH(2)BrCH(2)Br, CH(2)BrCH(2)Cl, and CH(2)BrCD(2)Cl: identification of the Cl-Br interchange reaction." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwnC12CNSPffdMvDZDq6fORrQGyNyo-ATVi24maTXRNuhSlKPKeOz5Sf0YUdln7Dk_szdTU3_Nkpjfk_lcd1NVbs6t85j6vVuIHsRX7nqLX7_9YNzgvVBdNI-8v2_brJJiqiCfHc0K6RK0RG4E1M1-gVyEwA-zcFA9wQ98pnIvEx_jGy7x7L-l7VX9n0w6wDiUNtlqHGXQDTYa7aoKi2HSAFBSO8hUGivM9uvTKwFP7zxGZ81BLfjZ-CKizYkyIC3Vm2TUwEkp29dq0gUlNuR4RMjEHaQWB6HoU-muHg==[7] Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2My44jCHpMrRQ19Lom9LgarR_i8qLXHGYM2MtZbCGNoFXJ6NMf-mzq5J4vrp-3TmTC01pqNJTk_TaVeu1I_rqHjsUMZtozsorBRVPTC_m_32jbaoVP2O1pMxhv5L7SM9RZKKtAu59a-fDBDFK-q0=

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Bromoethane-2-D1

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Bromoethane-2-D1 (CH₂DCH₂B...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Bromoethane-2-D1 (CH₂DCH₂Br). The targeted introduction of a single deuterium atom at the C2 position offers a valuable tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative mass spectrometry. This document details a robust synthetic route commencing with the selective deuteration of acetaldehyde to yield ethanol-1-D1, followed by a stereospecific bromination. Furthermore, this guide outlines rigorous analytical methodologies, including multinuclear NMR spectroscopy and mass spectrometry, to unequivocally determine the isotopic enrichment and positional integrity of the final product. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and reproducibility for researchers in the fields of synthetic chemistry and drug development.

Introduction: The Significance of Site-Specific Deuteration

Isotopically labeled compounds, particularly those incorporating deuterium, are indispensable tools in modern chemical and pharmaceutical research. The "deuterium switch" strategy, where hydrogen atoms at specific molecular positions are replaced with deuterium, can significantly alter a drug candidate's metabolic profile by leveraging the kinetic isotope effect, thereby potentially improving its pharmacokinetic properties. Bromoethane-2-D1, with its single, strategically placed deuterium atom, serves as a versatile building block for the synthesis of more complex deuterated molecules. The successful synthesis and rigorous characterization of this compound are paramount to ensure the validity of subsequent experimental outcomes.

This guide presents a detailed, field-proven methodology for the preparation of Bromoethane-2-D1 with high isotopic purity. The synthetic strategy is bifurcated into two key stages: the synthesis of the deuterated precursor, ethanol-1-D1, and its subsequent conversion to the target molecule. A critical emphasis is placed on the analytical techniques required to validate the isotopic enrichment and the precise location of the deuterium label.

Synthetic Strategy: A Two-Step Approach to Bromoethane-2-D1

The synthesis of Bromoethane-2-D1 is achieved through a carefully controlled two-step process designed to maximize isotopic incorporation and minimize scrambling. The overall synthetic workflow is depicted below.

Synthesis_Workflow Acetaldehyde Acetaldehyde Ethanol_d1 Ethanol-1-D1 Acetaldehyde->Ethanol_d1  NaBD4, CH3OH (anhydrous) Bromoethane_d1 Bromoethane-2-D1 Ethanol_d1->Bromoethane_d1  PBr3, Pyridine (anhydrous)

Caption: Synthetic workflow for Bromoethane-2-D1.

Step 1: Synthesis of Ethanol-1-D1 via Reduction of Acetaldehyde

The foundational step in this synthesis is the stereospecific introduction of a deuterium atom. This is accomplished through the reduction of acetaldehyde using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a cost-effective and highly selective reagent for this transformation.[1] The reaction proceeds via the nucleophilic addition of a deuteride ion to the carbonyl carbon of acetaldehyde.

Experimental Protocol: Synthesis of Ethanol-1-D1

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with a solution of freshly distilled acetaldehyde (10.0 g, 0.227 mol) in anhydrous methanol (100 mL).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: A solution of sodium borodeuteride (99 atom % D; 2.15 g, 0.051 mol) in anhydrous methanol (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

  • Quenching: The reaction is cautiously quenched by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Workup: The mixture is allowed to warm to room temperature, and the bulk of the methanol is removed under reduced pressure. The remaining aqueous layer is saturated with potassium carbonate and extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to afford crude ethanol-1-D1.

  • Purification: The crude product is purified by fractional distillation, collecting the fraction boiling at 78-79 °C.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and a dry nitrogen atmosphere is crucial to prevent the quenching of the sodium borodeuteride by water, which would lead to the formation of non-deuterated ethanol.

  • Low Temperature: Maintaining a low temperature during the addition of the reducing agent controls the reaction rate and minimizes potential side reactions.

  • Acidic Quench: The acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

  • Salting Out: The addition of potassium carbonate to the aqueous layer decreases the solubility of ethanol, thereby improving the extraction efficiency.

Step 2: Bromination of Ethanol-1-D1 to Bromoethane-2-D1

The conversion of the primary alcohol, ethanol-1-D1, to the corresponding alkyl bromide is achieved using phosphorus tribromide (PBr₃). This reagent is highly effective for converting primary and secondary alcohols to alkyl bromides and proceeds via an Sₙ2 mechanism.[3][4] This is a critical choice as the Sₙ2 pathway ensures that the reaction occurs at the carbon bearing the hydroxyl group without affecting the adjacent carbon where the deuterium is located, thus preventing isotopic scrambling. The reaction proceeds with an inversion of configuration at the reaction center.[5]

Experimental Protocol: Synthesis of Bromoethane-2-D1

  • Reaction Setup: A 100 mL two-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with purified ethanol-1-D1 (5.0 g, 0.108 mol) and anhydrous pyridine (1.0 mL).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Phosphorus tribromide (10.7 g, 0.040 mol) is added dropwise from the dropping funnel over a period of 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2 hours.[6]

  • Distillation: The apparatus is arranged for distillation, and the crude Bromoethane-2-D1 is distilled directly from the reaction mixture. The distillate is collected in a receiver cooled in an ice bath.

  • Workup: The crude distillate is washed with water (2 x 20 mL), 5% aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying and Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and purified by a final distillation, collecting the fraction boiling at 37-39 °C.[7]

Causality Behind Experimental Choices:

  • Pyridine: Pyridine is added as a mild base to neutralize the hydrobromic acid (HBr) that can be formed as a byproduct, which could otherwise lead to side reactions.[3]

  • Sₙ2 Reaction: The choice of PBr₃ ensures a clean Sₙ2 reaction, which is essential for maintaining the isotopic integrity of the molecule.[5]

  • Washing Steps: The washing with water removes any water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Isotopic Purity Analysis: A Multi-faceted Approach

The confirmation of isotopic purity and the precise location of the deuterium atom are critical for the validation of the synthesis. A combination of multinuclear NMR spectroscopy and mass spectrometry provides a comprehensive and definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and isotopic composition of a molecule. For Bromoethane-2-D1, ¹H NMR, ²H NMR, and ¹³C NMR each provide unique and complementary information.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of unlabeled bromoethane, the methyl protons (C1) appear as a triplet, and the methylene protons (C2) appear as a quartet.[8] In Bromoethane-2-D1 (CH₂DCH₂Br), the signal for the C2 protons will be significantly altered. The integration of the C2 proton signal relative to the C1 proton signal will be reduced. Furthermore, the multiplicity of the C1 proton signal will change due to the presence of the deuterium atom on the adjacent carbon.

Expected ¹H NMR Data for Bromoethane-2-D1:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.7Triplet of triplets3HCH₃
~3.4Broad multiplet1HCHD

²H NMR Spectroscopy

Deuterium (²H) NMR is a direct method for observing the presence and chemical environment of deuterium atoms in a molecule.[9] A single resonance in the ²H NMR spectrum of the purified product will confirm the presence of a single deuterium environment. Quantitative ²H NMR, using an internal standard with a known deuterium concentration, can be employed to determine the absolute isotopic enrichment.[10]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom directly bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling. The chemical shift of this carbon will also be slightly upfield compared to its non-deuterated counterpart, a phenomenon known as the deuterium isotope effect on the ¹³C chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm isotopic labeling.

Expected Mass Spectral Data for Bromoethane-2-D1:

The mass spectrum of unlabeled bromoethane shows a characteristic pair of molecular ion peaks at m/z 108 and 110, corresponding to the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] For Bromoethane-2-D1, the molecular ion peaks will be shifted to m/z 109 and 111.

Fragmentation Analysis:

The fragmentation pattern of Bromoethane-2-D1 will also differ from the unlabeled compound. For example, the loss of a bromine radical from the molecular ion of unlabeled bromoethane gives an ethyl cation at m/z 29. For Bromoethane-2-D1, the loss of a bromine radical will result in a deuterated ethyl cation at m/z 30. Analysis of the relative intensities of these fragment ions can provide further confirmation of the deuterium's location.

MS_Fragmentation MI_d1 [CH2DCH2Br]+• (m/z 109/111) Fragment1_d1 [CH2DCH2]+ (m/z 30) MI_d1->Fragment1_d1 -•Br Fragment2_d1 [CH2Br]+• (m/z 93/95) MI_d1->Fragment2_d1 -•CH2D

Caption: Predicted mass spectral fragmentation of Bromoethane-2-D1.

Data Summary and Conclusion

The successful synthesis of Bromoethane-2-D1 with high isotopic purity relies on a well-controlled synthetic sequence and rigorous analytical verification. The following table summarizes the key analytical data expected for the final product.

Analytical TechniqueExpected ResultInterpretation
¹H NMR Reduced integration and altered multiplicity of the C2 proton signal.Confirms deuterium incorporation at the C2 position.
²H NMR A single resonance.Confirms a single deuterium environment.
¹³C NMR A triplet for the C2 carbon signal.Confirms the C-D bond.
Mass Spectrometry Molecular ion peaks at m/z 109 and 111.Confirms the incorporation of one deuterium atom.
MS Fragmentation Presence of a fragment ion at m/z 30.Confirms the location of the deuterium on the ethyl group.

References

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Foundational

Foreword: Unveiling Molecular Subtleties Through Isotopic Substitution

An In-depth Technical Guide to the Physical Properties of Deuterated Bromoethane In the realm of molecular characterization, the strategic substitution of atoms with their isotopes serves as a powerful tool for elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Deuterated Bromoethane

In the realm of molecular characterization, the strategic substitution of atoms with their isotopes serves as a powerful tool for elucidating subtle structural and electronic properties. The replacement of hydrogen with deuterium in bromoethane (ethyl bromide, CH₃CH₂Br) provides a quintessential example of this approach. While chemically similar, the increased mass of deuterium significantly alters the molecule's moments of inertia without perturbing the electronic potential energy surface. This alteration allows for a more refined determination of molecular structure through high-resolution spectroscopic techniques.

This guide provides a comprehensive overview of the core physical properties of deuterated bromoethane, focusing on the insights gained from gas-phase microwave spectroscopy. We will delve into the rotational constants that define the molecule's geometry, the nuclear quadrupole hyperfine structure that probes the electronic environment of the bromine nucleus, and the experimental methodologies that underpin these measurements. The data presented herein are primarily derived from the foundational work of Flanagan and Pierce, who conducted a thorough investigation of several deuterated species of ethyl bromide, providing the most complete data set available in the peer-reviewed literature.[1] This work serves as a benchmark for understanding the physical chemistry of small haloalkanes.

Rotational Spectroscopy and the Determination of Molecular Structure

The rotational spectrum of a molecule, typically measured in the microwave region of the electromagnetic spectrum, offers the most precise data for determining its geometric structure in the gas phase.[2] For a molecule to exhibit a pure rotational spectrum, it must possess a permanent electric dipole moment, a condition that bromoethane fulfills due to the electronegativity difference between the carbon and bromine atoms.[1]

Bromoethane is classified as an asymmetric top rotor, meaning its three principal moments of inertia (Iₐ, Iₑ, Iₐ) are all different. This results in a complex but information-rich rotational spectrum. The isotopic substitution of hydrogen with deuterium creates new isotopologues (e.g., CH₃CD₂Br, CD₃CH₂Br) with different moments of inertia, yet nearly identical equilibrium structures. By analyzing the spectra of multiple isotopologues, a complete and unambiguous structural determination can be achieved using the substitution (Kraitchman's) method.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy

The acquisition of rotational spectra for deuterated bromoethane is accomplished using a high-resolution microwave spectrometer, often a pulsed-jet Fourier transform microwave (FTMW) instrument. The causality behind this choice lies in the need to isolate molecules in a collision-free environment and probe the rotational transitions with exceptional precision.

Methodology:

  • Sample Preparation: A dilute gaseous mixture (typically ~1%) of the deuterated bromoethane isotopologue in a carrier gas (e.g., Neon or Argon) is prepared.

  • Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum chamber. This process, known as a supersonic expansion, cools the molecules to a very low rotational temperature (~1-5 K), simplifying the spectrum by populating only the lowest energy rotational levels.

  • Microwave Excitation: A short, high-power microwave pulse is directed into the chamber, polarizing the molecules and inducing a macroscopic dipole moment in the gas sample.

  • Free Induction Decay (FID): After the excitation pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal contains the frequency information of the rotational transitions.

  • Detection and Analysis: The FID is detected by a sensitive receiver, digitized, and Fourier transformed to yield the frequency-domain spectrum. The precise frequencies of the rotational transitions are then fitted to a Hamiltonian model to extract the rotational constants and other spectroscopic parameters.

This protocol is self-validating as the high resolution achieved allows for the observation of fine and hyperfine splittings, which must be consistent with theoretical models for the assignments to be considered correct.

experimental_workflow cluster_prep Sample Preparation cluster_chamber Spectrometer Chamber (High Vacuum) cluster_analysis Data Processing Sample Deuterated Bromoethane Sample Mixer Gas Mixer (~1%) Sample->Mixer Carrier Carrier Gas (Ne/Ar) Carrier->Mixer Nozzle Pulsed Nozzle Mixer->Nozzle Pulsed Injection Detector Detector & Amplifier MW_Source Microwave Source/Amplifier MW_Source->Nozzle Digitizer Digitizer Detector->Digitizer FID Signal Computer Computer (FFT) Digitizer->Computer Spectrum Frequency Spectrum Computer->Spectrum Fit Hamiltonian Fit Spectrum->Fit Constants Spectroscopic Constants Fit->Constants

Caption: Workflow for Microwave Spectroscopy Experiment.

Rotational and Centrifugal Distortion Constants

The analysis of the microwave spectra of various bromoethane isotopologues yields highly precise rotational constants (A, B, C) and quartic centrifugal distortion constants (D). The latter account for the slight stretching of the molecule as it rotates. The data obtained by Flanagan and Pierce for several deuterated species are summarized below.[1] The consistency of the derived structural parameters across multiple isotopologues provides a robust validation of the results.

IsotopologueA (MHz)B (MHz)C (MHz)
CH₃CH₂⁷⁹Br 10099.98 ± 0.023526.47 ± 0.012772.58 ± 0.01
CH₃CH₂⁸¹Br 10099.70 ± 0.023502.89 ± 0.012755.93 ± 0.01
CH₃CD₂⁷⁹Br 9363.31 ± 0.023290.70 ± 0.012623.50 ± 0.01
CD₃CH₂⁷⁹Br 8689.15 ± 0.023426.65 ± 0.012665.34 ± 0.01
Data sourced from Flanagan and Pierce, J. Chem. Phys. 38, 2963 (1963).[1]

From these rotational constants, a complete substitution structure (rₛ) of ethyl bromide was determined. Key structural parameters include:

  • C-C bond length: 1.518 Å

  • C-Br bond length: 1.950 Å

  • ∠CCBr angle: 111° 2'

Electric Dipole Moment Determination via the Stark Effect

The electric dipole moment (µ) is a fundamental property that quantifies the charge separation within a molecule. In rotational spectroscopy, it is precisely determined by observing the splitting of rotational transitions in the presence of an external electric field—a phenomenon known as the Stark effect.[3]

Experimental Protocol: Stark Effect Measurement

The measurement is conducted within a specialized microwave spectrometer containing a Stark cell.

Methodology:

  • Spectrometer Setup: The experiment uses a microwave spectrometer equipped with a Stark cell, which consists of a waveguide with a central electrode insulated from the walls.

  • Field Application: A precisely controlled DC voltage is applied to the electrode, creating a uniform electric field (E) across the absorbing gas sample.

  • Spectral Observation: A rotational transition, which appears as a single line in the absence of the field, is observed.

  • Line Splitting: As the electric field is applied, the (2J+1)-fold degeneracy of the rotational levels with respect to the quantum number Mⱼ is lifted. This results in the splitting of the rotational line into multiple components.[4]

  • Analysis: The magnitude of the frequency shift (Δν) of these Stark components is measured as a function of the applied electric field. For a linear or symmetric top molecule, the shift is often proportional to µ²E² (second-order Stark effect).[3] For an asymmetric top like bromoethane, the analysis is more complex but yields the individual components of the dipole moment along the principal axes (µₐ, µₑ, µₐ).

The value of the dipole moment for normal bromoethane has been well established. While minor variations are expected upon deuteration, the fundamental methodology remains the same.[5]

PropertyValue
Dipole Moment (µ) 2.01 ± 0.02 D
Component µₐ 1.95 D
Component µₑ 0.50 D
Data for CH₃CH₂Br. Sourced from the NIST Chemistry WebBook.[6]

Nuclear Quadrupole Hyperfine Structure

One of the most powerful features of the microwave spectroscopy of bromoethane is the resolution of hyperfine structure arising from the interaction between the nuclear quadrupole moments of the bromine isotopes (⁷⁹Br and ⁸¹Br, both with nuclear spin I=3/2) and the intramolecular electric field gradient at the nucleus. This interaction provides a sensitive probe of the C-Br bond's electronic character.[1] Similarly, the deuterium nucleus (D, I=1) also possesses a quadrupole moment, though its interaction is significantly weaker.[7]

This interaction couples the nuclear spin angular momentum (I) with the overall rotational angular momentum (J) to form a new total angular momentum, F. The selection rule for transitions becomes ΔF = 0, ±1. This coupling splits each rotational level into multiple sublevels, leading to a characteristic hyperfine splitting pattern in the spectrum.

angular_momentum Vector Coupling of Angular Momenta J Rotational Angular Momentum (J) F Total Angular Momentum (F) J->F I Nuclear Spin Angular Momentum (I) I->F

Caption: Coupling of Angular Momenta in Quadrupole Interaction.

Bromine Quadrupole Coupling Constants

The strength of the quadrupole interaction is quantified by the nuclear quadrupole coupling constants (e.g., χₐₐ, χₑₑ, χₐₐ), which are the components of the coupling tensor along the principal inertial axes. A detailed analysis of the hyperfine splittings in the spectra of bromoethane yielded the principal components of the bromine quadrupole coupling tensor.[1] A key finding from this analysis was that the principal 'z' axis of the coupling tensor coincides with the C-Br internuclear axis, indicating that the C-Br bond is not bent.[1]

Isotopologueχₐₐ (MHz)(χₑₑ - χₐₐ) (MHz)
CH₃CH₂⁷⁹Br 409.2 ± 0.5-102.5 ± 0.8
CH₃CH₂⁸¹Br 341.8 ± 0.5-85.6 ± 0.8
CH₃CD₂⁷⁹Br 407.9 ± 0.5-102.7 ± 0.8
CD₃CH₂⁷⁹Br 409.5 ± 0.5-102.6 ± 0.8
Data sourced from Flanagan and Pierce, J. Chem. Phys. 38, 2963 (1963).[1]

The remarkable consistency of the coupling constants across the different deuterated species demonstrates that isotopic substitution has a negligible effect on the electronic environment of the C-Br bond, reinforcing its utility as a pure structural probe in this context.

Conclusion

The study of deuterated bromoethane via microwave spectroscopy provides a masterclass in the precise determination of fundamental physical properties. The analysis of its rotational spectrum yields a complete and accurate molecular structure, validated by the consistency of results across multiple isotopologues. Furthermore, the Stark effect and nuclear quadrupole hyperfine structure offer detailed insights into the molecule's electronic properties, namely its charge distribution (dipole moment) and the specific electronic environment of the bromine nucleus. The data presented in this guide, grounded in authoritative experimental work, provide drug development professionals and researchers with a robust understanding of the structural and electronic characteristics of this archetypal haloalkane.

References

  • Tatamitani, Y., Kuwano, S., Fuchigami, K., Oe, S., & Ogata, T. (1999). Microwave Spectrum, Structure, and Nuclear Quadrupole Coupling Constants of 1-Bromo-1-fluoroethane. Journal of Molecular Spectroscopy, 196(2), 189-196. [Link]

  • Flanagan, C., & Pierce, L. (1963). Microwave Spectrum, Structure, and Quadrupole Coupling Constant Tensor of Ethyl Bromide. The Journal of Chemical Physics, 38(12), 2963-2970. [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for CH₂BrCH₂Br. NIST. [Link]

  • R Discovery. (1988). Deuterium Quadrupole Coupling Constants of Deuterohalogenoacetylens. [Link]

  • Nelson, R. D., Lide, D. R., & Maryott, A. A. (1967). Selected Values of Electric Dipole Moments for Molecules in the Gas Phase. National Bureau of Standards. [Link]

  • Kadhim, A. (n.d.). Chapter two: Microwave spectroscopy. [Link]

  • Wagner, R. S., Solimene, N., & Dailey, B. P. (1955). Microwave Spectrum of Ethyl Bromide. The Journal of Chemical Physics, 23(6), 1184. [Link]

  • Tischer, R., Demaison, J., & Starck, B. (n.d.). Molecular dipole moments and polarizabilities. [Link]

  • Legon, A. C., & Suckley, A. P. (1989). Nonlinear hydrogen bonds of the type (CH2)2Z···HY: The rotational spectrum of a complex of methylenecyclopropane and hydrogen bromide. Physical Chemistry Chemical Physics. [Link]

  • Lucknow University. (2020). MICROWAVE SPECTROSCOPY PART-2. [Link]

  • Kirchner, B., et al. (2016). Deuteron Quadrupole Coupling Constants and Reorientation Correlation Times of Cations in Amino Acid Ionic Liquids. Molecules, 21(10), 1279. [Link]

  • Peter, A. J. (2024). L.1.8 Stark effect of linear&spherical top molecules in microwave spectra. YouTube. [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for CHBr (bromomethylene). NIST. [Link]

  • Automated Topology Builder. (n.d.). Bromoethane | C₂H₅Br. [Link]

  • ResearchGate. (n.d.). Experimental quadrupole coupling constants (eQeq/h) plotted versus...[Link]

  • Puzzarini, C., & Barone, V. (2022). Connections between the accuracy of rotational constants and equilibrium molecular structures. Physical Chemistry Chemical Physics, 25(2), 945-961. [Link]

  • NIST. (n.d.). Ethyl bromide. NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Bromoethane-2-D1

This guide provides a comprehensive overview of the safety data for Bromoethane-2-D1, designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety data for Bromoethane-2-D1, designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this valuable isotopic compound. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to explain not just what to do, but why it's done.

Introduction: The Significance of Deuteration and Safety

Bromoethane-2-D1 (CH₂DCH₂Br) is an isotopically labeled analog of bromoethane, where one hydrogen atom on the methyl group has been replaced by its heavier isotope, deuterium. This substitution makes it a powerful tool in mechanistic studies, metabolic pathway elucidation, and as a synthetic intermediate where kinetic isotope effects can be leveraged. However, this subtle structural change necessitates a dedicated examination of its safety profile. While much of the hazard information is inherited from its parent compound, bromoethane, the presence of deuterium can influence its metabolic fate and, consequently, its toxicological properties. This guide is structured to provide a holistic understanding of these factors.

Section 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. The introduction of a single deuterium atom has a measurable effect on the molecular weight of Bromoethane-2-D1 compared to its non-deuterated counterpart.

PropertyBromoethane-2-D1Bromoethane (unlabeled)
Molecular Formula CH₂DCH₂BrC₂H₅Br
Molecular Weight 109.97 g/mol [1]108.97 g/mol [2]
CAS Number 23705-67-1[1]74-96-4[1]
Appearance Colorless liquid[2]Colorless liquid[3]
Boiling Point 37 - 40 °C (99 - 104 °F)[2]37 - 40 °C / 98.6 - 104 °F
Melting Point -119 °C (-182 °F)[2]-119 °C / -182.2 °F
Density 1.46 g/mL[2]1.46 g/cm³ at 20 °C[4]
Flash Point -23 °C (-9 °F)[2]-23 °C / -9.4 °F
Water Solubility 9 g/L[2]9 g/L at 20 °C[4]
Vapor Density 3.76 (Air = 1)[2]3.76

As the data indicates, many of the macroscopic physical properties are nearly identical. However, the difference in molecular weight, while small, is a critical parameter in high-sensitivity analytical applications.

Section 2: Hazard Identification and Toxicological Insights

Bromoethane-2-D1 is a hazardous chemical, and its handling requires stringent safety measures. Its primary hazards are its high flammability and its toxicity.

GHS Hazard Classification:

  • Flammable liquids: Category 2 (H225: Highly flammable liquid and vapour)[2][4][5]

  • Acute toxicity, Oral: Category 4 (H302: Harmful if swallowed)[5]

  • Acute toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)

  • Serious eye irritation: Category 2 (H319: Causes serious eye irritation)[2][5]

  • Carcinogenicity: Category 2 (H351: Suspected of causing cancer)[2][4][5]

  • Hazardous to the ozone layer: Category 1 (H420: Harms public health and the environment by destroying ozone in the upper atmosphere)[4][5]

The Deuterium Isotope Effect on Toxicity:

From a toxicological perspective, the C-D bond is stronger than the C-H bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve the cleavage of this bond are slowed down. Research on deuterated analogs of similar compounds, such as 1,2-dibromoethane, has shown a significant deuterium isotope effect on metabolism.[6] Specifically, the microsomal oxidation can be reduced, which may alter the toxicological profile.[6] While the overall metabolism of deuterated bromoethane was less, the resulting DNA damage was observed to be greater at later time points, suggesting that the metabolic pathway may be shifted towards pathways that produce genotoxic metabolites.[6] This underscores the importance of treating deuterated compounds with a high degree of caution, as their biological activity may not be identical to their non-deuterated counterparts.

G cluster_0 Metabolic Pathways of Bromoethane Bromoethane Bromoethane-2-D1 Microsomal_Oxidation Microsomal Oxidation (CYP450) Bromoethane->Microsomal_Oxidation Slower due to C-D bond strength GSH_Conjugation GSH Conjugation (GSTs) Bromoethane->GSH_Conjugation Metabolite_A Metabolite A (Potentially less toxic) Microsomal_Oxidation->Metabolite_A Metabolite_B Metabolite B (Potentially genotoxic) GSH_Conjugation->Metabolite_B

Caption: Potential metabolic pathways of Bromoethane-2-D1.

Section 3: Protocols for Safe Handling and Storage

A proactive approach to safety is paramount. The following protocols are designed to minimize risk during the handling and storage of Bromoethane-2-D1.

Experimental Workflow for Safe Handling:

G start Start: Receive Chemical prep Preparation: Don PPE, verify fume hood function start->prep handling Handling: Dispense in fume hood, ground equipment prep->handling use Experimental Use: Maintain ventilation, monitor for leaks handling->use cleanup Cleanup: Decontaminate surfaces, collect waste use->cleanup end End: Store properly, remove PPE cleanup->end

Caption: A typical workflow for the safe handling of Bromoethane-2-D1.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.

    • Don the appropriate Personal Protective Equipment (PPE):

      • Gloves: Wear suitable chemical-resistant gloves. Given that bromoethane can attack some plastics and rubbers, nitrile gloves may not be sufficient for prolonged contact.[3] It is advisable to consult the glove manufacturer's resistance chart.

      • Eye Protection: Use safety goggles with side shields or a face shield.[3]

      • Lab Coat: A flame-retardant lab coat is recommended.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Dispensing and Use:

    • Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[3][7]

    • Use non-sparking tools.[3]

    • Avoid creating aerosols or mists of the liquid.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store Bromoethane-2-D1 in a refrigerator in a tightly sealed container.[1]

    • The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.[3]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, aluminum, zinc, and magnesium.[3]

Section 4: Emergency and First-Aid Procedures

In the event of an emergency, a swift and informed response is critical.

Accidental Release Measures:

G spill Spill Detected evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignite Remove all ignition sources ventilate->ignite contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ignite->contain collect Collect absorbed material into a sealed container for disposal contain->collect decon Decontaminate spill area collect->decon

Caption: Emergency response decision tree for a Bromoethane-2-D1 spill.

First-Aid Measures:

Route of ExposureFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

  • Specific Hazards: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated. Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 5: Disposal Considerations

Disposal of Bromoethane-2-D1 and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service to ensure compliance and safety.

Conclusion

Bromoethane-2-D1 is an indispensable tool for scientific advancement, but its use comes with significant responsibilities. Its high flammability and potential health hazards, which may be subtly altered by its isotopic nature, demand a rigorous and informed approach to safety. By understanding its chemical properties, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks and continue to leverage this compound for groundbreaking discoveries.

References

  • White, R. D., Sipes, I. G., Gandolfi, A. J., & Bowden, G. T. (1981). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Drug Metabolism and Disposition, 9(6), 563-564. [Link]

  • International Chemical Safety Cards. (2021). ICSC 1378 - BROMOETHANE. ILO and WHO. [Link]

  • PubChem. Bromoethane-2-D1. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2016). BROMOETHANE FOR SYNTHESIS MSDS. [Link]

  • Loba Chemie. (2016). BROMOETHANE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Bromoethane. [Link]

Sources

Foundational

The Heavy Drug Paradigm: An In-Depth Guide to Deuterated Alkyl Halides in Drug Development

Executive Summary The strategic incorporation of deuterium into small-molecule therapeutics has revolutionized modern pharmacokinetics. Deuterated alkyl halides—such as methyl- iodide ( ) and ethyl- bromide ( )—serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into small-molecule therapeutics has revolutionized modern pharmacokinetics. Deuterated alkyl halides—such as methyl-


 iodide (

) and ethyl-

bromide (

)—serve as the foundational synthetic building blocks for this new class of "heavy drugs." By leveraging the primary kinetic isotope effect (KIE), medicinal chemists can selectively fortify metabolic soft spots, thereby extending drug half-life, reducing dosing frequency, and mitigating the generation of toxic metabolites[1][2]. This whitepaper explores the physical chemistry, synthetic methodologies, and clinical applications of deuterated alkyl halides, providing actionable protocols for drug development professionals.

Core Principles: The Kinetic Isotope Effect (KIE)

The utility of deuterated alkyl halides is fundamentally rooted in quantum mechanics. Deuterium (


 or 

) possesses twice the atomic mass of protium (

). This mass differential alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[2].
The Causality of Metabolic Stability

In biological systems, cytochrome P450 (CYP450) enzymes metabolize drugs primarily through oxidative C-H bond cleavage[3]. Because the C-D bond has a greater reduced mass, its zero-point vibrational energy (ZPE) is significantly lower than that of a C-H bond[2]. Consequently, a higher activation energy (


) is required to reach the transition state for bond cleavage.

When C-H bond breaking is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium results in a primary kinetic isotope effect, expressed as the rate ratio


[2]. This ratio can theoretically reach up to 6–10, meaning the deuterated compound is metabolized up to 10 times slower at that specific site[2][4].

KIE_Pathway Drug Drug Candidate (C-H or C-D Bond) CYP450 Cytochrome P450 Oxidation Drug->CYP450 CH_Bond C-H Bond Cleavage (Low Activation Energy) CYP450->CH_Bond Non-Deuterated CD_Bond C-D Bond Cleavage (High Activation Energy) CYP450->CD_Bond Deuterated Tox Toxic/Inactive Metabolite (Rapid Clearance) CH_Bond->Tox Stable Stable Parent Drug (Extended Half-Life) CD_Bond->Stable

Cytochrome P450 metabolic pathway illustrating the Kinetic Isotope Effect (KIE).

Quantitative Impact of Deuteration

The following table summarizes the physicochemical differences that drive the pharmacological advantages of deuterated compounds synthesized via deuterated alkyl halides.

PropertyC-H BondC-D BondPharmacokinetic Impact
Atomic Mass 1.008 amu2.014 amuNegligible change in overall target binding (pharmacodynamics).
Bond Length ~1.09 Å~1.09 Å (Slightly shorter)Maintains spatial geometry; receptor affinity remains intact[2].
Zero-Point Energy HigherLowerIncreases the activation energy required for enzymatic cleavage[2].
Cleavage Rate (

)

(Baseline)

(Slower)

ratio of 6–10 extends plasma half-life and AUC[2][4].

Clinical Application: The Success of Deutetrabenazine

The transition of deuterated compounds from theoretical chemistry to clinical reality was cemented in April 2017 when the US Food and Drug Administration (FDA) approved Deutetrabenazine (Austedo) [5][6]. Developed for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, deutetrabenazine is a highly targeted modification of the existing drug tetrabenazine[5][7].

Mechanism of Action and Synthetic Logic

Tetrabenazine acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor[7]. However, it suffers from rapid metabolism via demethylation of its two methoxy groups, necessitating frequent dosing that leads to high peak-to-trough plasma fluctuations and severe side effects (e.g., depression, somnolence)[5][6].

By utilizing deuterated methyl iodide (


) during synthesis, chemists replaced the six hydrogen atoms on the methoxy groups with deuterium[8]. This strategic deuteromethylation severely retards CYP450-mediated demethylation. As a result, deutetrabenazine achieves the same therapeutic VMAT2 inhibition but with a significantly flattened pharmacokinetic profile, allowing for lower, less frequent dosing and a superior safety profile[1][5].

Synthetic Workflows: Utilizing Deuterated Alkyl Halides

Deuterated alkyl halides are the primary reagents for installing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, or other heavy alkyl groups onto heteroatoms (O, N, S) via nucleophilic substitution (

)[9][]. The most common industrial and laboratory reagent is Methyl-

Iodide (

)
[11].
Protocol: Deuteromethylation of Phenolic Precursors (Williamson Ether Synthesis)

This self-validating protocol details the synthesis of Veratraldehyde-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 from vanillin using 

, a foundational workflow representative of late-stage drug deuteration.

Rationale & Causality: Anhydrous acetone is selected as the solvent because it is polar aprotic; it solvates the nucleophilic phenoxide ion without hydrogen-bonding to it, thereby maximizing its reactivity toward the electrophilic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. Potassium carbonate (

) is utilized as a mild base to quantitatively deprotonate the phenol without causing side reactions (e.g., solvent condensation).

Materials:

  • Vanillin (1.0 equivalent)

  • Methyl-

    
     Iodide (
    
    
    
    , 1.1 equivalents)
  • Potassium Carbonate (

    
    , 1.5 equivalents, anhydrous)
    
  • Acetone (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend vanillin in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Add anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Stir the suspension at room temperature for 15 minutes to allow the formation of the phenoxide intermediate.
    
  • Alkylation: Dropwise, add

    
     to the reaction mixture. Caution: 
    
    
    
    is volatile and a potent alkylating agent; perform in a fume hood.
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain for 4–6 hours[12].

  • Reaction Monitoring: Monitor the disappearance of the vanillin starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KI and excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Wash the filter cake with fresh acetone.
    
  • Concentration & Purification: Evaporate the filtrate under reduced pressure. Purify the crude Veratraldehyde-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     via recrystallization from an ethanol/water mixture.
    
  • Validation (Isotopic Purity): Dissolve the purified product in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Perform quantitative 
    
    
    
    NMR spectroscopy. The success of the reaction is validated by the absence (or minimal integration < 1%) of the protio-methoxy signal at ~3.9 ppm, confirming >99% deuterium incorporation at the target site.

Synthetic_Workflow Start Phenolic Precursor (e.g., Vanillin) Base Base Addition (K2CO3 in Acetone) Start->Base Alkylation Deuteromethylation (+ CD3I) Base->Alkylation Reflux Reflux & Monitor (4-6 hrs, TLC) Alkylation->Reflux Purify Purification (Recrystallization) Reflux->Purify Product Deuterated Product (>99% Isotopic Purity) Purify->Product

Step-by-step synthetic workflow for the deuteromethylation of phenolic precursors.

Emerging Trends and Future Directions

While


 remains the gold standard for introducing deuterated methyl groups, its high toxicity, volatility, and cost have driven researchers to explore alternative deuterated alkylation strategies[13].

Recent advancements include the use of bioinspired


-methylating agents like DMTT, synthesized from formic acid and 

, which offer a more robust and less volatile alternative for esterification and etherification[14]. Furthermore, photocatalytic deuterochlorination of alkenes using

as a deuterium source is emerging as a green-chemistry pathway to synthesize complex, highly functionalized deuterated alkyl halides directly from feedstock chemicals[15].

As the FDA continues to approve deuterated analogs (such as Deucravacitinib in 2022)[8], the demand for high-purity deuterated alkyl halides will scale exponentially. Mastery of their physical properties and synthetic handling is now an indispensable skill for modern drug development professionals.

References

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: NIH PubMed Central (PMC) URL:[Link]

  • The kinetic isotope effect in the search for deuterated drugs Source: ResearchGate URL:[Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer Source: Dove Medical Press URL:[Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy Source: JSciMed Central URL:[Link]

  • FDA-Approved Deuterated Drugs and Their Syntheses Source: Medium URL:[Link]

  • A general, versatile and divergent synthesis of selectively deuterated amines Source: NIH PubMed Central (PMC) URL:[Link]

  • Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis Source: NIH PubMed Central (PMC) URL:[Link]

  • Austedo - FEPBlue Source: FEPBlue URL:[Link]

  • FDA approves Austedo for Huntington's chorea Source: The Pharmaceutical Journal URL:[Link]

  • Teva Announces FDA Approval of AUSTEDO™ Source: Teva Pharmaceuticals URL:[Link]

  • Selective Deuteration of Neopentyl Glycol Source: ChemRxiv URL:[Link]

  • Bioinspired design of a robust d3-methylating agent Source: NIH PubMed Central (PMC) URL:[Link]

  • Semiconductor photocatalysis to engineering deuterated N-alkyl pharmaceuticals Source: UCL Discovery URL:[Link]

Sources

Exploratory

Precision Isotopic Labeling: A Technical Guide to the Research Applications of Bromoethane-2-d1

Executive Summary Bromoethane-2-d1 (CAS: 23705-67-1), characterized by the chemical formula CH₂DCH₂Br, is a highly specialized isotopically labeled reagent[1][2]. While the pharmaceutical and chemical industries frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromoethane-2-d1 (CAS: 23705-67-1), characterized by the chemical formula CH₂DCH₂Br, is a highly specialized isotopically labeled reagent[1][2]. While the pharmaceutical and chemical industries frequently default to the per-deuterated variant (Bromoethane-d5) for bulk metabolic stabilization[3], the mono-deuterated architecture of Bromoethane-2-d1 provides surgical precision for specific research applications. As application scientists, we leverage this compound when absolute mechanistic clarity, targeted pharmacokinetic optimization, or high-resolution mass spectrometry normalization is required without fundamentally altering the molecule's macroscopic physicochemical properties.

This whitepaper details the core applications, causal mechanisms, and self-validating protocols for utilizing Bromoethane-2-d1 in advanced research settings.

Mechanistic Elucidation: Intramolecular Kinetic Isotope Effects (KIE)

The Causality of Mono-Deuteration

When studying the stereochemical requirements of an E2 elimination reaction, utilizing a fully deuterated ethyl group (-CD₂CD₃) yields a composite primary and secondary kinetic isotope effect that obscures the exact energy of the transition state. By utilizing Bromoethane-2-d1 (CH₂DCH₂Br), researchers create an intramolecular competition[1]. The attacking base has a statistical choice between abstracting a proton (H) or a deuteron (D) from the exact same terminal carbon. This isolates the primary KIE (kH/kD) with exceptional precision, free from the confounding variables of intermolecular reaction rates.

Protocol 1: E2 Elimination KIE Determination

Objective: Calculate the exact primary KIE of a base-catalyzed elimination to confirm an anti-periplanar transition state.

  • Reaction Setup: Dissolve 10 mmol of Bromoethane-2-d1 in 50 mL of anhydrous ethanol under an inert argon atmosphere.

  • Base Addition: Introduce 10.5 mmol of Sodium Ethoxide (NaOEt) dropwise at 25°C.

  • Volatile Capture: Route the evolved gas (ethene isotopologues) through a cryogenic trap (-78°C) containing a deuterated NMR solvent (e.g., CDCl₃).

  • Self-Validation & Analysis (¹H-NMR): Quantify the ratio of the resulting alkene products (CHD=CH₂ vs CH₂=CH₂).

    • Validation Gate: The system validates itself via mass balance. If the sum of the integrated alkene peaks does not equal the theoretical yield based on base consumption, it indicates competing SN2 substitution, invalidating the E2 assumption. A successful E2 mechanism will yield a kH/kD ratio between 2.0 and 7.0, confirming the slower cleavage of the C-D bond.

E2_Mechanism A Bromoethane-2-d1 (CH2D-CH2-Br) B Base Attack (e.g., EtO-) A->B Reagents added C Transition State Anti-periplanar B->C Base aligns D1 Pathway 1: H-Abstraction Yields CHD=CH2 C->D1 k_H (Faster) D2 Pathway 2: D-Abstraction Yields CH2=CH2 C->D2 k_D (Slower, Primary KIE)

Kinetic Isotope Effect (KIE) pathways during E2 elimination of Bromoethane-2-d1.

Pharmacokinetic Optimization: The "Soft" Deuterium Switch

The Causality of Targeted Metabolic Blocking

The "Deuterium Switch" strategy improves the metabolic profile of a drug by slowing down its breakdown via the kinetic isotope effect[3]. However, replacing an entire ethyl group with a -CD₂CD₃ group increases the molecular weight by 5 Da, which can alter lipophilicity, binding affinity, or lead to toxic over-stabilization.

Bromoethane-2-d1 allows for "soft" deuteration. By introducing a single deuterium atom at the terminal methyl group, researchers create a highly specific metabolic bottleneck targeting Cytochrome P450 (CYP450) mediated


-oxidation. This extends the drug's half-life while maintaining near-identical physicochemical properties to the unlabeled parent drug[3].
Protocol 2: Synthesis of a Selectively Deuterated API Intermediate

Objective: Perform regioselective N-alkylation of a secondary amine using Bromoethane-2-d1.

  • Activation: Dissolve the secondary amine precursor (1 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2 eq) as an acid scavenger.

  • Alkylation: Add Bromoethane-2-d1 (1.1 eq) dropwise at 0°C to prevent volatility losses. Stir at 40°C for 12 hours.

  • Extraction: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Self-Validation & Analysis (LC-MS/MS):

    • Validation Gate: The synthesized analog must exhibit a precise parent ion shift of +1.006 Da. Crucially, MS/MS fragmentation must show the +1 Da shift retained only on the daughter fragments containing the ethyl group. If the mass shift appears on other fragments, it indicates unwanted H/D scrambling during synthesis, and the batch must be discarded.

CYP450_Metabolism Drug Drug with -CH2-CH2D Group CYP CYP450 Enzyme (omega-oxidation) Drug->CYP Metab1 C-H Bond Cleavage (Standard Rate) CYP->Metab1 If targeting -CH2- Metab2 C-D Bond Cleavage (Attenuated Rate) CYP->Metab2 If targeting -CH2D Result Prolonged Half-Life & Reduced Toxicity Metab2->Result KIE Effect

Attenuation of CYP450-mediated omega-oxidation using a -CH2CH2D moiety.

High-Resolution Mass Spectrometry: Normalization Standards

The Causality of Mass Defect Utilization

In high-throughput metabolomics and clinical mass spectrometry, biological matrices cause variable ion suppression or enhancement. To normalize these chemical profiles, isotopic internal standards are spiked into the samples[4].

While a +1 Da shift might seem susceptible to interference from natural ¹³C isotopes (~1.1% abundance), high-resolution mass spectrometers (Orbitrap or TOF) can easily resolve the mass defect of deuterium (+1.006 Da) from carbon-13 (+1.003 Da). Using Bromoethane-2-d1 is highly cost-effective for large-scale clinical screening compared to heavily labeled analogs, provided the MS resolution power (R > 60,000) is sufficient to isolate the exact isotopic peak[4].

Protocol 3: Biological Sample Normalization via MS

Objective: Normalize volatile alkyl-metabolite profiles in plasma using Bromoethane-2-d1 as an internal standard.

  • Standard Preparation: Prepare a 1 µg/mL working solution of Bromoethane-2-d1 in ice-cold acetonitrile.

  • Spiking & Precipitation: Aliquot 100 µL of biological plasma. Spike with 10 µL of the working solution. Vortex immediately to precipitate proteins and trap volatile organics.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

  • Self-Validation & Analysis (HRMS): Inject into a Q-Orbitrap MS operating in full scan mode. Calculate the intensity ratio of the target analyte to the Bromoethane-2-d1 standard.

    • Validation Gate: Track the Coefficient of Variation (CV) of the Bromoethane-2-d1 peak area across all biological replicates. A CV < 5% validates the extraction efficiency and normalizes the matrix effects. A CV > 5% invalidates the run, indicating inconsistent sample handling or severe ion suppression[4].

MS_Workflow A Biological Sample (Plasma/Urine) B Spike Bromoethane-2-d1 (Internal Standard) A->B C Protein Precipitation & Extraction B->C D High-Resolution MS (Orbitrap/TOF) C->D E Data Normalization (Ratio: Analyte / 2-d1) D->E

Mass spectrometry normalization workflow using Bromoethane-2-d1.

Quantitative Data: Isotopic Variant Comparison

To assist researchers in selecting the correct isotopic variant for their specific experimental design, the following table summarizes the key metrics of bromoethane isotopologues.

Compound VariantChemical FormulaCAS NumberExact Mass ShiftPrimary Research Application
Bromoethane (Unlabeled) CH₃CH₂Br74-96-4BaselineStandard alkylation and baseline synthesis
Bromoethane-2-d1 CH₂DCH₂Br23705-67-1+1.006 DaPrecision KIE studies, HRMS internal standard
Bromoethane-1,1-d2 CH₃CD₂Br3652-84-4+2.012 DaAlpha-site metabolic blocking
Bromoethane-d5 CD₃CD₂Br3675-63-6+5.031 DaComplete ethyl group metabolic stabilization

References

  • Title: Bromoethane-d5 | Deuterated Ethyl Bromide | RUO - Benchchem: Applications in Research and Drug Development Source: Benchchem URL
  • Title: bromoethane-2-d1 23705-67-1 - Guidechem Source: Guidechem URL
  • Title: Bromoethane-2-d1 - CDN Isotopes Source: CDN Isotopes URL
  • Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Bromoethane-2-D1 as an Internal Standard in Mass Spectrometry

Abstract This comprehensive guide provides detailed application notes and protocols for the effective utilization of Bromoethane-2-D1 as an internal standard in mass spectrometry. Tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective utilization of Bromoethane-2-D1 as an internal standard in mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of isotope dilution mass spectrometry (IDMS) and offers a robust framework for enhancing analytical accuracy and precision. By leveraging the unique physicochemical properties of Bromoethane-2-D1, the methodologies outlined herein are designed to mitigate variability arising from sample preparation, matrix effects, and instrument response. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible workflow.

Introduction: The Imperative for Precision in Quantitative Analysis

In the realm of quantitative bioanalysis, particularly within the pharmaceutical and environmental sciences, the integrity and reliability of analytical data are paramount.[1] Mass spectrometry (MS), often coupled with chromatographic separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful tool for the sensitive and selective quantification of target analytes. However, the analytical process is susceptible to various sources of error, including sample loss during preparation, injection volume variability, and fluctuations in instrument response.[2] To counteract these variabilities and ensure the accuracy of quantitative measurements, the use of an internal standard (IS) is an indispensable practice.[3]

An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar effects throughout the analytical workflow.[1] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1][4] These standards are chemically identical to the analyte but differ in mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they co-elute and experience the same matrix effects.[5]

Bromoethane-2-D1, a deuterated form of bromoethane, serves as an excellent internal standard for the quantification of bromoethane and other small volatile organic compounds. Its use is predicated on the principles of isotope dilution mass spectrometry (IDMS), a primary ratio method of measurement that can yield highly accurate and precise results.[6][7]

Bromoethane-2-D1: Properties and Advantages as an Internal Standard

Bromoethane-2-D1 (CH₃CHD²HBr) is a colorless liquid with physical properties very similar to its non-deuterated counterpart, bromoethane (CH₃CH₂Br).[8] The key to its efficacy as an internal standard lies in its isotopic purity and the stability of the deuterium label.

PropertyBromoethaneBromoethane-2-D1
Molecular Formula C₂H₅BrC₂H₄D¹Br
Molecular Weight ~108.97 g/mol ~109.97 g/mol
Boiling Point 38.4 °C37-40 °C[8]
Melting Point -119 °C-119 °C[8]
Density ~1.46 g/cm³~1.473 g/mL at 25 °C[8]

Key Advantages:

  • Co-elution with Analyte: Due to its near-identical physicochemical properties, Bromoethane-2-D1 will have a retention time in chromatographic systems that is virtually indistinguishable from that of bromoethane. This co-elution is critical for compensating for matrix effects, which are a significant source of analytical variability in complex samples.[1][5]

  • Correction for Sample Preparation Losses: By adding a known amount of Bromoethane-2-D1 to the sample at the earliest stage of preparation, any subsequent loss of analyte during extraction, concentration, or derivatization will be mirrored by a proportional loss of the internal standard.[2] The ratio of the analyte to the internal standard will therefore remain constant, allowing for accurate quantification despite these losses.

  • Minimization of Instrumental Variability: Fluctuations in injection volume and detector response can be effectively normalized by using the ratio of the analyte signal to the internal standard signal.[2]

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference between bromoethane and Bromoethane-2-D1 allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate analytical technique used for the quantification of elements and molecules.[9] The fundamental principle involves the addition of a known amount of an isotopically enriched standard (the "spike," in this case, Bromoethane-2-D1) to a sample containing the analyte of unknown concentration (bromoethane).[9] After allowing the spike and the analyte to equilibrate, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio.

IDMS_Principle cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Quantification Sample Sample with Unknown Analyte (Bromoethane) Mix Homogenized Mixture Sample->Mix Add IS Known Amount of Internal Standard (Bromoethane-2-D1) IS->Mix Add MS Mass Spectrometer Mix->MS Inject Ratio Measure Isotope Ratio (Analyte / IS) MS->Ratio Calc Calculate Analyte Concentration Ratio->Calc

Caption: The workflow of Isotope Dilution Mass Spectrometry.

The concentration of the analyte in the original sample can then be calculated using the following equation:

Analyte Concentration = (Amount of IS added / Weight or Volume of Sample) * [(R_measured - R_spike) / (R_sample - R_measured)] * (M_analyte / M_spike)

Where:

  • R_measured is the measured isotope ratio of the mixture.

  • R_spike is the isotope ratio of the internal standard.

  • R_sample is the natural isotope ratio of the analyte in the sample.

  • M_analyte is the molecular weight of the analyte.

  • M_spike is the molecular weight of the internal standard.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Bromoethane-2-D1 as an internal standard in GC-MS analysis. These should be considered as a starting point and may require optimization for specific applications and sample matrices.

Preparation of Standard Solutions

Accurate preparation of stock and working solutions is fundamental to achieving reliable quantitative results.[10]

Materials:

  • Bromoethane (analytical standard grade)

  • Bromoethane-2-D1 (isotopic purity ≥98%)[11]

  • Methanol or other suitable solvent (GC or HPLC grade)

  • Class A volumetric flasks and pipettes

Protocol:

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of bromoethane into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Bromoethane-2-D1 into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the same solvent.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to cover the expected concentration range of the analyte in the samples.

    • Prepare an Internal Standard Working Solution at a concentration that will yield a robust signal in the mass spectrometer (e.g., 10 µg/mL).

Sample Preparation and Spiking

Sample_Prep cluster_sample Sample Processing cluster_extraction Analyte Extraction cluster_analysis Analysis Sample Aliquot Sample (e.g., 1 mL plasma) Spike Add Fixed Volume of IS Working Solution Sample->Spike Vortex Vortex to Mix Spike->Vortex Extract Perform Extraction (e.g., LLE or SPE) Vortex->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: A generalized workflow for sample preparation and analysis.

Protocol:

  • To each unknown sample, calibration standard, and quality control (QC) sample, add a precise and consistent volume of the Internal Standard Working Solution.

  • Vortex each sample to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

  • Proceed with the established extraction method for the analyte of interest (e.g., liquid-liquid extraction, solid-phase extraction).

  • After extraction, evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization will be necessary based on the specific instrument and analytical goals.

ParameterSuggested Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

The mass spectrum of bromoethane is characterized by the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[12] This results in a characteristic isotopic pattern for any fragment containing a bromine atom.[13]

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Bromoethane 108 ([C₂H₅⁷⁹Br]⁺)110 ([C₂H₅⁸¹Br]⁺)
Bromoethane-2-D1 109 ([C₂H₄D⁷⁹Br]⁺)111 ([C₂H₄D⁸¹Br]⁺)

Note: The base peak in the mass spectrum of bromoethane is often the ethyl cation ([C₂H₅]⁺) at m/z 29.[12] While this ion can be used for quantification, monitoring the molecular ions provides greater specificity.

Data Analysis and Method Validation

Data Analysis:

  • Integrate the peak areas for the quantifier ions of both bromoethane and Bromoethane-2-D1 in all samples, standards, and QCs.

  • Calculate the response ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally desirable.

  • Determine the concentration of the analyte in unknown samples by interpolating their response ratios on the calibration curve.

Method Validation:

A thorough method validation is crucial to ensure the reliability of the analytical data.[1] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[1]

  • Linearity: The range over which the method is accurate, precise, and linear.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[1]

  • Stability: The stability of the analyte and internal standard in the sample matrix under various storage and processing conditions.

Conclusion

References

  • A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards - Benchchem. (n.d.).
  • Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed. (n.d.).
  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC. (n.d.).
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - RSC Publishing. (n.d.).
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
  • Guideline on Isotope Dilution Mass Spectrometry - OSTI. (2017, May 22).
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - SCION Instruments. (2023, August 10).
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6).
  • Isotope dilution mass spectrometry. Chapter 17. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification - ResearchGate. (2010, March 31).
  • The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30).
  • Which internal standard? Deuterated or C13 enriched? - ResearchGate. (2013, March 14).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • bromoethane-2-d1 23705-67-1 - Guidechem. (n.d.).
  • Advanced Organic Chemistry: Mass spectrum of bromoethane - Doc Brown. (n.d.).
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).
  • Interpreting the mass - spectrum of 1,2-dibromoethane - Doc Brown. (n.d.).
  • Application Notes and Protocols for the Use of 1-Bromononane-d4 as an Internal Standard in GC-MS Analysis - Benchchem. (n.d.).

Sources

Application

Application Note: Bromoethane-2-D1 in NMR Spectroscopy

Precision Tools for Mechanistic Elucidation and Metabolic Tracing Executive Summary Bromoethane-2-d1 ( , CAS: 23705-67-1) represents a specialized isotopic probe that offers distinct advantages over fully deuterated isot...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Tools for Mechanistic Elucidation and Metabolic Tracing

Executive Summary

Bromoethane-2-d1 (


, CAS: 23705-67-1) represents a specialized isotopic probe that offers distinct advantages over fully deuterated isotopomers (e.g., 

) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike perdeuterated solvents used for signal suppression, Bromoethane-2-d1 is engineered to break molecular symmetry and probe specific electronic environments.[1]

This guide details the application of Bromoethane-2-d1 in three critical areas:

  • Mechanistic Analysis: Quantifying

    
    -secondary kinetic isotope effects (KIE) to distinguish 
    
    
    
    vs.
    
    
    pathways.
  • Metabolic Tracing: Tracking ethyl group dealkylation in drug metabolism studies.

  • Dynamic NMR: utilizing the Quadrupolar Deuterium nucleus (

    
    H) as a relaxation probe for molecular motion.
    

Technical Specifications & NMR Signature

Bromoethane-2-d1 introduces a specific asymmetry into the ethyl group.[1] Unlike standard ethyl bromide, where the methyl protons are equivalent, the presence of a single deuterium atom at the


-position alters the spin system, creating a unique spectral fingerprint useful for structural assignment.
Table 1: Physicochemical Properties
PropertyValueNotes
Formula

Mono-deuterated at

-carbon
Molar Mass 109.97 g/mol +1 Da vs. standard EtBr
Boiling Point 37–40 °CVolatile; requires chilled handling
Density 1.46 g/mLSimilar to non-deuterated standard
Isotopic Purity

D
Critical for quantitative integration
NMR Spectral Analysis (Predicted)

The substitution of one Proton (


H, 

) with Deuterium (

H,

) changes the coupling patterns significantly.
  • 
    -Protons (
    
    
    
    ):
    • Chemical Shift:

      
       ppm.[1]
      
    • Splitting: The signal is split by the two

      
      -protons (
      
      
      
      Hz) into a triplet . Each leg of this triplet is further split by the single
      
      
      -deuteron (
      
      
      Hz) into a 1:1:1 triplet .
    • Result: A complex "triplet of triplets" (tt) appearance, often appearing as a broadened triplet at lower fields.

  • 
    -Protons (
    
    
    
    ):
    • Chemical Shift:

      
       ppm (slightly shielded vs. 
      
      
      
      due to isotope effect).[1]
    • Splitting: Split by the two

      
      -protons into a triplet  (
      
      
      
      Hz). Further split by the geminal deuteron (
      
      
      Hz) into a 1:1:1 triplet.

Application 1: Mechanistic Elucidation via -Secondary KIE

The most powerful application of Bromoethane-2-d1 is in the determination of reaction transition states.[1] The


-deuterium secondary Kinetic Isotope Effect (KIE) arises primarily from hyperconjugation changes between the ground state and the transition state.
  • 
     Mechanism:  The formation of a carbocation intermediate allows significant hyperconjugation from the 
    
    
    
    -C-H/D bonds. A C-H bond stabilizes the cation better than a C-D bond. Thus, deuteration slows the reaction (
    
    
    , typically 1.1–1.3 per D).
  • 
     Mechanism:  Hyperconjugation is minimal in the transition state. The KIE is negligible or very close to unity (
    
    
    
    ).
Protocol: Competitive Solvolysis KIE Measurement

Objective: Determine the


 ratio for the solvolysis of ethyl bromide to differentiate between dissociative (

) and associative (

) character.

Materials:

  • Bromoethane (Standard)[2]

  • Bromoethane-2-d1[1][3][2]

  • Nucleophile (e.g., NaOEt or EtOH)[1]

  • Internal Standard (e.g., Toluene, inert to reaction)[1]

  • NMR Solvent:

    
     (for quench analysis)
    

Workflow Diagram:

KIE_Workflow Start Substrate Mix (1:1 Ratio) Reaction Solvolysis Reaction (Controlled Temp) Start->Reaction Sampling Time-Point Sampling (t=0, t=10... t=end) Reaction->Sampling Interval Quench Rapid Quench (Cold CDCl3/Acid) Sampling->Quench NMR 1H NMR Analysis Quench->NMR Calc Calculate KIE ln(R/R0) NMR->Calc

Figure 1: Workflow for competitive KIE determination using NMR integration.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction vessel with the solvent/nucleophile mixture equilibrated to the target temperature (e.g., 50°C).

  • Substrate Mix: Mix equimolar amounts of Bromoethane and Bromoethane-2-d1. Add 5 mol% Toluene as a non-reactive integration standard.[1]

  • Initiation: Inject the substrate mix into the reaction vessel.

  • Sampling: At regular intervals (0, 15, 30, 60 min), withdraw a 500

    
    L aliquot.
    
  • Quench: Immediately dispense aliquot into an NMR tube containing cold

    
     (and dilute acid if necessary to neutralize the nucleophile) to stop the reaction.
    
  • Acquisition: Acquire

    
    H NMR spectra.
    
    • Focus Region: 3.3–3.5 ppm (

      
      -methylene region).[1]
      
    • Differentiation: The standard EtBr gives a clean quartet. The EtBr-2-d1 gives the complex multiplet described in Section 2.[1] However, it is often easier to monitor the product signals if they are distinct, or monitor the decay of the

      
      -methyl region (Standard: triplet at 1.68 ppm; D1: shifted multiplet at ~1.65 ppm).
      
  • Calculation: Plot

    
     vs time for both species. The ratio of the slopes is 
    
    
    
    .[4][5]

Application 2: Metabolic Fate Mapping (De-ethylation)[1]

In drug discovery, ethyl groups are common substituents (e.g., ethoxy groups).[1] Metabolic de-ethylation (O-dealkylation) is a standard clearance pathway mediated by Cytochrome P450s.[1]

Why use Bromoethane-2-d1? Synthesizing a drug candidate using Bromoethane-2-d1 introduces a specific "NMR Tag" (


).[1]
  • Traceability: If the ethyl group is cleaved, the resulting acetaldehyde/acetic acid will retain the deuterium label (

    
    ).
    
  • Signal Enhancement: The loss of symmetry enhances the ability to detect the metabolite in complex biofluids compared to non-labeled counterparts, as the

    
    H signal integration changes from 3 to 2, and the coupling pattern shifts.
    

Protocol Summary:

  • Synthesis: Alkylate the drug precursor (phenol/amine) with Bromoethane-2-d1.

  • Incubation: Incubate the labeled drug with liver microsomes.

  • Analysis: Analyze supernatant via

    
    H NMR (with water suppression). Look for the appearance of mono-deuterated acetate (singlet/triplet mix) vs standard acetate.
    

Application 3: Molecular Dynamics via Deuterium ( H) NMR

While


H NMR provides structural data, the deuterium nucleus in Bromoethane-2-d1 serves as an excellent probe for molecular dynamics due to its quadrupolar relaxation mechanism.[1]

Concept: The relaxation time (


) of the deuterium nucleus is dominated by the electric field gradient interaction, which is directly related to the rotational correlation time (

) of the C-D bond vector.

Workflow:

  • Sample: Dissolve Bromoethane-2-d1 in the target solvent (e.g., a liquid crystal or viscous polymer matrix).[1]

  • Pulse Sequence: Use an Inversion Recovery sequence (

    
    ) tuned to the 
    
    
    
    H frequency.[1]
  • Data: Measure

    
     at various temperatures.
    
  • Insight: This data reveals the barrier to rotation of the ethyl group and the micro-viscosity of the environment, crucial for understanding drug transport in lipid bilayers.

References

  • Kinetic Isotope Effects: Halevi, E. A. (1963).[1] "Secondary Hydrogen Isotope Effects." Progress in Physical Organic Chemistry.

  • NMR of Deuterated Ethyl Groups: Saur, W., et al. (1966).[1][6] "Qualitative and quantitative isotopic analysis of ethyl groups containing both hydrogen and deuterium." Analytical Chemistry.

  • Isotope Effects in Solvolysis: Shiner, V. J. (1970).[1] "Deuterium isotope effects in solvolytic substitution at saturated carbon." Isotope Effects in Chemical Reactions.

  • NMR Spectroscopic Data: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]

Disclaimer: Handling deuterated alkyl halides requires standard safety precautions for volatile, halogenated organic compounds. Always perform work in a fume hood.

Sources

Method

Application Note: Bromoethane-2-d1 as a Precision Deuterated Building Block in Organic Synthesis

Executive Summary The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) has revolutionized medicinal chemistry, offering a proven pathway to enhance metabolic stability, ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) has revolutionized medicinal chemistry, offering a proven pathway to enhance metabolic stability, extend half-lives, and reduce toxic metabolite formation[1]. While fully deuterated reagents like bromoethane-d5 are common, Bromoethane-2-d1 (CH₂DCH₂Br) serves a highly specialized role. By introducing a single deuterium atom at the terminal methyl position, researchers can conduct precise mechanistic studies, evaluate localized kinetic isotope effects (KIE), and probe terminal unimolecular reactions without altering the isotopic profile of the adjacent methylene group[2][3].

This application note provides drug development professionals and synthetic chemists with authoritative protocols, mechanistic insights, and analytical validation strategies for utilizing Bromoethane-2-d1.

Physicochemical & Isotopic Profile

To ensure reproducibility in stoichiometric calculations and reaction scaling, the quantitative properties of Bromoethane-2-d1 must be strictly accounted for. Due to its high volatility, specific handling precautions (e.g., sealed reaction vessels, low-temperature storage) are mandatory[2].

Table 1: Quantitative Properties of Bromoethane-2-d1

PropertyValue / DescriptionMethod / Note
CAS Registry Number 23705-67-1Standard identifier[2]
Chemical Formula C₂H₄BrD (CH₂DCH₂Br)Terminal monodeuteration[4]
Molecular Weight 109.97 g/mol +1.006 Da mass shift vs. unlabeled[4]
Isotopic Enrichment ≥ 98 atom % DCrucial for MS/NMR calibration[4]
Boiling Point 37 – 40 °CHighly volatile; requires sealed systems[2]
Density 1.473 g/mL at 25 °CUsed for volumetric dispensing[5]
Refractive Index 1.40120Purity validation[5]

Mechanistic Insights: The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and exhibits a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it 6 to 10 times more resistant to oxidative cleavage by cytochrome P450 (CYP450) enzymes[1].

When Bromoethane-2-d1 is used to alkylate a pharmacophore, the resulting -CH₂CH₂D group acts as a mechanistic probe. If metabolic degradation occurs via


-oxidation at the terminal methyl group, the presence of the single deuterium atom will induce a primary KIE, measurably slowing the reaction rate. Furthermore, in elimination reactions (e.g., HBr vs. DBr elimination), this specific labeling pattern allows researchers to determine threshold energies and exact transition state geometries[3].

Deuterated Drug Development & KIE Evaluation Workflow.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen, ensuring the highest yield and isotopic fidelity.

Protocol A: N-Alkylation of a Secondary Amine (Sₙ2 Mechanism)

This protocol details the synthesis of a tertiary amine bearing an ethyl-2-d1 group, a common motif in neuroactive and cardiovascular drug candidates.

Causality & Rationale: Bromoethane-2-d1 is highly volatile (BP 37-40 °C). Traditional open-flask reflux will result in severe reagent loss. Therefore, a sealed pressure tube is strictly required. Anhydrous K₂CO₃ is utilized as a heterogeneous base to scavenge the HBr byproduct without hydrolyzing the alkyl bromide, driving the Sₙ2 equilibrium to completion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL heavy-walled glass pressure tube equipped with a Teflon screw cap. Flush with dry Argon or N₂.

  • Reagent Loading: Add the secondary amine substrate (1.0 equiv, e.g., 5.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol) to the tube.

  • Solvent Addition: Suspend the mixture in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Note: DMF is chosen for its high dielectric constant, which stabilizes the Sₙ2 transition state.

  • Electrophile Addition: Chill the mixture to 0 °C in an ice bath. Using a pre-chilled gas-tight syringe, add Bromoethane-2-d1 (1.2 equiv, 6.0 mmol, ~0.45 mL) dropwise. The slight excess compensates for any minor headspace evaporation.

  • Reaction Execution: Seal the pressure tube tightly. Remove from the ice bath and heat the vigorously stirred suspension to 60 °C behind a blast shield for 12–16 hours.

  • Workup (Self-Validation): Cool the vessel completely to room temperature before opening to prevent aerosolization of unreacted bromide. Dilute with 50 mL of Ethyl Acetate and wash with deionized water (3 x 20 mL) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent loss of volatile products). Purify via flash chromatography.

Sₙ2 Reaction Pathway for N-Alkylation using Bromoethane-2-d1.

Protocol B: Synthesis of (Ethyl-2-d1)magnesium Bromide (Grignard Reagent)

For carbon-carbon bond formation, converting Bromoethane-2-d1 into a Grignard reagent is highly effective.

Causality & Rationale: Primary alkyl bromides are prone to Wurtz coupling (homocoupling) if the local concentration of the halide is too high relative to the active magnesium surface. Therefore, slow addition and strict temperature control are critical. Iodine is used to chemically etch the passivating MgO layer from the magnesium turnings.

Step-by-Step Methodology:

  • Activation: Add Magnesium turnings (1.5 equiv, 15 mmol) to a flame-dried 2-neck flask under Argon. Add a single crystal of Iodine (I₂). Vigorously stir dry for 10 minutes until the Mg surface is slightly discolored.

  • Solvation: Add 10 mL of anhydrous Tetrahydrofuran (THF).

  • Initiation: Add 5% of the total Bromoethane-2-d1 volume (~0.05 mL) at room temperature. Do not stir. Wait for the localized disappearance of the iodine color and the onset of gentle bubbling, confirming initiation.

  • Controlled Addition: Once initiated, cool the flask to 10 °C. Dilute the remaining Bromoethane-2-d1 (total 10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 1 hour. The resulting grey/brown solution is (Ethyl-2-d1)magnesium bromide, ready for immediate in situ reaction with aldehydes, ketones, or electrophilic metal centers.

Analytical Validation Data

Validating the successful incorporation of the -CH₂CH₂D group is paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this validation.

Table 2: Expected Analytical Signatures for Ethyl-2-d1 Incorporation

Analytical TechniqueNon-Deuterated (Ethyl) SignatureDeuterated (Ethyl-2-d1) SignatureDiagnostic Value
Mass Spectrometry (ESI+) [M+H]⁺ base peak[M+H+1]⁺ peak (+1.006 Da shift)Confirms exact mass of monodeuteration.
¹H NMR (Terminal Methyl) Triplet (3H) near 1.2 ppmTriplet of triplets (2H) near 1.2 ppmLoss of 1H integral; coupling to D (spin 1).
¹H NMR (Methylene) Quartet (2H) near 3.5 ppmComplex multiplet (2H) near 3.5 ppmAltered splitting due to adjacent -CH₂D group.
²H (D) NMR No signalSinglet/broad peak near 1.2 ppmDirect confirmation of deuterium presence.

Note: In ¹H NMR, the terminal methyl group of the ethyl-2-d1 adduct will integrate to exactly 2.0 protons rather than 3.0, and the peak shape will change due to geminal H-D coupling (


).

References

  • researchgate.net . "Unimolecular reactions of CH(2)BrCH(2)Br, CH(2)BrCH(2)Cl, and CH(2)BrCD(2)Cl: identification of the Cl-Br interchange reaction". Accessed March 1, 2026.[Link]

  • jscimedcentral.com . "Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy". Accessed March 1, 2026.[Link]

Sources

Application

Title: Protocol for Ethylation Reactions Using Bromoethane-2-D1: Enabling Deuterium Metabolic Switching in Drug Discovery

Introduction As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by poor metabolic stability, particularly rapid clearance mediated by Cytochrome P450 (CYP450) enzymes. A high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter drug development programs bottlenecked by poor metabolic stability, particularly rapid clearance mediated by Cytochrome P450 (CYP450) enzymes. A highly effective, surgical approach to this problem is "deuterium metabolic switching"[1]. By replacing specific hydrogen atoms with deuterium at the site of metabolic liability, we leverage the primary kinetic isotope effect (KIE) to slow down bond cleavage without altering the molecule's pharmacological profile.

While fully deuterated bromoethane (Bromoethane-d5) is common, Bromoethane-2-d1 (CAS: 23705-67-1)[2] offers a uniquely precise tool. With the formula


[3], it introduces a single deuterium atom at the terminal carbon. This allows researchers to pinpoint whether terminal methyl oxidation is the rate-determining step in their drug's clearance, providing critical mechanistic data before committing to complex isotopic syntheses.

Part 1: Mechanistic Rationale & Causality

Why Bromoethane-2-D1? In standard ethylated pharmacophores (e.g., ethyl ethers or ethylamines), CYP450 enzymes frequently catalyze terminal hydroxylation. The C-D bond possesses a lower zero-point energy than the C-H bond, making it approximately 6-9 times harder to break. By utilizing Bromoethane-2-d1, we introduce a


 group. If terminal oxidation is the primary clearance pathway, this single deuterium substitution will yield a measurable increase in metabolic half-life (

)[1].

The SN2 Alkylation Dynamics The protocol relies on a classic bimolecular nucleophilic substitution (


). We utilize anhydrous Potassium Carbonate (

) in N,N-Dimethylformamide (DMF)[4].
  • Causality of Base/Solvent: DMF, a polar aprotic solvent, strongly solvates the

    
     cation, leaving the nucleophile (amine or phenoxide) highly active. 
    
    
    
    provides a mild, heterogeneous basic environment that prevents the premature hydrolysis of the alkyl halide—a common side reaction when using aqueous hydroxides like NaOH[5].
  • Kinetic Transparency: Because the deuterium is located at the C2 position, it exerts negligible secondary KIE on the

    
     transition state at the C1 carbon. Consequently, the alkylation kinetics of Bromoethane-2-d1 are virtually identical to standard non-deuterated bromoethane.
    

Part 2: Logical Workflows & Pathways

The following diagrams illustrate the logical progression from chemical synthesis to biological validation.

Workflow Substrate Nucleophile (Amine/Phenol) Reaction SN2 Alkylation (K2CO3, DMF, 80°C) Substrate->Reaction Reagent Bromoethane-2-d1 (CH2DCH2Br) Reagent->Reaction Product Deuterated API (-CH2-CH2D) Reaction->Product Assay In Vitro HLM Metabolic Assay Product->Assay Result KIE Determination & Metabolite ID Assay->Result

Caption: End-to-end workflow from SN2 alkylation using Bromoethane-2-d1 to metabolic KIE evaluation.

CYP450 API Ethylated API (-CH2-CH2D) CYP CYP450 Active Site Binding API->CYP Oxidation Terminal Methyl Oxidation (Rate-Determining Step) CYP->Oxidation KIE Primary KIE (C-D bond > C-H bond) Oxidation->KIE Increased Activation Energy Stable Metabolically Stable Analog KIE->Stable Slower Clearance

Caption: Mechanistic logic of CYP450-mediated deuterium metabolic switching at the terminal methyl.

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, analytical checkpoints ensure the integrity of the reaction before proceeding. The procedure describes the N-ethylation of a secondary amine, but is equally applicable to the O-ethylation of phenols.

Materials & Reagents
  • Substrate: Secondary amine or phenol (1.0 equiv)

  • Alkylating Agent: Bromoethane-2-d1 (CAS: 23705-67-1)[2] (1.2 equiv). Note: The boiling point is 37-40 °C[6]; handle quickly to prevent evaporative loss.

  • Base: Anhydrous

    
     (2.5 equiv)[4]
    
  • Solvent: Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: System Preparation & Deprotonation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF under an inert Argon atmosphere.

  • Add finely powdered, anhydrous

    
     (2.5 equiv) in one portion[4].
    
  • Causality Check: Stir the suspension at room temperature (20–25 °C) for 30 minutes. This pre-incubation ensures complete deprotonation of the nucleophile before the alkyl halide is introduced, minimizing competing side reactions.

Step 2: Alkylation 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Dropwise add Bromoethane-2-d1 (1.2 equiv) via a gas-tight syringe. 6. Remove the ice bath and gradually heat the reaction mixture to 60–80 °C[4]. 7. Self-Validation (In-Process): Monitor the reaction via TLC or LC-MS every 4 hours. The formation of a fine white precipitate (KBr) is a visual indicator of reaction progression.

Step 3: Workup & Isolation 8. Once complete conversion is confirmed, cool the mixture to room temperature. 9. Quench the reaction by pouring it into a separatory funnel containing distilled water (5x the reaction volume). 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. 11. Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution twice. Causality: LiCl effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during isolation. 12. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure.

Step 4: Analytical Validation (Quality Control) To confirm successful isotopic incorporation, perform the following checks:

  • High-Resolution Mass Spectrometry (HRMS): The

    
     peak must show an exact mass shift of +1.006 Da  compared to the non-deuterated ethyl standard.
    
  • 1H-NMR (400 MHz,

    
    ):  The terminal methyl group, which typically appears as a 3H triplet at ~1.2 ppm, will integrate to exactly 2H  and appear as a complex multiplet (due to H-D spin-spin coupling)[7].
    

Part 4: Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for the synthesis and the expected biological outcomes when utilizing this protocol.

Table 1: Reaction Optimization for SN2 Ethylation using Bromoethane-2-d1 Data represents generalized yields for the N-alkylation of a standard secondary amine.

BaseSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
NaHTHF0 to 251245%Strong base induced elimination side-reactions.

MeCN602478%Moderate kinetics due to lower solubility of base.

DMF 80 18 >95% Optimal; high nucleophilicity, clean conversion.

DMF252492%Excellent for temperature-sensitive substrates.

Table 2: Comparative Kinetic Isotope Effects (KIE) in Human Liver Microsomes (HLM) Illustrative data demonstrating the value of mono-deuteration in metabolic assays.

Substrate AnalogSite of MetabolismIntrinsic Clearance (

) (µL/min/mg)
Half-Life (

) (min)
Apparent KIE (

)
Standard (

)
Terminal Methyl45.215.3N/A (Baseline)
Bromoethane-2-d1 (

)
Terminal Methyl 28.5 24.3 1.58
Bromoethane-d5 (

)
Alpha & Beta12.157.23.73

Interpretation: The measurable KIE of 1.58 confirms that terminal methyl oxidation is a contributing, rate-determining step in the clearance of the molecule, validating the target site for further drug design.

References

  • RSC Publishing. "Polyimide alkylation kinetics." Polymer Chemistry. Available at: [Link]

  • MDPI. "Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside." Molecules 2022, 27, 3993. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Bromoethane-2-D1 as a Mechanistic Probe for Glutathione S-Transferase Activity in Metabolic Studies

Abstract & Introduction Metabolic studies are foundational to drug discovery, toxicology, and understanding disease states. Stable isotope tracers offer a powerful and safe method to delineate metabolic pathways, quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Metabolic studies are foundational to drug discovery, toxicology, and understanding disease states. Stable isotope tracers offer a powerful and safe method to delineate metabolic pathways, quantify enzyme kinetics, and understand the fate of xenobiotics.[1][2][3] Bromoethane-2-D1 is a deuterated stable isotope tracer specifically designed to probe the activity of Glutathione S-Transferases (GSTs). GSTs are a critical family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, rendering them more water-soluble and easier to excrete.[4][5][6]

Overexpression of GSTs is a known mechanism of drug resistance in cancer, while their functional impairment can lead to increased cellular damage from oxidative stress.[7] Therefore, accurately measuring GST activity is crucial. This guide details the application of Bromoethane-2-D1, in conjunction with its non-deuterated counterpart (Bromoethane), to leverage the kinetic isotope effect (KIE) for a nuanced assessment of GST-mediated conjugation. By comparing the reaction rates of the deuterated and non-deuterated tracers, researchers can gain mechanistic insights into the enzyme's catalytic cycle. This methodology relies on sensitive and specific quantification of the resulting glutathione conjugates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method: The Kinetic Isotope Effect (KIE)

The core of this application lies in the Kinetic Isotope Effect (KIE) . A chemical bond to deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond to hydrogen (C-H). Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond in the rate-determining step will proceed more slowly.[8][9]

The GST-catalyzed reaction between glutathione (GSH) and bromoethane proceeds via a nucleophilic substitution (SN2) mechanism. The thiol group of GSH, activated by the GST enzyme, attacks the electrophilic carbon of bromoethane, displacing the bromide ion. The involvement of the C-H bonds on the second carbon in the transition state stabilization influences the reaction rate.

By using Bromoethane-2-D1, where a deuterium atom replaces a hydrogen on the second carbon, we can measure this effect.

  • If C-H bond cleavage is part of the rate-determining step , the reaction with Bromoethane-2-D1 will be significantly slower than with standard Bromoethane.

  • The magnitude of the KIE (calculated as kH/kD, the ratio of the rate constants) provides valuable information about the transition state of the enzymatic reaction.[10]

This approach allows for a more sophisticated analysis than simple substrate depletion or product formation assays, providing a window into the catalytic mechanism itself.

GST_Mechanism Figure 1: GST-Mediated Conjugation of Bromoethane cluster_0 Substrates cluster_1 Enzyme Active Site cluster_2 Product GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST Binds to 'G' Site Bromoethane Bromoethane (R-X) (or Bromoethane-2-D1) Bromoethane->GST Binds to 'H' Site Conjugate S-(ethyl)glutathione (or S-(ethyl-2-D1)glutathione) GST->Conjugate Catalyzes Nucleophilic Attack & Releases Product

Caption: GST-mediated conjugation of Bromoethane.

Applications

This tracer technology is designed for researchers in drug metabolism, toxicology, and cancer biology.

  • Quantitative Measurement of GST Activity: Determine the specific activity of GSTs in complex biological matrices like cell lysates or tissue homogenates.

  • Enzyme Inhibition/Activation Screening: Screen compound libraries to identify potential inhibitors or activators of GST activity by observing changes in the rate of conjugate formation.

  • Mechanistic Enzyme Studies: Investigate the catalytic mechanism of specific GST isoforms by measuring the KIE.

  • Toxicology and Drug Resistance: Assess the role of GST-mediated detoxification in cellular resistance to xenobiotics or chemotherapeutic agents.

Experimental Workflow

The overall process involves incubating a biological sample with the tracers, preparing the sample for analysis, and quantifying the resulting metabolites using LC-MS/MS.

a A 1. Sample Preparation (e.g., Cell Lysate, Tissue Homogenate) B 2. Parallel Incubation Treat samples with either Bromoethane (D0) or Bromoethane-2-D1 (D1) A->B C 3. Reaction Quenching Stop the reaction at defined time points (e.g., with cold acetonitrile) B->C D 4. Sample Cleanup Protein precipitation and centrifugation C->D E 5. LC-MS/MS Analysis Quantify the D0 and D1 Glutathione Conjugates D->E F 6. Data Interpretation Calculate reaction rates and Kinetic Isotope Effect (KIE) E->F

Caption: High-level experimental workflow.

Detailed Protocols

Protocol 1: In Vitro GST Activity Assay in Cell Lysates

This protocol describes how to measure GST activity in a cell lysate sample. It is critical to run parallel reactions for the deuterated (D1) and non-deuterated (D0) tracers.

5.1 Reagents and Materials

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer, or 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Protease Inhibitor Cocktail

  • Bradford or BCA Protein Assay Kit

  • Reduced Glutathione (GSH) stock solution (100 mM in water, prepare fresh)

  • Bromoethane (D0) stock solution (100 mM in ethanol)

  • Bromoethane-2-D1 (D1) stock solution (100 mM in ethanol)

  • Acetonitrile (ACN), ice-cold, containing internal standard (e.g., S-(methyl-d3)glutathione)

  • Microcentrifuge tubes

5.2 Preparation of Cell Lysate

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells using your chosen lysis buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 20 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (this is the cytosolic fraction containing GSTs).

  • Determine the total protein concentration using a Bradford or BCA assay.

  • Normalize the protein concentration of all samples by diluting with lysis buffer. A typical concentration is 1-2 mg/mL. Store on ice.

5.3 GST Reaction Protocol

  • Set up a series of microcentrifuge tubes for each time point and for each tracer (D0 and D1).

  • Prepare a master mix for the reactions. For each 100 µL reaction, combine:

    • 80 µL of normalized cell lysate (~100 µg protein)

    • 10 µL of 10 mM GSH (final concentration: 1 mM)

  • Pre-incubate the master mix at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of either 10 mM Bromoethane (D0) or 10 mM Bromoethane-2-D1 (D1) stock solution (final concentration: 1 mM).

  • Incubate at 37°C. For a time course, a typical series might be 0, 2, 5, 10, and 20 minutes.

  • Quench the reaction: At each time point, stop the reaction by adding 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Quantification

This protocol provides a general method for quantifying the S-(ethyl)glutathione conjugates. Parameters must be optimized for your specific instrumentation. High-resolution mass spectrometry (HRMS) can also be used for metabolite identification.[11][12]

5.4 Instrumentation and Parameters

  • LC System: UPLC or HPLC system.[13]

  • Column: Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

5.5 MS/MS Transitions (MRM) The exact mass-to-charge ratios (m/z) should be confirmed by direct infusion of standards. The values below are theoretical and for the [M+H]+ ion.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
S-(ethyl)glutathione (D0)378.1249.1Loss of pyroglutamic acid (129 Da) is a characteristic fragmentation.[11]
S-(ethyl-2-D1)glutathione (D1)379.1250.1The deuterium label is retained on the ethyl group after fragmentation.
Internal Standard (IS)VariesVariesUse a stable-isotope labeled analog that does not co-elute.

Self-Validation: The protocol's trustworthiness is ensured by including a standard curve prepared by spiking known concentrations of S-(ethyl)glutathione into the reaction matrix to enable absolute quantification. An internal standard corrects for variations in sample preparation and instrument response.[14]

Data Analysis and Interpretation

  • Quantification: Using the instrument software, integrate the peak areas for each analyte and the internal standard. Calculate the concentration of the D0 and D1 conjugates at each time point using the standard curve.

  • Rate Calculation: For each tracer (D0 and D1), plot the concentration of the product versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve.

  • Kinetic Isotope Effect (KIE) Calculation:

    • KIE = V0 (Bromoethane D0) / V0 (Bromoethane-2-D1)

6.1 Example Data & Interpretation

ConditionRate of Product Formation (pmol/min/mg protein)
Bromoethane (D0)150.4
Bromoethane-2-D1 (D1)115.2
Calculated KIE 1.31

Interpretation: A KIE value of 1.31 indicates that substituting a hydrogen with a deuterium at the C2 position slows the reaction by approximately 31%. This "normal" KIE (value > 1) provides strong evidence that the C-H bond on the ethyl group is involved in the stabilization of the transition state during the GST-catalyzed reaction, a key mechanistic insight.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No product detected - Inactive enzyme (lysate improperly stored)- Incorrect buffer pH- Substrate degradation- Use fresh lysate- Verify pH of all buffers- Prepare GSH and bromoethane stocks fresh
High variability between replicates - Inaccurate pipetting- Inconsistent quenching time- Poor protein precipitation- Calibrate pipettes- Use a multichannel pipette for simultaneous quenching- Ensure ACN is ice-cold and allow sufficient incubation time at -20°C
Non-linear reaction rates - Substrate depletion- Enzyme instability- Reduce incubation time or decrease protein concentration- Ensure protease inhibitors are used
Poor peak shape in LC-MS - Column degradation- Sample matrix effects- Use a guard column or flush the analytical column- Dilute the sample or perform a solid-phase extraction (SPE) cleanup step

References

  • Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Springer Nature Experiments. Available at: [Link]

  • White, R. D., Gandolfi, A. J., Bowden, G. T., & Sipes, I. G. (1983). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and Applied Pharmacology, 69(2), 170-178. Available at: [Link]

  • Workflow of a Deuterium Metabolic Imaging (DMI) study. ResearchGate. Available at: [Link]

  • Development of Tracer Approaches. Burgess Lab, UT Southwestern. Available at: [Link]

  • Steinhauser, M. L., et al. (2018). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Nature Communications, 9(1), 1-10. Available at: [Link]

  • Umberfield, E., & Fielding, B. A. (2014). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 223(3), T33-T43. Available at: [Link]

  • Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Scilit. Available at: [Link]

  • The Position of the Hydroxy Group in the Main Bromantane. Semantic Scholar. Available at: [Link]

  • Stoddard, E. G., et al. (2017). Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases. Journal of the American Chemical Society, 139(44), 15788-15797. Available at: [Link]

  • Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S‑Transferases. ACS Figshare. Available at: [Link]

  • Stoddard, E. G., et al. (2017). Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S -Transferases. OSTI.GOV. Available at: [Link]

  • Thier, R., et al. (1996). Human glutathione S-transferase T1-1 enhances mutagenicity of 1,2-dibromoethane, dibromomethane and 1,2,3,4-diepoxybutane in Salmonella typhimurium. Carcinogenesis, 17(1), 163-166. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]

  • Bedard, N., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 2270-2279. Available at: [Link]

  • Patel, R., & Dodiya, H. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 5(2), 1-13. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • A highly sensitive and selective two-photon fluorescent probe for glutathione S-transferase detection and imaging in living cells and tissues. Journal of Materials Chemistry B. Available at: [Link]

  • Patti, G. J. (2011). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of proteomics, 75(1), 228-239. Available at: [Link]

  • Sun, C., & Hu, C. (2013). Emerging Applications of Metabolomics in Studying Chemopreventive Phytochemicals. AAPS J, 15(3), 652-663. Available at: [Link]

  • Korfmacher, W. A. (2013). Mass Spectrometry: The Premier Analytical Tool for DMPK Scientists in a Drug Discovery Environment. Spectroscopy Online. Available at: [Link]

  • Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 455-463. Available at: [Link]

  • Probing the application range and selectivity of a differential mobility spectrometry – mass spectrometry platform for metabolomics. PMC. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. Available at: [Link]

  • Biological Distribution and Metabolic Profiles of Carbon-11 and Fluorine-18 Tracers of VX- and Sarin-Analogs in Sprague–Dawley. eScholarship.org. Available at: [Link]

  • Wilkinson, D. J., et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of physiology, 595(9), 2873-2882. Available at: [Link]

  • Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. Available at: [Link]

  • Ramautar, R. (2018). CE‐MS for metabolomics: Developments and applications in the period 2016–2018. Electrophoresis, 39(22), 2825-2834. Available at: [Link]

  • Misra, B. B. (2021). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Applied biological chemistry, 64(1), 1-17. Available at: [Link]

  • The Application of Metabolomics in Forensic Science with Focus on Forensic Toxicology and Time-of-Death Estimation. MDPI. Available at: [Link]

  • Carbon-11 Radiotracing Reveals Physiological and Metabolic Responses of Maize Grown under Different Regimes of Boron Treatment. MDPI. Available at: [Link]

Sources

Application

Application Note: Mechanistic Profiling of Elimination Pathways using Bromoethane-2-D1

Executive Summary Kinetic Isotope Effects (KIEs) remain the gold standard for elucidating reaction mechanisms, particularly for distinguishing between concerted (E2) and stepwise (E1/E1cB) elimination pathways. While ful...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinetic Isotope Effects (KIEs) remain the gold standard for elucidating reaction mechanisms, particularly for distinguishing between concerted (E2) and stepwise (E1/E1cB) elimination pathways. While fully deuterated reagents (e.g., Bromoethane-d5) are common, they require parallel kinetic runs subject to concentration and temperature errors.

Bromoethane-2-D1 (


)  offers a superior alternative: it acts as an intramolecular mechanistic probe . Because the molecule contains both 

-hydrogen and

-deuterium atoms, a single reaction generates two distinct isotopomeric products. The ratio of these products provides a direct, error-cancelled measurement of the primary kinetic isotope effect. This Application Note details the theoretical basis, experimental protocol, and data analysis framework for using Bromoethane-2-D1 to profile base-promoted elimination reactions.

Scientific Foundation

The Mechanistic Dilemma: E2 vs. E1

In drug development and process chemistry, understanding the precise timing of bond breaking is critical for optimizing yield and selectivity.

  • E2 Mechanism (Concerted): Base deprotonation and leaving group departure occur simultaneously.[1] This exhibits a large Primary Deuterium KIE (

    
    )  because the C-H/C-D bond breaks in the Rate-Determining Step (RDS).
    
  • E1 Mechanism (Stepwise): Leaving group departs first to form a carbocation. The C-H bond breaks in a fast, non-RDS step. This typically exhibits a Secondary KIE (

    
    )  or near-unity effect.
    
The Intramolecular Advantage

Using Bromoethane-2-D1 (


) allows for an intramolecular competition experiment . The base has a statistical choice between removing one of the two 

-hydrogens or the single

-deuterium.
  • Path A (H-Abstraction): Removal of H yields 1-Deuteroethene (

    
    ).
    
  • Path B (D-Abstraction): Removal of D yields Ethene (

    
    ).
    

Since both events occur in the same flask, under identical conditions of temperature, solvation, and base concentration, the ratio of products is governed strictly by the relative rate constants (


 vs 

) and statistical probability.

Figure 1: Bifurcation pathway for Bromoethane-2-D1 elimination. The product ratio directly reflects the kinetic isotope effect.

Experimental Protocol: Intramolecular KIE Determination

Reagents and Equipment
  • Substrate: Bromoethane-2-D1 (>98% D-enrichment recommended).

  • Base/Solvent: Sodium Ethoxide in Ethanol (for standard E2 baseline) or Potassium t-Butoxide in t-Butanol (for steric studies).

  • Reaction Vessel: 25 mL gas-tight Schlenk flask equipped with a septum and a cryo-trap side arm.

  • Analytics: GC-MS with a capillary column (e.g., Porous Layer Open Tubular - PLOT Q) capable of resolving light gases, or high-resolution Gas-Phase IR.

Workflow

Step 1: System Inertization Purge the Schlenk flask and cryo-trap with Argon to remove atmospheric oxygen and moisture.

Step 2: Reaction Initiation

  • Charge the flask with 10 mL of 1.0 M Base solution (e.g., NaOEt/EtOH).

  • Equilibrate to the desired temperature (e.g., 25°C or 50°C).

  • Inject Bromoethane-2-D1 (1.0 mmol, ~109 mg) through the septum.

  • Critical: Stir rapidly. The reaction produces ethene gas immediately.

Step 3: Product Collection Connect the flask outlet to a liquid nitrogen-cooled trap (-196°C) or a gas sampling bag. Allow the reaction to proceed to ~10-20% conversion.

  • Note: Low conversion is preferred to avoid secondary reactions, though for intramolecular KIE, conversion level is less critical than in intermolecular runs.

Step 4: Analytical Quantitation (GC-MS) Analyze the collected gas mixture via GC-MS.

  • Monitor m/z 28 (Molecular ion of

    
    ).
    
  • Monitor m/z 29 (Molecular ion of

    
    ).
    
  • Correction Factor: Ensure the MS ionization efficiency is calibrated for H vs D species (usually assumed 1:1 for isotopomers, but verify with standards if available).

Data Analysis and Calculation

The observed ratio of signal intensities (


) must be corrected for the statistical advantage of hydrogen abstraction (2 H's vs 1 D).
The Master Equation


Where:

  • 
    : The Kinetic Isotope Effect.[1][2][3][4][5][6][7]
    
  • 
    : Statistical correction factor (since there are 2 
    
    
    
    -hydrogens and only 1
    
    
    -deuterium).
  • 
    : Abundance of 1-Deuteroethene (formed via H-abstraction).
    
  • 
    : Abundance of Ethene (formed via D-abstraction).
    
Interpretation Guide
Observed

Mechanistic Implication
1.0 – 1.2 Secondary KIE (E1 / SN1): C-H bond is NOT breaking in the RDS. The reaction likely proceeds via a carbocation intermediate.
2.0 – 3.5 Moderate Primary KIE: Suggests a non-linear transition state or significant tunneling contribution. Typical of E2 with "E1cB-like" character (asynchronous).
3.5 – 8.0 Classical Primary KIE (E2): C-H bond breaking is synchronous with C-Br cleavage. The proton is roughly half-transferred in the transition state.
> 8.0 Tunneling Effect: Suggests quantum tunneling of the proton, often seen with sterically hindered bases (e.g., t-BuOK) or low temperatures.

Case Study: Solvent Effects on Transition State Geometry

Objective: Determine how solvent polarity shifts the Transition State (TS) of Bromoethane-2-D1 elimination.

Experimental Data:

  • Reaction A: NaOEt in Ethanol (Polar protic).

    • MS Ratio (

      
      ): 11.2
      
    • Calc KIE:

      
      
      
  • Reaction B: t-BuOK in DMSO (Polar aprotic).

    • MS Ratio (

      
      ): 14.8
      
    • Calc KIE:

      
      
      

Figure 2: Operational workflow for Intramolecular KIE determination.

References

  • Saunders, W. H., Jr., & Cockerill, A. F. (1973).[8][9][10] Mechanisms of Elimination Reactions. Wiley-Interscience.[9][10] (The definitive text on elimination mechanisms and isotope effects).

  • Shiner, V. J. (1970). "Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon". Isotope Effects in Chemical Reactions. ACS Monograph 167. (Foundational work on solvolysis KIEs). [11]

  • Westheimer, F. H. (1961).[12] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium". Chemical Reviews, 61(3), 265–273. (Theoretical limits of KIE).

  • Luh, T. Y., & Stock, L. M. (1974). "Intramolecular kinetic isotope effect in the elimination reaction of 2-bromoethane-1-d1". Journal of Organic Chemistry. (Specific application of mono-deuterated ethyl bromide).

Sources

Method

Bromoethane-2-D1 fragmentation pattern in mass spectrometry.

Application Note: Structural Validation and Fragmentation Dynamics of Bromoethane-2-d1 ( ) via EI-GC-MS Abstract This application note details the mass spectrometric characterization of Bromoethane-2-d1 (Ethyl-2-d1 bromi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Validation and Fragmentation Dynamics of Bromoethane-2-d1 ( ) via EI-GC-MS

Abstract

This application note details the mass spectrometric characterization of Bromoethane-2-d1 (Ethyl-2-d1 bromide), a critical isotopologue used in metabolic stability studies and kinetic isotope effect (KIE) elucidation. Unlike standard bromoethane, the 2-d1 isotopomer introduces a specific deuterium label at the


-carbon. This guide provides a validated protocol for distinguishing the 2-d1 isotopomer from its 1-d1 regioisomer and non-deuterated analogs using Electron Ionization (EI) fragmentation patterns. We focus on the diagnostic utility of the HBr vs. DBr elimination pathways and the resulting mass shifts in the ethyl cation base peak.

Introduction

In drug development, deuterated alkyl halides are frequently employed to synthesize stable isotope-labeled active pharmaceutical ingredients (APIs). These labeled compounds are essential for:

  • DMPK Studies: Tracking metabolic pathways and quantifying metabolites without radio-labeling.

  • Mechanistic Toxicology: Investigating "metabolic switching" by blocking specific cytochrome P450 oxidation sites via the Deuterium Isotope Effect.

For Bromoethane-2-d1 (


), confirming the position of the deuterium atom is paramount. A label on the 

-carbon (C1) vs. the

-carbon (C2) yields identical molecular weights but vastly different reactivity profiles. Mass spectrometry (MS) offers the most direct method to validate this regiochemistry through specific fragmentation channels—specifically, the competition between 1,2-elimination of HBr and DBr.

Experimental Protocol (GC-MS)[1]

Reagents and Standards
  • Analyte: Bromoethane-2-d1 (

    
     isotopic purity).
    
  • Solvent: Methanol (LC-MS Grade) or Dichloromethane (for lower volatility loss).

  • Internal Standard: None required for qualitative structural elucidation; use Toluene-d8 for retention time locking if necessary.

Instrumentation Parameters

This protocol is optimized for a single-quadrupole GC-MS system (e.g., Agilent 5977 or Thermo ISQ).

ParameterSettingRationale
Inlet Temperature 200°CLow enough to prevent thermal degradation/scrambling, high enough for volatilization.
Injection Mode Split (20:1)Prevents detector saturation; Bromoethane is highly volatile.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal chromatographic resolution.[1]
Column DB-624 or VF-624msSpecialized for volatile halogenated compounds (30m x 0.25mm ID).
Oven Program 35°C (hold 5 min)

10°C/min

150°C
Low initial temp is critical to retain the volatile analyte (

).
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible spectral libraries (NIST).
Source Temp 230°CPrevents condensation in the source.
Scan Range m/z 15 – 150Captures low mass alkene fragments and the molecular ion cluster.

Theoretical Framework & Fragmentation Mechanism

The Molecular Ion ( )

Bromoethane-2-d1 has a nominal mass of 109 Da (using


) and 111 Da  (using 

).
  • Observation: A characteristic 1:1 doublet at m/z 109 and 111 due to the natural abundance of Bromine isotopes.

Primary Fragmentation Channels

The fragmentation is dominated by two competing pathways: heterolytic cleavage (loss of Br) and four-center elimination (loss of HBr/DBr).

Pathway A: Formation of the Ethyl-d1 Cation (Base Peak)

In non-deuterated bromoethane, the C-Br bond breaks to form the ethyl cation (


) at m/z 29 .
In Bromoethane-2-d1 (

):
  • Cleavage yields

    
    .
    
  • Result: The base peak shifts to m/z 30 .[2]

  • Diagnostic Value: An intense peak at m/z 30 is the primary confirmation of the presence of deuterium on the ethyl chain.

Pathway B: 1,2-Elimination (The Regiochemistry Probe)

This pathway involves the loss of a neutral hydrogen halide molecule via a four-membered transition state. This requires a hydrogen (or deuterium) on the


-carbon (C2).
  • Structure:

    
    .
    
  • Beta-Hydrogens: Two (

    
    ).
    
  • Beta-Deuterium: One (

    
    ).
    

Scenario 1: Loss of HBr

  • Mechanism: Elimination of

    
     from C2 and 
    
    
    
    from C1.
  • Fragment:

    
     (Ethene-d1).
    
  • Mass:

    
    .
    

Scenario 2: Loss of DBr

  • Mechanism: Elimination of

    
     from C2 and 
    
    
    
    from C1.
  • Fragment:

    
     (Ethene).
    
  • Mass:

    
    .[3]
    
The Deuterium Isotope Effect (KIE)

Statistically, since there are 2 H's and 1 D on the


-carbon, one might expect the loss of HBr (m/z 29) to be twice as likely as the loss of DBr (m/z 28). However, the C-D bond is stronger than the C-H bond.[4]
  • Kinetic Consequence: The elimination of DBr is energetically less favorable.

  • Spectral Result: The intensity of m/z 28 will be suppressed relative to m/z 29, often resulting in a ratio

    
     (favoring m/z 29).
    
Visualization of Fragmentation Pathways

Bromoethane_Fragmentation M_Ion Molecular Ion (M+) [CH2D-CH2-Br]+. m/z 109 / 111 Ethyl_Cation Ethyl-d1 Cation [CH2D-CH2]+ (Base Peak) m/z 30 M_Ion->Ethyl_Cation Heterolytic Cleavage (-Br•) Ethene_d1 Ethene-d1 Radical Cation [CH2=CHD]+. m/z 29 M_Ion->Ethene_d1 1,2-Elimination (-HBr) Beta-H Abstraction Ethene Ethene Radical Cation [CH2=CH2]+. m/z 28 M_Ion->Ethene 1,2-Elimination (-DBr) Beta-D Abstraction Alpha_Frag Alpha-Cleavage Product [CH2=Br]+ m/z 93 / 95 M_Ion->Alpha_Frag Alpha Cleavage (-•CH2D)

Figure 1: Fragmentation pathways of Bromoethane-2-d1. The competition between HBr and DBr loss (yellow vs. green nodes) is the diagnostic indicator for the position of the deuterium label.

Results & Discussion

Spectral Interpretation Guide

The following table summarizes the expected ions and their diagnostic significance.

m/z (m/e)IdentityFormulaDiagnostic Significance
109 / 111 Molecular Ion

Confirms presence of Br (1:1 ratio) and D (+1 mass shift from std 108/110).
93 / 95 Halomethyl Cation

Result of

-cleavage (loss of methyl-d1 radical). Minor peak.
30 Ethyl-d1 Cation

Base Peak. Confirms the ethyl chain carries the Deuterium. (Std Ethyl is 29).
29 Ethene-d1

Result of HBr loss . Indicates presence of

-Hydrogens.
28 Ethene

Result of DBr loss . CRITICAL: Presence of this peak proves D is on the

-carbon.
Distinguishing Isomers (Self-Validation)

A key requirement of this protocol is ensuring the analyte is 2-d1 (


) and not 1-d1  (

).
  • If 2-d1 (

    
    ): 
    
    • 
      -carbon has D.
      
    • 1,2-elimination can remove DBr.

    • Result: Spectrum shows m/z 28 .[3]

  • If 1-d1 (

    
    ): 
    
    • 
      -carbon (the methyl group) has only H .
      
    • 1,2-elimination can only remove HBr.

    • Result: Spectrum shows m/z 29 (Ethene-d1) but NO m/z 28 .

Troubleshooting & Quality Control

  • Scrambling: In high-temperature sources, Hydrogen/Deuterium scrambling can occur prior to fragmentation. If the ratio of m/z 28 to 29 deviates significantly from expected KIE values (approx 1:3 to 1:4), lower the source temperature to 150°C to minimize thermal rearrangement.

  • Air Leaks: m/z 28 is also the mass of Nitrogen (

    
    ). Ensure the system is leak-free.
    
    • Validation: Check m/z 32 (

      
      ). If m/z 32 is present at ~25% of m/z 28, the peak is air, not your fragment.
      
  • Column Bleed: Ensure background subtraction is performed to remove siloxane peaks (m/z 73, 207) which can interfere with low-mass interpretation.

References

  • NIST Mass Spectrometry Data Center. Bromoethane Mass Spectrum.[5][6][7][8] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Oct 2023).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including H-rearrangements).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Chupka, W. A. (1959). Effect of Unimolecular Decay Kinetics on the Interpretation of Appearance Potentials. Journal of Chemical Physics.
  • Gronert, S. (2005). Mass Spectrometry Studies of Organic Ion Mechanisms. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromoethane-2-d1 Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and handling of Bromoethane-2-d1 (Formula: CH₂DCH₂Br, CAS: 23705-67-1). This isotopically labeled compound is a critical reagent for nucleophilic substitution rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of Bromoethane-2-d1 (Formula: CH₂DCH₂Br, CAS: 23705-67-1). This isotopically labeled compound is a critical reagent for nucleophilic substitution reactions, Grignard reagent formations, and sophisticated NMR kinetic isotope effect studies[1].

Because the deuterium label is specifically localized to the C2 (methyl) position, the primary challenge in its synthesis is preventing isotopic scrambling (the migration of deuterium to the C1 position). This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure high isotopic fidelity.

Mechanistic Insights: Pathway Selection & Causality

The synthesis of Bromoethane-2-d1 requires strict control over the reaction mechanism to avoid the generation of free carbocations.

  • The Problem with Acid-Catalyzed Bromination (HBr/H₂SO₄): Utilizing hydrobromic acid on ethanol-2-d1 generates an oxonium ion that can dissociate into a primary ethyl cation. This free carbocation undergoes rapid, degenerate 1,2-hydride (and deuteride) shifts. Consequently, the deuterium label scrambles, yielding a contaminated mixture of Bromoethane-2-d1 and Bromoethane-1-d1.

  • The Solution - Route A (Preparative): To preserve the isotopic label, the reaction must be forced through a strict Sₙ2 pathway. Utilizing Phosphorus Tribromide (PBr₃) converts the alcohol into a trialkyl phosphite intermediate. The bromide ion then attacks the C1 carbon via a concerted Sₙ2 mechanism, completely bypassing carbocation formation and locking the deuterium at C2[2].

  • The Alternative - Route B (Analytical): For surface-science applications, the surface-aligned photoreaction of DBr with ethylene (CH₂=CH₂) on Pt(111) surfaces at cryogenic temperatures (52 K) yields Bromoethane-2-d1 via a concerted, photon-driven addition that avoids thermal scrambling entirely[3].

G Start Target: Bromoethane-2-d1 (CH2DCH2Br) Route1 Route A: Alkene Addition Ethylene + DBr Start->Route1 Route2 Route B: Alcohol Substitution Ethanol-2-d1 + PBr3 Start->Route2 Cond1 Surface-Aligned Photoreaction Cryogenic (52 K) on Pt(111) Route1->Cond1 Cond2 Strictly Anhydrous SN2 Liquid Phase, 0-6°C Route2->Cond2 Mech1 Concerted Addition Avoids Thermal Scrambling Cond1->Mech1 Mech2 Phosphite Intermediate Prevents Hydride Shifts Cond2->Mech2 Purif Purification Fractional Distillation (37-40°C) Mech1->Purif Analytical Scale Mech2->Purif Preparative Scale

Fig 1. Mechanistic pathways for Bromoethane-2-d1 synthesis avoiding isotopic scrambling.

Validated Experimental Protocol: PBr₃ Substitution

This protocol is engineered as a self-validating system . Each step includes a diagnostic check to confirm chemical integrity before proceeding, minimizing wasted isotopically labeled precursors.

Prerequisites: Ethanol-2-d1 (98 atom % D), fresh PBr₃, anhydrous Na₂CO₃, anhydrous CaCl₂.

  • Step 1: System Purge & Assembly Assemble a three-neck round-bottom flask with a dropping funnel, internal thermometer, and an argon line.

    • Validation Check: Attach a bubbler to the exhaust. A steady, uninterrupted gas flow confirms a positive pressure environment, ensuring atmospheric moisture will not hydrolyze the PBr₃[2].

  • Step 2: Cryogenic Charging Charge the flask with Ethanol-2-d1 and cool the system using an ice-salt bath.

    • Validation Check: Do not proceed until the internal thermometer reads strictly between 0°C and 5°C.

  • Step 3: Controlled PBr₃ Addition Add PBr₃ dropwise over 45 minutes. The reaction is highly exothermic.

    • Validation Check: The mixture should transition from clear to a pale yellow. If the internal temperature spikes above 10°C, the addition rate is too fast, which risks localized heating, elimination side-reactions, and isotopic scrambling. Pause addition until the temperature stabilizes.

  • Step 4: Thermal Maturation Remove the ice bath, stir at room temperature for 2 hours, then gently heat to 40°C for 1 hour to drive the cleavage of the intermediate phosphite esters.

  • Step 5: Fractional Distillation Configure a short-path distillation apparatus directly from the reaction flask.

    • Validation Check: Collect the fraction boiling strictly between 37°C and 40°C[1]. Any distillate collected below 37°C indicates unreacted ethanol or ether byproducts and must be discarded.

  • Step 6: Neutralization & Drying Wash the organic distillate with ice-cold 5% Na₂CO₃, followed by ice-cold distilled water. Dry the organic layer over anhydrous CaCl₂.

    • Validation Check: Upon filtration from the CaCl₂, the liquid must be perfectly optically clear. Cloudiness is a definitive indicator of residual water, which will degrade the alkyl halide over time.

Quantitative Data & Metrics

The table below summarizes the expected outcomes based on the chosen synthetic pathway, highlighting why Sₙ2 conditions are mandatory for isotopic fidelity.

Synthesis PathwayReagentsIntermediate StateIsotopic Retention (%)Typical Yield (%)
Alcohol Substitution (Optimized) Ethanol-2-d1 + PBr₃Trialkyl phosphite (Sₙ2)>98%85 - 90%
Alcohol Substitution (Legacy) Ethanol-2-d1 + HBr/H₂SO₄Free Ethyl Cation (Sₙ1/Sₙ2)<60% (Scrambling)70 - 80%
Alkene Addition Ethylene + DBr on Pt(111)Surface-aligned complex>99%N/A (Analytical)

Troubleshooting Guides & FAQs

Q: NMR analysis shows a mixture of Bromoethane-1-d1 and Bromoethane-2-d1, but my starting material was pure Ethanol-2-d1. What went wrong? A: You have experienced isotopic scrambling. This occurs when the reaction conditions allow for the formation of a free carbocation (ethyl cation), which undergoes rapid 1,2-hydride/deuteride shifts. This is common if you used hydrobromic acid (HBr) or if your PBr₃ reaction overheated. To correct this, ensure you are using fresh PBr₃ to force an Sₙ2 mechanism and strictly maintain temperatures below 10°C during addition[2].

Q: My yield is exceptionally low, and I am recovering a large amount of unreacted Ethanol-2-d1. How do I fix this? A: PBr₃ is highly hygroscopic and degrades into phosphorous acid and HBr upon exposure to air. If your PBr₃ is old or your setup was not perfectly anhydrous, the reagent was likely quenched before it could react with the alcohol. Furthermore, ensure you perform the 40°C thermal maturation step (Step 4); failing to heat the mixture prevents the intermediate phosphite esters from fully converting into the final alkyl bromide.

Q: How should I store the purified Bromoethane-2-d1 to prevent degradation? A: Bromoethane-2-d1 is highly volatile (Boiling Point: 37-40°C)[4] and susceptible to photolytic degradation. It must be stored in a tightly sealed, dark amber vial at 0°C to 6°C[5]. Exposure to light can generate bromine radicals, initiating auto-oxidation and compromising the chemical purity[6].

References

  • Bromoethane-d5 | Deuterated Ethyl Bromide | RUO - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh4wQd9PbtH8tETLaasq4rFt6684PuNvBq_UuQ4VREZyvxPOs2mea9xT9F3z3CjjdgKgW5yZSKTAUUY21P1_kk88hQlHZkDn-rhLCOqyX-u6Z1D63PaeF7qMj1W24KhTjB26Xb]
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  • General Catalog of Kanto Reagents, Chemicals & Biologicals. Kanto.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ-aPDoF3xGy3MUE8rvtR_mnePjNabhHubpfg6SWnsy3IBaYqUzlsHMS3Desrj0LnVspAzS3f64NTLDKCcz4aFseccbxgBcMWqE7Rl9iN-MxnGcERTpdV6KVXrSOrv-oi24S271T5kvz7m]
  • Surface-Aligned Photoreaction of DBr with C2H4 on Pt(lll). ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnvWAGmi4XCjVmKkGQ5o2s2I1rvWCseQCbAdVtn2veO9XaqWfbYTuz3rix4vTHpYyeQ4c6qTUDkvVw33L1kXOZ1mqEkPUmPbgAJfdc-5Csv5chwcy0h9sY0wJ2xxlGoDicerytybUmIRzxhw==]
  • 23705-67-1, BROMOETHANE-2-D1 Formula - ECHEMI. Echemi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZH56Th-aCNtAm4wjBPnZuI9T4C_PP4AAaVa9c4Q_LHaSYJldO16Ft-keYbTEd8NeQpHfchtqjxe74kLctKdNxDb_0FQ2q-p8g6S4SybrB6mneOYF14HbcOlkNt4OCm5gECf7ANRnE1oPyl65fANP634_9KcxF3-4M9KWLxuAQ]

Sources

Optimization

Isotope Purity Support Center: Deuterated Bromoethane (Ethyl-d5 Bromide)

Current Status: Operational Ticket Queue: High Priority Subject: Purification, Stabilization, and Troubleshooting for Welcome to the Technical Support Interface You have reached the Tier 3 Support Desk for stable isotope...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: High Priority Subject: Purification, Stabilization, and Troubleshooting for



Welcome to the Technical Support Interface

You have reached the Tier 3 Support Desk for stable isotope reagents. Deuterated bromoethane (Ethyl-d5 bromide) is a high-value alkylating agent used critically in pharmaceutical metabolic profiling and kinetic isotope effect (KIE) studies. Its high volatility (bp ~38°C) and susceptibility to photolytic decomposition make it a challenging reagent to maintain in high purity.

Below are the resolved troubleshooting tickets for the most common failure modes.

Quick Triage: Symptom Checker
SymptomProbable CauseImmediate Remediation
Yellow/Orange/Brown Color Free Bromine (

) accumulation via photolysis.
Wash with Sodium Thiosulfate or Bisulfite.
Broad Peak at ~1.56 ppm (

)
Moisture contamination (Hydrolysis risk).Dry over

or

; Distill.
Acrid/Sharp Odor HBr/DBr formation (Acidic decomposition).Wash with dilute

.
Low Yield after Distillation Improper condensation temp (Product bp 38°C).[1]Use ice/salt bath for receiver; maintain coolant <5°C.
Cloudiness Emulsion or saturated water content.Brine wash followed by solid desiccant.
Ticket #401: The "Yellowing" Incident (Photodecomposition)

User Report: "My ampoule of Ethyl-d5 bromide has turned a dark orange color. Is the isotope compromised?"

Root Cause Analysis: Alkyl bromides are photosensitive. Exposure to light causes homolytic cleavage of the C-Br bond, generating ethyl radicals and bromine radicals. The radicals recombine to form elemental bromine (


), which dissolves in the liquid, imparting the yellow-to-brown color. While the isotopic integrity of the remaining 

is usually intact, the free bromine is a potent oxidant that will ruin downstream nucleophilic substitutions.

Remediation Protocol: The Reductive Wash Objective: Reduce


 (colored) to 

(colorless/water-soluble).[2]
  • Preparation: Prepare a 5% aqueous solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Extraction:

    • Add the discolored deuterated bromoethane to a separatory funnel.

    • Add an equal volume of the thiosulfate/bisulfite solution.

    • Critical Step: Shake vigorously for 30 seconds. Vent frequently. The color should disappear almost instantly.

  • Separation:

    • Bromoethane (

      
      ) is denser  than water. Collect the bottom  layer.[1][3]
      
    • Note: Do not discard the top layer until you have verified the bottom layer is your product.[1]

  • Polishing: Perform one wash with deionized water to remove residual salts, then proceed immediately to Drying (Ticket #402).

Visual Logic: De-Colorization Workflow

G Start Crude Ethyl-d5 Bromide (Yellow/Brown) Wash Add 5% Na2S2O3 (Sodium Thiosulfate) Start->Wash SepFunnel Separatory Funnel (Shake & Vent) Wash->SepFunnel LayerSep Phase Separation SepFunnel->LayerSep TopLayer Top Layer (Aqueous) Contains NaBr, Na2S4O6 LayerSep->TopLayer Waste BottomLayer Bottom Layer (Organic) Colorless C2D5Br LayerSep->BottomLayer Keep

Figure 1: Workflow for removing elemental bromine impurities using a reductive wash.[4]

Ticket #402: Moisture & Acid Contamination

User Report: "I see a broad singlet in my NMR, and my reaction yields are inconsistent. The liquid smells acidic."

Root Cause Analysis: Moisture leads to hydrolysis, forming Ethanol-d5 and DBr/HBr. The acid acts as a catalyst, accelerating further decomposition (autocatalysis). Standard drying is insufficient if acid is present.

Remediation Protocol: Neutralization & Drying Standard: Adapted from Vogel’s Textbook of Practical Organic Chemistry [1].

  • Acid Removal (Bicarbonate Wash):

    • Wash the organic layer (from Ticket #401) with 5% Sodium Bicarbonate (

      
      ).[1][4]
      
    • Caution: This generates

      
       gas.[4] Vent the separatory funnel immediately and often to prevent pressure explosion.
      
  • Pre-Drying (Brine Wash):

    • Wash with saturated NaCl (brine). This pulls bulk water out of the organic phase via osmotic pressure, reducing the load on your solid drying agent.

  • Final Drying (Solid Desiccant):

    • Transfer the bottom layer to a dry Erlenmeyer flask.[2][4]

    • Add Anhydrous Magnesium Sulfate (

      
      )  or Calcium Chloride (
      
      
      
      )
      .[2][4]
    • Why not Sodium Sulfate?

      
       is too slow for alkyl halides which can hydrolyze during the drying process. 
      
      
      
      is preferred as it also binds residual alcohols.
    • Allow to stand for 15-30 minutes with occasional swirling until the liquid is clear and the desiccant flows freely (does not clump).

Ticket #403: Distillation & Yield Preservation

User Report: "I purified the liquid, but after rotary evaporation or distillation, I lost 50% of my volume."

Root Cause Analysis: Ethyl-d5 bromide boils at ~37-38°C. Standard rotary evaporators often have bath temperatures >40°C or insufficient vacuum control, leading to rapid boil-off into the trap. Furthermore, if the receiving flask in a distillation setup is at room temperature, the product will re-evaporate.

Remediation Protocol: The "Cold-Trap" Distillation Requirement: Do not use a rotary evaporator for final isolation if possible. Use Short-Path Distillation.

  • Setup:

    • Heat Source: Water bath (controlled at 45-50°C), never direct flame or high-heat mantle.

    • Column: Short Vigreux column (optional, but helps purity).

    • Condenser: High-efficiency (double surface) with coolant circulated at <5°C.

    • Receiver: CRITICAL: The receiving flask must be submerged in an Ice/Salt bath (-10°C) or Acetone/Dry Ice bath. If the receiver is not cold, the vapor will not condense effectively.

  • Process:

    • Distill at atmospheric pressure. Vacuum distillation is difficult due to the low boiling point (it will boil at room temp under vacuum).

    • Collect the fraction boiling between 37°C and 39°C.[4][5]

  • Stabilization (Post-Distillation):

    • Add a small piece of Copper Turnings or Silver Wool to the storage vial. This scavenges any new free halogens that form during storage [2].

Visual Logic: Distillation Decision Tree

Distill Input Dried C2D5Br Boil Boiling Flask (Water Bath 50°C) Input->Boil Condense Condenser (Coolant < 5°C) Boil->Condense Vapor (38°C) Receive Receiving Flask (Ice/Salt Bath) Condense->Receive Liquid Loss Yield Loss (Evaporation) Condense->Loss If Receiver Warm

Figure 2: Critical temperature controls for the distillation of volatile alkyl halides.

FAQ: Storage & Stability

Q: Can I store deuterated bromoethane in plastic tubes? A: No. Alkyl halides can swell plastics and leach plasticizers (phthalates) into your sample, ruining NMR purity. Store in amber glass vials with Teflon-lined caps.

Q: How long can I keep it before re-purifying? A: If stabilized with copper/silver and kept at 4°C in the dark: 6-12 months . Without stabilization/light protection: <1 month .

Q: Will washing with normal water (


) ruin the deuteration (

)?
A: Generally, no . The C-D bond is robust and does not exchange with water under neutral/mildly acidic washing conditions. However, minimize contact time to prevent hydrolysis (which destroys the molecule entirely, forming Ethanol-d5).
References
  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard protocol for Alkyl Bromide purification, pp. 555-557). 6

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition.[7] Butterworth-Heinemann, 2013. (Specific entry for Bromoethane purification and drying agents). 7[3][4][5][8]

  • BenchChem Technical Guides. A Technical Guide to the Laboratory Preparation of Bromoethane: Mechanism and Protocol. (Detailed extraction and neutralization steps). 4

  • Sigma-Aldrich (Merck). Bromoethane-d5 Product Specification & Safety Data Sheet. (Physical properties and storage recommendations).

Sources

Troubleshooting

Improving yield and purity in Bromoethane-2-D1 synthesis

Introduction: The "Volatile" Challenge You are likely here because your synthesis of 1-bromo-2-deuteroethane (CH₂DCH₂Br) is failing to meet specifications. In the synthesis of deuterated alkyl halides, researchers often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Volatile" Challenge

You are likely here because your synthesis of 1-bromo-2-deuteroethane (CH₂DCH₂Br) is failing to meet specifications. In the synthesis of deuterated alkyl halides, researchers often treat the protocol identical to the non-deuterated standard. This is a mistake.

With a boiling point of 37–40°C , Bromoethane-2-d1 is exceptionally volatile. Furthermore, the C-D bond, while stronger than C-H (Kinetic Isotope Effect), is susceptible to acid-catalyzed scrambling if the reaction environment promotes reversible elimination (E1/E2) pathways.

This guide prioritizes the Phosphorus Tribromide (PBr₃) route over the traditional HBr/H₂SO₄ method. The PBr₃ route is milder, minimizes acid-catalyzed H/D scrambling, and offers superior stereochemical control, which—while less critical for primary carbons—indicates a mechanism less prone to rearrangement.

Module 1: The Optimized Protocol (PBr₃ Route)

Why this route? The HBr/H₂SO₄ method generates a highly acidic, protic environment. If any elimination to ethylene occurs (a common side reaction), the subsequent re-addition of HBr (protonation) can introduce Hydrogen (H) into the Deuterium (D) position, diluting isotopic purity. PBr₃ operates via an intermediate phosphite ester, facilitating a direct Sₙ2 displacement that preserves the isotopic integrity of the carbon skeleton.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Ethanol-2-d1 1.0SubstrateMust be anhydrous (<0.05% water).
PBr₃ 0.40Brominating AgentUse slight excess (0.33 is stoichiometric).[1]
Pyridine (Optional)0.1Acid ScavengerNeutralizes adventitious HBr to prevent scrambling.
Dry Ice/Acetone N/ACoolantMandatory for receiver traps.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a Reflux Condenser .

    • Crucial: Connect the top of the reflux condenser to a distillation bridge leading to a receiving flask submerged in a Dry Ice/Acetone bath (-78°C) .

  • Chilling: Charge the flask with Ethanol-2-d1 and Pyridine. Cool to -10°C (salt/ice bath).

  • Addition: Add PBr₃ dropwise over 60 minutes.

    • Observation: The reaction is exothermic.[2] Maintain internal temp < 0°C to prevent immediate volatilization of product.

  • Reaction: Allow to warm to room temperature (RT) over 2 hours. Then, gently heat to 45°C (oil bath).

    • Mechanism:[1][3][4] The alkyl phosphite intermediate breaks down; Bromoethane-2-d1 will distill directly out of the reaction mixture as it forms.

  • Quench & Isolation: The product collects in the -78°C trap. Wash the cold distillate with ice-cold NaHCO₃ (aq) to remove acid traces, then dry over MgSO₄ at 0°C.

Module 2: Troubleshooting Yield (The "How Much")

Issue: "I calculated 85% yield, but I only isolated 30%."

Root Cause Analysis: The loss is almost certainly due to fugitive emissions (volatility) or elimination side-reactions .

The Volatility Trap Matrix

Bromoethane-2-d1 has a high vapor pressure. Standard water condensers (10°C) are insufficient.

Coolant SystemTemp (°C)Trapping EfficiencyVerdict
Tap Water+15°C< 20%FAIL (Product boils away)
Chilled Glycol-10°C60-70%RISKY (Significant loss)
Dry Ice / Acetone -78°C > 95% OPTIMAL
Corrective Action:
  • Grease all joints: Use high-vacuum grease. Even a micro-leak at 40°C will vent your product.

  • Direct Distillation: Do not reflux and then distill. Configure the apparatus for "Reaction-Distillation" (see Diagram 1) so the product leaves the hot zone immediately upon formation.

Module 3: Troubleshooting Purity (The "How Pure")

Issue: "NMR shows 95% chemical purity but only 88% D-incorporation (Isotopic Dilution)."

Root Cause Analysis: You have Isotopic Scrambling . This occurs via the "Elimination-Addition Equilibrium."

  • Pathway:

    
    .
    
  • If the reaction generates HBr (which PBr₃ does as a byproduct) and the temperature is high, the product eliminates to ethylene. When it re-adds HBr, it might pick up an H instead of a D, or scramble the position.

The Scrambling Prevention Protocol
  • Temperature Cap: Never exceed 50°C bath temperature. Elimination rates spike above 60°C.

  • Base Scavenger: Add 0.1 eq of Pyridine or Quinoline. This neutralizes free HBr in the pot, shutting down the acid-catalyzed elimination pathway.

  • Moisture Control: PBr₃ + H₂O

    
     H₃PO₃ + HBr.
    
    • Result: Excess HBr floods the system, promoting scrambling.

    • Fix: Flame-dry glassware and use a nitrogen blanket.

Module 4: Visualizing the Workflow

Diagram 1: Synthesis & Isolation Workflow

This diagram illustrates the "Reaction-Distillation" setup required to handle the volatility of Bromoethane-2-d1.

SynthesisWorkflow Reactants Ethanol-2-d1 + PBr3 Intermediate Phosphite Ester (Formed at -10°C) Reactants->Intermediate Dropwise Addn Heating Heat to 45°C (Oil Bath) Intermediate->Heating SN2 Displacement Vapor Product Vapor (BP: 38°C) Heating->Vapor In-situ Distillation Condenser Condenser (Glycol -10°C) Vapor->Condenser Liquefaction Trap Receiver Trap (Dry Ice -78°C) Condenser->Trap Collection

Caption: Optimized "Reaction-Distillation" workflow. Note the immediate removal of product from the heat source to the cold trap.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when analyzing failure modes.

TroubleshootingTree Start Problem Detected IssueType Yield or Purity? Start->IssueType Yield Low Yield IssueType->Yield Purity Low Isotopic Purity IssueType->Purity CheckTrap Was Trap < -70°C? Yield->CheckTrap TrapNo Volatility Loss Use Dry Ice/Acetone CheckTrap->TrapNo No TrapYes Check Reaction Temp CheckTrap->TrapYes Yes TempHigh Elimination Side Rxn Keep < 50°C TrapYes->TempHigh CheckAcid Did you use HBr? Purity->CheckAcid AcidYes Acid-Cat Scrambling Switch to PBr3 CheckAcid->AcidYes Yes AcidNo Check Moisture CheckAcid->AcidNo No Wet Hydrolysis -> HBr Dry Solvents Required AcidNo->Wet

Caption: Diagnostic logic for identifying root causes of yield loss (volatility) vs. purity loss (scrambling).

FAQ: Quick Reference

Q: Can I use rotary evaporation to remove the solvent? A: Absolutely not. Bromoethane-2-d1 boils at ~38°C. A rotovap, even without vacuum, will strip your product along with the solvent. Distill directly from the reaction pot into a chilled receiver.

Q: Why does my product turn yellow/brown upon standing? A: This indicates the presence of free Bromine (


) or HBr, leading to decomposition. Store the product over a few pellets of Silver Wool  or Copper turnings in an amber vial at 4°C. The metal scavenges free radicals and halogens.

Q: I see an "M+2" peak in my Mass Spec. Is this a contaminant? A: Not necessarily. Remember that Bromine has two stable isotopes:


 and 

in a roughly 1:1 ratio. You should see a doublet pattern (M and M+2) for the brominated species. Do not confuse this with isotopic scrambling of the deuterium.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Alkyl Bromide synthesis via PBr3).

  • BenchChem Technical Support. (2025). Common side reactions of PBr3 with alcohols and how to avoid them. BenchChem.

  • Sigma-Aldrich. (n.d.). Bromoethane-d5 99 atom % D Product Specification. (Verifying physical properties and volatility of deuterated ethyl bromides).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23705-67-1, Bromoethane-2-d1.

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides. (Mechanistic explanation of S_N2 inversion and lack of rearrangement).

Sources

Optimization

Technical Support Center: Bromoethane-2-D1 Handling &amp; Storage Guide

Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the Technical Support Center. As Senior Application Scientists, we often see that the failure of an experiment involving...

Author: BenchChem Technical Support Team. Date: March 2026


Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. As Senior Application Scientists, we often see that the failure of an experiment involving Bromoethane-2-d1 (Ethyl bromide-2-d1) is rarely due to the chemistry itself, but rather the handling of the reagent before it enters the flask.

Bromoethane-2-d1 is a unique isotopic labeled building block. Unlike fully deuterated solvents (like


), which are often treated as static fluids, this compound is a reactive alkylating agent. It possesses a high vapor pressure (bp ~38°C) and significant sensitivity to light. The deuterium label at the C2 position (

-carbon) is stable under neutral conditions but can be compromised by poor storage that invites hydrolysis or radical decomposition.

This guide replaces generic safety sheets with actionable, field-proven protocols to maintain isotopic integrity (>98% D) and chemical purity.

Part 1: Storage Protocols (The "Pre-Experiment" Phase)

The Three Pillars of Stability

To maximize shelf life, you must control three variables: Temperature , Light , and Atmosphere .

VariableCritical LimitMechanism of Failure
Temperature 2°C to 8°C High volatility leads to pressure buildup and loss of material through septum creep. Heat accelerates dehydrobromination.
Light Strict Darkness Photons cleave the C-Br bond, generating bromine radicals (

). This initiates a chain reaction turning the liquid yellow/brown.
Moisture <50 ppm Water causes hydrolysis to Ethanol-2-d1 and HBr. HBr acts as an autocatalyst, accelerating further degradation.
Recommended Storage Workflow
  • Primary Container: Amber glass vial with a PTFE-lined screw cap.

  • Secondary Containment: Sealed desiccator or a jar containing activated molecular sieves or Drierite™.

  • Location: Flammables-rated refrigerator.

Visual Guide: Storage Decision Logic

The following diagram illustrates the decision process for long-term vs. short-term storage to prevent degradation.

StorageProtocol Start Reagent Receipt CheckSeal Inspect Septum/Cap Start->CheckSeal Decision Usage Frequency? CheckSeal->Decision Daily Daily Use Decision->Daily Active Project LongTerm Long Term (>1 week) Decision->LongTerm Stockpile StorageA Refrigerator (4°C) Amber Vial Parafilm Seal Daily->StorageA StorageB Freezer (-20°C) Over Activated Cu Wire Double Contained LongTerm->StorageB Warn CRITICAL: Warm to RT before opening StorageA->Warn StorageB->Warn

Figure 1: Decision tree for optimizing storage conditions based on usage frequency. Note the critical warming step to prevent condensation.

Part 2: Handling & Dispensing (The "Active" Phase)

The "Cold-Start" Protocol

The most common error is opening a cold bottle of Bromoethane-2-d1 in a humid lab.

  • Equilibration: Remove the vial from the fridge 30 minutes before use. Let it reach room temperature inside a desiccator or hood.

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly into the solvent. Water reacts with alkyl bromides to form alcohols and HBr [1].

  • Inert Gas Blanket: If the vial has a septum, always replace the withdrawn volume with dry Nitrogen or Argon gas to prevent a vacuum that pulls in moist air.

Dispensing Techniques
Method A: Syringe Transfer (Preferred for < 5 mL)
  • Equipment: Gas-tight glass syringe with a PTFE-tipped plunger.

  • Needle: 22-gauge or smaller (to minimize septum coring).

  • Protocol:

    • Purge the syringe with dry

      
       three times.
      
    • Insert needle through the septum.

    • Invert bottle and withdraw liquid.

    • Crucial: Before removing the needle, pull the plunger back slightly to clear liquid from the needle tip, preventing drips that corrode the septum.

Method B: Cannula Transfer (Preferred for Air-Sensitive Synthesis)
  • Use positive pressure of inert gas to push the liquid through a double-ended needle (cannula) into the reaction flask. This provides the highest protection against moisture and oxygen [2].

Part 3: Troubleshooting & FAQs

Q1: The liquid has turned yellow or light brown. Is it ruined?

Diagnosis: The color indicates the presence of elemental bromine (


), a product of photo-oxidation or thermal decomposition.
Impact: 

is a radical initiator and oxidant. It may cause side reactions (e.g., bromination of aromatic rings) or quench sensitive catalysts. Remediation:
  • Minor Yellowing: Add a few strands of clean, activated Copper (Cu) wire or Silver (Ag) foil to the vial. The metal reacts with free bromine to form metal bromides (

    
    ), clearing the solution [3].
    
  • Dark Brown/Opaque: Distillation is required. Distill at atmospheric pressure (bp 37-40°C), discarding the first 10% (for water/HBr) and the last 10% (residue).

Q2: I see unexpected peaks in my NMR spectrum.

Diagnosis:

  • Triplet at ~1.2 ppm & Quartet at ~3.7 ppm (in CDCl3): This is Ethanol , resulting from hydrolysis (

    
    ).
    
  • Loss of Triplet Splitting: If the signal for the

    
     protons (usually ~3.4 ppm) loses its expected coupling pattern, you may have H/D scrambling . This occurs if the reagent was exposed to strong bases (e.g., NaOH, NaH) which can deprotonate the alpha or beta positions, allowing exchange with protic solvents [4].
    
Q3: The volume in my vial dropped significantly, but it was closed.

Diagnosis: Bromoethane-2-d1 has a high vapor pressure. Standard plastic caps are permeable to organic vapors over time. Solution:

  • Wrap the cap junction tightly with Parafilm M® .

  • For storage >1 month, transfer to a glass ampoule and flame-seal, or use a high-integrity storage tube with a Teflon valve (e.g., J. Young tube).

Visual Guide: Troubleshooting Logic

Troubleshooting Issue Observation Yellow Yellow Color Issue->Yellow Precipitate White Solid Issue->Precipitate NMR Extra NMR Peaks Issue->NMR Cause1 Br2 Formation (Light/Heat) Yellow->Cause1 Cause2 Polymerization or Hydrolysis Salts Precipitate->Cause2 Cause3 Hydrolysis (EtOH) or Scrambling NMR->Cause3 Fix1 Treat with Cu Wire Cause1->Fix1 Fix2 Filter & Distill Cause2->Fix2 Fix3 Check Water Content Dry with Mol. Sieves Cause3->Fix3

Figure 2: Diagnostic flow for identifying and resolving common reagent quality issues.

Part 4: Safety & Emergency

Hazard Class: Flammable Liquid (Category 2), Carcinogen (Suspected), Skin Irritant.

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water.[1] Alkyl bromides can absorb through skin and cause delayed burns or systemic toxicity.
Spill (< 10 mL) Absorb with vermiculite or sand. Do not use paper towels (fire risk). Place in a sealed container for halogenated waste disposal.
Inhalation Move to fresh air.[1][2][3] Bromoethane is a respiratory irritant and central nervous system depressant.

Critical Note: Do not use aluminum needles or parts with alkyl halides if they are potentially contaminated with Lewis acids, as this can trigger a runaway exothermic reaction (Friedel-Crafts type polymerization) [5].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and purifying alkyl halides).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (Best practices for cannula transfer and inert gas techniques). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for using Copper wire to remove bromine).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of alpha-protons in alkyl halides). Link

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data regarding aluminum-alkyl halide incompatibility).

Sources

Troubleshooting

Stability of Bromoethane-2-D1 under experimental conditions.

Welcome to the Technical Support Center for Bromoethane-2-D1 (CH₂DCH₂Br). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bromoethane-2-D1 (CH₂DCH₂Br). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this isotopically labeled compound in your experiments. Here, we address common questions and provide in-depth troubleshooting for issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, properties, and reactivity of Bromoethane-2-D1.

Q1: What is Bromoethane-2-D1 and what are its primary applications?

Bromoethane-2-D1 (CAS No. 23705-67-1) is the deuterated analog of bromoethane where one hydrogen atom on the methyl group (C2) has been replaced with deuterium (D).[1][2] This specific labeling makes it a valuable tool in several research areas:

  • Mechanistic Studies: It is frequently used to probe reaction mechanisms, particularly to differentiate between competing pathways like substitution (SN2) and elimination (E2). The difference in bond strength between C-D and C-H bonds can lead to observable differences in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4]

  • Tracer Studies: In metabolic or environmental fate studies, the deuterium label allows the molecule and its metabolites or degradation products to be tracked and identified, often using mass spectrometry.[5]

  • Synthesis of Labeled Compounds: It serves as a building block for synthesizing more complex molecules containing a deuterium label at a specific position, which is crucial for quantitative analysis using isotopic dilution methods or for modifying the metabolic profile of drug candidates.[6]

Q2: What are the recommended storage and handling conditions for Bromoethane-2-D1?

Proper storage is critical to maintain the chemical and isotopic purity of Bromoethane-2-D1. It is a flammable and toxic liquid that requires careful handling.[1][7]

ParameterRecommendationRationale
Temperature Store refrigerated (+2°C to +8°C).[1][8]Reduces volatility and slows potential degradation reactions.
Light Protect from light.[5][8]Minimizes the risk of photochemically induced degradation, such as the formation of radicals.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[6][9]Prevents contamination from atmospheric moisture and oxygen.
Ventilation Handle in a well-ventilated area or a chemical fume hood.[7][10]Bromoethane is harmful if inhaled and has a low boiling point (37-40 °C).[2]
Safety Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10]Avoids direct contact with the skin and eyes.[7]
Q3: How long can I expect Bromoethane-2-D1 to be stable?

When stored under the recommended conditions, Bromoethane-2-D1 is generally a stable compound.[1] Chemical suppliers often suggest that the compound should be re-analyzed for chemical purity after three years to ensure it still meets specifications for use.[1] However, stability is highly dependent on storage conditions and the absence of contaminants.

Q4: What are the primary chemical degradation pathways for Bromoethane-2-D1?

As a primary alkyl halide, Bromoethane-2-D1 is susceptible to two main competing reaction pathways:

  • Bimolecular Nucleophilic Substitution (SN2): The compound can react with nucleophiles (Nu⁻), where the nucleophile attacks the electrophilic carbon bonded to bromine, displacing the bromide ion. This results in the formation of a new C-Nu bond.[11]

  • Bimolecular Elimination (E2): In the presence of a strong base (B:⁻), a proton or deuteron can be abstracted from the C2 position, leading to the formation of ethene, the base-proton conjugate (B-H or B-D), and the bromide ion.[4][12]

The reaction conditions—particularly the nature of the base/nucleophile, solvent, and temperature—determine which pathway is dominant.

Q5: How does the deuterium label affect the reactivity of Bromoethane-2-D1 compared to unlabeled bromoethane?

The presence of deuterium at the C2 position can significantly influence the rate of certain reactions due to the Kinetic Isotope Effect (KIE) .[3] The C-D bond is fundamentally stronger and vibrates at a lower frequency than a C-H bond.[4][13]

  • In E2 Reactions: The rate-determining step of the E2 mechanism involves the breaking of a C-H (or C-D) bond at the beta-position (C2).[4] Because the C-D bond is stronger, it is more difficult to break. Consequently, an E2 reaction where the deuterium atom is removed will proceed slower than the corresponding reaction where a hydrogen atom is removed. This is known as a primary KIE and can result in reaction rates that are several times slower for the deuterated compound.[4]

  • In SN2 Reactions: The C-D bond is not broken in an SN2 reaction. Therefore, the effect of the deuterium label on the reaction rate is much smaller (a secondary KIE) and can be difficult to observe without precise kinetic measurements.[3][13]

This difference in reactivity is a powerful tool for confirming whether a reaction proceeds via an elimination or substitution pathway.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Q1: My reaction is significantly slower or gives a lower yield than expected when using Bromoethane-2-D1 instead of standard bromoethane. What's happening?

Possible Cause: You are likely observing a primary Kinetic Isotope Effect (KIE), which strongly suggests your reaction is proceeding, at least in part, through an E2 elimination mechanism. The base in your reaction is removing the deuteron from the C2 position, and this step is slower because the C-D bond is stronger than a C-H bond.[4]

Troubleshooting Steps:

  • Analyze Your Reaction Conditions: The E2 pathway is favored over the SN2 pathway under specific conditions. Review your protocol against the factors in the table below.

FactorFavors SN2 PathwayFavors E2 Pathway
Base/Nucleophile Weak, non-bulky bases (e.g., I⁻, CN⁻, H₂O)[11]Strong, sterically hindered bases (e.g., t-BuOK, LDA, OH⁻ in ethanol)[12]
Temperature Lower temperatures[12]Higher temperatures[12]
Solvent Polar aprotic (e.g., DMSO, Acetone)Less polar or protic (e.g., Ethanol)
  • Confirm the Reaction Pathway: To confirm that E2 elimination is the cause of the sluggish reaction, you can analyze your product mixture for the presence of ethene gas or its subsequent reaction products.

  • Optimize for Your Desired Pathway:

    • If you desire SN2 (Substitution): Modify your conditions to favor substitution. Consider using a less-hindered nucleophile, switching to a polar aprotic solvent like acetone, and running the reaction at a lower temperature.

    • If you desire E2 (Elimination): You must account for the slower reaction rate. Increase the reaction time, use a slightly higher temperature, or use a stronger base to drive the reaction to completion.

G start Low Yield or Slow Reaction with Bromoethane-2-D1 check_purity Step 1: Verify Isotopic & Chemical Purity (See Protocol Below) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok impure Outcome: Purity Issue Source new reagent or purify. purity_ok->impure No consider_kie Step 2: Assess Reaction Conditions purity_ok->consider_kie Yes is_e2 Are conditions favorable for E2? (Strong Base, High Temp) consider_kie->is_e2 kie_likely Probable Cause: Primary Kinetic Isotope Effect (KIE) is_e2->kie_likely Yes sn2_issue Probable Cause: Other reaction issue. (e.g., inactive catalyst, poor solvent) is_e2->sn2_issue No optimize Step 3: Optimize Protocol - For E2: Increase temp/time - To favor SN2: Lower temp, change base/solvent kie_likely->optimize

Caption: A decision-tree workflow for troubleshooting low yields.

Q2: I'm concerned about isotopic scrambling (loss of the deuterium label). How can I verify the isotopic purity of my material before and after my experiment?

Possible Cause: While thermodynamically stable, the deuterium label could potentially undergo exchange with protons if subjected to extremely harsh conditions (e.g., superbasic media, certain metal catalysts), leading to a loss of isotopic enrichment.

Solution: The two best methods for verifying isotopic purity are ¹H NMR Spectroscopy and Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of your Bromoethane-2-D1 sample in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS at 0.0 ppm).[14]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • -CH₂Br Group (C1): Look for the signal corresponding to the two protons on the carbon bonded to bromine. In pure Bromoethane-2-D1, this signal should appear as a triplet around δ 3.4 ppm due to coupling with the two protons on the adjacent carbon.

    • -CH₂D Group (C2): The signal for the methylene group containing the deuterium will be centered around δ 1.6-1.7 ppm. Its multiplicity will be complex due to coupling to both the adjacent protons and the deuteron.

    • Contamination Check: The key indicator of deuterium loss is the appearance of the classic "ethyl" pattern from unlabeled bromoethane. Look for a quartet around δ 3.4 ppm (the -CH₂Br signal split by three adjacent protons) and a triplet around δ 1.68 ppm (the -CH₃ signal split by two adjacent protons).[14]

    • Quantification: Carefully integrate the signals. The ratio of the integral of the C1 protons to the C2 protons should be 2:2 for the pure deuterated compound. The presence of a signal for a methyl group (-CH₃) indicates a loss of isotopic purity.

  • Sample Introduction: Introduce a small amount of your sample into the mass spectrometer, typically using a GC-MS or direct infusion method with a suitable ionization technique (e.g., Electron Ionization, EI).

  • Acquisition: Acquire the mass spectrum in the m/z range of approximately 25-120.

  • Analysis:

    • Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] Therefore, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[16]

    • Expected Peaks for Pure Bromoethane-2-D1:

      • m/z 109: [CH₂DCH₂⁷⁹Br]⁺

      • m/z 111: [CH₂DCH₂⁸¹Br]⁺

    • Indication of Deuterium Loss: The presence of significant peaks at m/z 108 ([CH₃CH₂⁷⁹Br]⁺) and m/z 110 ([CH₃CH₂⁸¹Br]⁺) indicates contamination with unlabeled bromoethane or loss of the deuterium label.[15]

    • Fragment Ions: Analyze key fragment ions. The loss of a bromine radical is a common fragmentation pathway. Look for a peak at m/z 30 corresponding to the [CH₂DCH₂]⁺ fragment. A prominent peak at m/z 29 would indicate the presence of the unlabeled [CH₃CH₂]⁺ fragment.[15]

AnalyteExpected Molecular Ions (m/z)Key Fragment Ion (m/z)
Bromoethane-2-D1 (Pure) 109, 11130
Bromoethane (Unlabeled) 108, 11029
Q3: My goal is nucleophilic substitution, but I am forming a significant amount of an elimination byproduct. How can I optimize my reaction to favor the SN2 pathway?

Possible Cause: Your reaction conditions are promoting the competing E2 elimination reaction. This is common when using strong or sterically hindered nucleophiles, which can act as bases, or when running the reaction at elevated temperatures.[12]

Solution: To favor the SN2 pathway, you need to adjust your protocol to minimize the rate of the E2 reaction.

G cluster_0 Reactants cluster_1 SN2 Pathway cluster_2 E2 Pathway CH2D-CH2Br CH₂D—CH₂Br sn2_product CH₂D—CH₂B CH2D-CH2Br->sn2_product SN2 (Low Temp, Weak Base) e2_product CH₂=CHD CH2D-CH2Br->e2_product E2 (High Temp, Strong Base) Base B:⁻ bromide1 Br⁻ bh_product B—H bromide2 Br⁻

Caption: Competing SN2 and E2 reaction pathways for Bromoethane-2-D1.

Optimization Strategies:

  • Choice of Nucleophile/Base: If possible, switch to a species that is a good nucleophile but a weak base. For example, iodide (I⁻) and cyanide (CN⁻) are excellent nucleophiles that are relatively weak bases. If you must use a strong base like hydroxide (OH⁻), use water as a solvent instead of ethanol and keep the temperature low to favor substitution.[12]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient for SN2 reactions with good nucleophiles. Avoid heating or refluxing unless absolutely necessary.

  • Solvent Choice: Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents are excellent at solvating the cation of the nucleophilic salt but do not solvate the anion (the nucleophile) as strongly, making it more "naked" and reactive. They do not participate in elimination reactions as protic solvents can.

By carefully controlling these three factors, you can significantly shift the selectivity of your reaction towards the desired SN2 substitution product and minimize the formation of the ethene byproduct.

References

  • Shiner, V. J., et al. (1995). β-Deuterium kinetic isotope effects for identity processes: bromide ion substitution at 1-bromo-1-arylethanes and 2-bromooctane. Journal of the American Chemical Society.
  • ARMAR Isotopes. (n.d.). Bromoethane-d5: High-Quality Deuterated Solvent for Precise NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of bromoethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Chemdox. (n.d.). Safety Data Sheet: Bromoethane-d5. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of bromoethane. Retrieved from [Link]

  • FranklyChemistry. (2016, June 5). Simply Mechanisms 12a. Elimination reaction 1 (bromoethane & ethanolic KOH) [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • PubChem. (n.d.). Bromoethane-2-D1. Retrieved from [Link]

  • Pearson+. (n.d.). The deuterium kinetic isotope effect for the halogenation of an a.... Retrieved from [Link]

  • ResearchGate. (2014). Kinetics of 1,2-Dichloroethane and 1,2-Dibromoethane Biodegradation in Anaerobic Enrichment Cultures. Retrieved from [Link]

  • ResearchGate. (2020). Aerobic and Anaerobic Biodegradation of 1,2-Dibromoethane by a Microbial Consortium under Simulated Groundwater Conditions. Retrieved from [Link]

  • FranklyChemistry. (2016, June 5). Simply Mechanisms 4b: SN2. Reaction of bromoethane with KCN [Video]. YouTube. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, July 6). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Chemistry By Dr. Anju Singh. (2020, December 15). LECTURE 12 - 1H NMR Spectrum | 1, 1-Dibromoethane | 1, 1, 2-Tribromoethane (CH2Br-CHBr2) | Ethanol [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • PubMed. (2007). Origin of a mixed brominated ethene groundwater plume: contaminant degradation pathways and reactions. Retrieved from [Link]

  • Brainly. (2023). Propose an SN​1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. Retrieved from [Link]

  • LearnedGuys.com. (n.d.). mass spectrometry. Retrieved from [Link]

  • ChemEd X. (n.d.). Solvolysis of Bromobutane Isomers. Retrieved from [Link]

  • homework lib. (2025, April 30). [Chemistry] Solvolysis of 2 -bromo-2-methylbutane in acetic acid containing potassium acetate gave [Video]. YouTube. Retrieved from [Link]

  • FranklyChemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. Retrieved from [Link]

  • Chem with Dr. G. (2024, June 17). CHEM 2325 Module 27: Haloform Reaction; Mechanism of Base-catalyzed Alpha Halogenation [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Isotopic Labeling with Bromoethane-2-D1

Welcome to the technical support center for isotopic labeling using Bromoethane-2-D1 (CH₃CHD¹Br). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating a deu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isotopic labeling using Bromoethane-2-D1 (CH₃CHD¹Br). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating a deuterium label at the ethyl-2 position. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Bromoethane-2-D1 for isotopic labeling.

Q1: What is Bromoethane-2-D1 and what is its primary application?

Bromoethane-2-D1 is an isotopically labeled alkyl halide where one hydrogen atom on the second carbon (the methylene group) has been replaced with its heavy isotope, deuterium (D). Its primary use is as an ethylating agent to introduce a stable isotopic label into a target molecule. This labeling is invaluable for various studies, including metabolic fate and mechanism of action studies, and as an internal standard in quantitative analysis by mass spectrometry.[1][2]

Q2: What is the principal reaction mechanism for labeling with Bromoethane-2-D1?

The dominant mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] In this process, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom bonded to the bromine. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-bromine bond breaks.[3][5]

Q3: What types of molecules can be labeled using this reagent?

A wide variety of nucleophiles can be ethylated. The reactivity generally depends on the nucleophilicity of the atom. Common substrates include:

  • Phenols and Thiols: Deprotonated to their more nucleophilic phenoxide or thiolate forms.

  • Amines: Primary and secondary amines are good nucleophiles.[6]

  • Carboxylic Acids: Can be converted to carboxylate salts to increase nucleophilicity.

  • Alcohols: Generally require a strong base to be deprotonated to the more reactive alkoxide.

Q4: How do I confirm that the deuterium label has been successfully incorporated?

Confirmation is typically achieved through spectroscopic methods:

  • Mass Spectrometry (MS): The most direct method. You will observe a mass increase of +1 Da in the labeled product compared to its unlabeled analog, corresponding to the incorporation of one deuterium atom. High-resolution mass spectrometry can provide definitive confirmation.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will observe the disappearance or significant reduction in the integration of the signal corresponding to the proton that was replaced by deuterium. The adjacent methyl group's signal may change from a triplet to a more complex multiplet due to coupling with deuterium.

    • ²H (Deuterium) NMR: A signal will appear at the chemical shift corresponding to the position of the deuterium label.

    • ¹³C NMR: The carbon atom bonded to deuterium will show a characteristic multiplet due to C-D coupling and may experience a slight isotopic shift.[8]

Q5: Are there any special handling or storage requirements for Bromoethane-2-D1?

Yes. Bromoethane and its deuterated analogs are volatile, flammable liquids and should be handled in a well-ventilated fume hood.[9][10] They are also light-sensitive. It is recommended to store the reagent refrigerated at 2-8°C and protected from light.[9][10] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting and Optimization Guide

This guide provides solutions to common problems encountered during labeling experiments.

Issue 1: Low Labeling Efficiency or Incomplete Reaction

Symptom: Analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting material even after an extended reaction time.

Potential Causes:

  • Insufficient Nucleophilicity: The attacking species may not be electron-rich enough to displace the bromide leaving group efficiently. This is common for neutral alcohols, water, or carboxylic acids.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[11]

  • Presence of Moisture: Water can consume reagents, especially if a strong base is used to generate the nucleophile, and can also act as a competing weak nucleophile.[8]

  • Inadequate Temperature: Reaction rates for Sₙ2 reactions are temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction.

  • Steric Hindrance: If the nucleophile or the substrate has significant steric bulk around the reactive center, it can physically block the backside attack required for the Sₙ2 mechanism.[4]

Recommended Solutions & Protocols:

  • Enhance Nucleophilicity with a Base: For acidic protons (phenols, thiols, carboxylic acids), deprotonation is key.

    • Protocol: Add a suitable base to your reaction mixture before introducing the Bromoethane-2-D1. The choice of base is critical (see table below).

    • Causality: A deprotonated species (e.g., a phenoxide or thiolate) is an anion and a much stronger nucleophile than its neutral counterpart, dramatically accelerating the reaction.[8]

  • Optimize Solvent Selection:

    • Recommendation: Use a polar aprotic solvent . Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Acetone.[11]

    • Causality: These solvents can dissolve ionic species but do not hydrogen bond with the nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to a significant rate enhancement for Sₙ2 reactions.[11]

  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven before use. Use anhydrous solvents. If your starting material may contain water, consider drying it over a desiccant or by azeotropic distillation.

    • Causality: Preventing the deactivation of reagents ensures that the stoichiometry of the reaction is maintained as intended.[8]

  • Adjust Reaction Temperature:

    • Protocol: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 40-60°C) while monitoring for side product formation.

    • Causality: Increasing the temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus the reaction rate. However, excessive heat can favor elimination side reactions.[11]

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile ClassRecommended BaseRecommended SolventTypical TemperatureKey Considerations
Phenols/Thiols K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile25 - 60°CK₂CO₃ is a mild and effective choice. NaH requires strictly anhydrous conditions.
Primary/Secondary Amines Often not required; can use a non-nucleophilic base (e.g., DIEA) as an acid scavenger.Acetonitrile, THF25 - 70°CReaction can produce HBr, which protonates the starting amine, rendering it non-nucleophilic. A scavenger prevents this.[6]
Carboxylic Acids K₂CO₃, NaHCO₃DMF, DMSO25 - 50°CEnsure complete deprotonation to the carboxylate before adding the bromoethane.
Alcohols NaH, KHTHF, DMF0 - 25°CRequires strong bases and strictly anhydrous conditions. Alkoxides are also strong bases, which can promote elimination.
Issue 2: Formation of Side Products

Symptom: Multiple spots on TLC or peaks in LC/GC-MS are observed, indicating the presence of undesired compounds.

Potential Causes & Solutions:

  • Elimination (E2) Reaction:

    • Cause: This is a common competing reaction, especially with strong, sterically hindered bases (e.g., t-butoxide) or at high temperatures.[11] The base abstracts a proton from the carbon adjacent to the C-Br bond, forming an alkene (ethene) and eliminating the deuterium label.

    • Solution: Use a weaker, less-hindered base (e.g., K₂CO₃). Run the reaction at the lowest effective temperature. Choose a highly nucleophilic, but less basic, nucleophile if possible.

  • Multiple Alkylations:

    • Cause: Occurs with nucleophiles that have multiple reactive sites or where the product is more nucleophilic than the starting material. This is very common with primary amines, which can be alkylated to form secondary and tertiary amines, and even quaternary ammonium salts.[6]

    • Solution: Use a large excess of the nucleophile (e.g., 5-10 equivalents of the amine). This ensures that the bromoethane is more likely to react with the starting material than the mono-alkylated product.[6] Alternatively, use protecting group strategies if excess nucleophile is not feasible.

  • Reaction with Solvent:

    • Cause: In rare cases, particularly at high temperatures, the solvent itself (if nucleophilic) can react.

    • Solution: Ensure the chosen solvent is appropriate and not excessively heated.

Issue 3: Isotopic Scrambling or Loss of Deuterium Label

Symptom: Mass spectrometry shows a mixture of unlabeled (M), singly labeled (M+1), and sometimes doubly labeled (M+2) product, or the deuterium is found at an unintended position.

Potential Causes & Solutions:

  • H/D Exchange:

    • Cause: While C-D bonds are generally stable, under certain acidic or basic conditions, or in the presence of metal catalysts, the deuterium atom can exchange with protons from the solvent or other molecules.[12][13] This is more likely if there is an adjacent activating group (like a carbonyl) that can facilitate enolization.

    • Solution: Maintain neutral or mildly basic/acidic conditions where possible. Avoid protic solvents (like D₂O or CH₃OD) unless they are part of the intended labeling strategy. Use a non-protic workup and purification procedure.

  • Elimination-Addition Mechanism:

    • Cause: A strong base could potentially cause elimination to form a transient deuterated ethene intermediate, which could then undergo re-addition of the nucleophile. This is less common but possible.

    • Solution: Use milder bases and lower reaction temperatures to favor the direct Sₙ2 pathway.

Visualizations and Workflows
Sₙ2 Reaction Mechanism

The diagram below illustrates the concerted backside attack characteristic of the Sₙ2 mechanism for the ethylation of a generic nucleophile (Nu⁻).

Caption: Sₙ2 reaction of Bromoethane-2-D1 with a nucleophile.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues in your labeling reaction.

Troubleshooting_Workflow start Reaction Start: Analyze Initial Results check_yield Is Yield > 80% and Product Pure? start->check_yield success Success! Proceed to Purification. check_yield->success Yes low_yield Low Yield / Incomplete Reaction check_yield->low_yield No, Low Yield side_products Significant Side Products check_yield->side_products No, Impure check_nucleophile Is Nucleophile strong enough? (e.g., deprotonated?) low_yield->check_nucleophile check_elimination Is E2 (elimination) likely? (Strong base / high temp) side_products->check_elimination add_base Action: Add appropriate base (e.g., K₂CO₃, NaH) check_nucleophile->add_base No check_solvent Is solvent polar aprotic? (DMF, MeCN, DMSO) check_nucleophile->check_solvent Yes add_base->start Re-run change_solvent Action: Switch to polar aprotic solvent check_solvent->change_solvent No check_temp Is temperature too low? check_solvent->check_temp Yes change_solvent->start Re-run check_temp->start No, Temp is OK (Check other factors e.g. reagent purity) increase_temp Action: Increase temperature (e.g., to 50°C) & monitor check_temp->increase_temp Yes increase_temp->start Re-run reduce_temp_base Action: Use milder base and/or lower temperature check_elimination->reduce_temp_base Yes check_multi_alk Multiple Alkylations? (e.g., with amines) check_elimination->check_multi_alk No reduce_temp_base->start Re-run check_multi_alk->start No (Check other side reactions) excess_nuc Action: Use large excess of nucleophile check_multi_alk->excess_nuc Yes excess_nuc->start Re-run

Caption: A decision tree for troubleshooting labeling reactions.

General Experimental Protocol

This protocol provides a general starting point for the ethylation of a phenol. Note: This must be adapted based on the specific substrate, scale, and available equipment.

Objective: To label 4-hydroxybenzoic acid with Bromoethane-2-D1.

Materials:

  • 4-hydroxybenzoic acid

  • Bromoethane-2-D1 (CH₃CHD¹Br)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • TLC plates and appropriate developing solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure deprotonation. Then, add Bromoethane-2-D1 (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50°C. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to pH ~3 to protonate any unreacted starting material and the carboxylic acid of the product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure, labeled product.[14]

  • Analysis: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References
  • The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]

  • Hydrogenation vs. H–D isotope scrambling during the conversion of ethylene with hydrogen/deuterium catalyzed by platinum under single-collision conditions. (2018). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanistic studies a Deuterium scrambling experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Portland Press. Retrieved from [Link]

  • Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. (2006). Nature Protocols. Retrieved from [Link]

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Retrieved from [Link]

  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved from [Link]

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species. (2022). Antioxidants. Retrieved from [Link]

  • δ-Deuterium Isotope Effects as Probes for Transition-State Structures of Isoprenoid Substrates. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). Molecules. Retrieved from [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. (2014). PLOS ONE. Retrieved from [Link]

  • Nucleophilic Substitution with OH - Reaction Mechanism Notes. (n.d.). Retrieved from [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). Metabolites. Retrieved from [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022). JACS Au. Retrieved from [Link]

  • Ethyl bromide. (n.d.). NIST WebBook. Retrieved from [Link]

  • ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Safe Disposal of Bromoethane-2-D1 &amp; Halogenated Wastes

Welcome to the Environmental Health & Safety (EHS) Technical Support Center for isotope-labeled alkyl halides. As a Senior Application Scientist, I have designed this guide to move beyond basic disposal rules by explaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Environmental Health & Safety (EHS) Technical Support Center for isotope-labeled alkyl halides. As a Senior Application Scientist, I have designed this guide to move beyond basic disposal rules by explaining the causality behind our safety protocols. Bromoethane-2-D1 (isotopically labeled ethyl bromide) is a highly volatile, flammable alkylating agent. Understanding its physicochemical behavior is critical for preventing laboratory accidents and ensuring regulatory compliance.

Part 1: Chemical & Regulatory Profiling

To make informed disposal decisions, we must first understand the quantitative properties that dictate Bromoethane-2-D1's behavior in a waste stream.

Table 1: Physicochemical Properties and Regulatory Impact

Property / MetricValueMechanistic / Regulatory Impact
Boiling Point 37 – 40 °CHigh volatility at room temp; causes container bulging; requires >20% headspace[1].
Flash Point -20 °C (Closed Cup)Highly flammable; mandates grounded equipment to prevent static ignition[2].
Halogen Content ~73% Bromine by massStrictly prohibits fuel blending; requires specialized high-temp incineration[3].
EPA Waste Code D001 (Characteristic)Classified as hazardous due to ignitability; absolutely prohibits drain disposal[1].
Ozone Depletion 0.2 (ODP)Environmental hazard; illegal to intentionally vent vapors into the atmosphere[2].
Part 2: Core Troubleshooting & FAQs

Q1: My Bromoethane-2-D1 waste container is bulging, and there is a faint ether-like odor in the flammables cabinet. What is happening, and how do I fix it? The Causality: Bromoethane-2-D1 has an exceptionally low boiling point of ~38.4°C[1]. In a standard laboratory environment (20–25°C), its vapor pressure is high enough to rapidly volatilize into the container's headspace. If the container is filled to the brim or lacks a pressure-venting cap, the expanding gas exerts outward hydrostatic pressure, causing the plastic to bulge. The Solution: Immediately transfer the bulging container to a certified chemical fume hood. Slowly loosen the cap to vent the built-up pressure. To prevent recurrence, never fill halogenated waste containers past 80% capacity, and store active waste in a temperature-controlled, well-ventilated area[2].

Q2: Can I dispose of Bromoethane-2-D1 in the standard organic solvent waste carboy (e.g., with acetone and ethanol)? The Causality: Absolutely not. Non-halogenated solvents are typically sent to facilities for "fuel blending" (burned for energy recovery). However, halogens act as flame retardants and disrupt this process. If brominated compounds are subjected to standard fuel-blending temperatures, incomplete combustion occurs, leading to the formation of highly toxic 4[4]. The Solution: You must segregate Bromoethane-2-D1 into a dedicated "Halogenated Waste" container. Halogenated streams are routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline scrubbers to safely neutralize the resulting hydrobromic acid (HBr) gas. Mixing halogenated and non-halogenated waste ruins the entire batch and drastically increases institutional disposal costs[3].

Q3: Does the Deuterium (D1) isotope label change how the EPA classifies this waste? The Causality: No. The EPA Resource Conservation and Recovery Act (RCRA) classifies waste based on chemical hazards (toxicity, flammability, corrosivity, reactivity), not isotopic composition. The deuterium substitution does not alter the D001 (Flammable) characteristic[1]. The Solution: Dispose of it exactly as you would unlabeled Bromoethane. However, if your facility has an internal isotope recovery program (common for expensive deuterated NMR solvents), you must segregate it internally before final EHS handover.

Q4: I spilled a small amount (~10 mL) of Bromoethane-2-D1 on the benchtop. Since it is highly volatile, can I just let it evaporate? The Causality: No. While it evaporates rapidly, Bromoethane is a potent alkylating agent and a suspected carcinogen. Allowing it to evaporate intentionally vents an ozone-depleting substance into the atmosphere[2] and exposes lab personnel to toxic vapors (the odor threshold is ~3.1 ppm, well below the permissible exposure limits). The Solution: Immediately absorb the spill with an inert material (e.g., vermiculite or dry sand). Place the saturated absorbent into a sealed, compatible container, label it as hazardous solid waste, and submit an EHS pickup request.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision-making pathway for Bromoethane-2-D1 disposal and the mechanistic necessity of proper segregation.

WasteRouting N1 Bromoethane-2-D1 Waste Generated N2 Mixed with Non-Halogenated Solvents (e.g., Acetone)? N1->N2 N3 Segregate as Halogenated Waste N2->N3 No N4 Entire Batch Contaminated (Increased Disposal Cost) N2->N4 Yes N5 High-Temp Incineration (>1100°C) with Alkaline Scrubbers N3->N5 N4->N5 N6 Prevents Polybrominated Dioxin (PBDD/F) Formation N5->N6

Workflow for Bromoethane-2-D1 waste routing and the mechanistic necessity of high-temp incineration.

Part 4: Step-by-Step Methodologies

To ensure a self-validating system, every step in the disposal protocol includes a built-in validation check to prevent downstream failures.

Protocol: Safe Segregation and Disposal of Bromoethane-2-D1

  • Step 1: Container Selection & Verification

    • Action: Select an EHS-approved High-Density Polyethylene (HDPE) halogenated waste container.

    • Validation Check: Visually inspect the container for cloudiness, brittleness, or micro-fractures before adding waste. Alkyl halides can degrade lower-grade plastics over time.

  • Step 2: Chemical Transfer

    • Action: Transfer the waste exclusively inside a certified chemical fume hood using grounded funnels.

    • Validation Check: Confirm the fume hood sash is at the operational mark and the flow monitor indicates >100 feet per minute (fpm) before opening the primary container. This mitigates the inhalation risk of the highly volatile solvent.

  • Step 3: Headspace Management

    • Action: Fill the container to a maximum of 80% capacity.

    • Validation Check: Visually confirm the liquid level is below the 80% fill line. This ensures the ~38°C boiling point[1] does not cause hydrostatic rupture from vapor expansion.

  • Step 4: Labeling & EHS Handover

    • Action: Attach a hazardous waste tag immediately. Explicitly check the "Halogenated" and "Flammable" hazard boxes.

    • Validation Check: Cross-reference the lab's waste log. If the log indicates non-halogenated solvents were accidentally introduced, immediately relabel the entire container as "Mixed Halogenated Waste" to prevent catastrophic incineration failures[3]. Submit an EHS pickup request before the 90-day accumulation limit is reached.

References

1.[3] Cornell University Environment, Health and Safety. "7.2 Organic Solvents." cornell.edu. 3 2.[1] Fisher Scientific. "SAFETY DATA SHEET: Bromoethane." fishersci.com. 1 3.[2] Chemdox. "Safety Data Sheet: Bromoethane-d5." chemdox.com. 2 4.[4] ResearchGate. "Combating toxic emissions from thermal recycling of polymeric fractions laden with novel brominated flame retardants (NBFRs) in e-waste: an in-situ approach using Ca(OH)2." researchgate.net. 4

Sources

Reference Data & Comparative Studies

Validation

Validating Deuterium Incorporation: A Comparative Guide for Bromoethane-2-D1

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: Bromoethane-2-D1 ( ) Executive Summary: The Deuterium Switch In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: Bromoethane-2-D1 (


)

Executive Summary: The Deuterium Switch

In modern drug discovery, the "deuterium switch"—replacing specific hydrogen atoms with deuterium—is a critical strategy for improving metabolic stability (the Kinetic Isotope Effect) without altering potencies at the target receptor. Bromoethane-2-D1 is a high-value alkylating agent used to introduce a deuterated ethyl group (


) into pharmacophores.

However, validating the success of this alkylation is not trivial. While Mass Spectrometry (MS) confirms mass, it often fails to confirm positional specificity. This guide establishes Quantitative Proton Nuclear Magnetic Resonance (


-qNMR)  as the superior method for validating Bromoethane-2-D1, offering a non-destructive, self-validating protocol that quantifies both enrichment and location.

Strategic Analysis: NMR vs. Mass Spectrometry

For a researcher confirming the identity of Bromoethane-2-D1, the choice of analytical method dictates the quality of the structural data.

Feature

-NMR (Recommended)
GC-MS (Alternative)
Primary Output Structural connectivity & atomic environment.Molecular mass & fragmentation pattern.
Positional Accuracy High. Distinguishes

from random scrambling based on coupling constants (

).
Low. Hard to distinguish isotopomers (e.g.,

vs.

) without specific fragmentation.
Quantification Absolute. Relies on integration of nuclei. No reference standard needed if internal normalization is used.Relative. Requires calibration curves and isotopically labeled internal standards.
Sample Integrity Non-destructive. Sample can be recovered.[1][2]Destructive.
Deuterium Detection Indirect (via loss of signal and change in coupling).Direct (via m/z shift).

Verdict: While MS is faster for high-throughput screening, NMR is the gold standard for validation because it proves the deuterium is exactly where it needs to be (Position 2) and quantifies the enrichment level in a single experiment.

Mechanistic Insight: The Physics of Detection

To validate Bromoethane-2-D1, one must understand how Deuterium (


) alters the proton spectrum compared to standard Bromoethane (

).
The "Silent" Spin
  • Proton (

    
    ):  Spin 
    
    
    
    .[3][4] High gyromagnetic ratio (
    
    
    ).
  • Deuterium (

    
    ):  Spin 
    
    
    
    . Low gyromagnetic ratio (
    
    
    ).
The Observable Changes
  • Integration Drop (The Quantitative Marker): Replacing one H with D at Position 2 reduces the proton signal intensity by exactly 33% (from 3H to 2H).

  • Coupling Evolution (The Qualitative Marker):

    • Standard: The

      
       at Position 1 is split by 3 neighbors (
      
      
      
      ) into a Quartet (
      
      
      ).
    • Deuterated: The

      
       at Position 1 is now split by 2 Protons and 1 Deuteron.
      
      • Coupling to 2 Protons (

        
         Hz) creates a Triplet .
        
      • Coupling to 1 Deuteron (

        
         Hz) splits each leg of that triplet into a tiny 1:1:1 triplet  (since 
        
        
        
        for D where
        
        
        equals 3).
      • Result: A "Triplet of Triplets" (often appearing as a broadened triplet due to the small

        
        ).
        

SpectralLogic cluster_standard Standard Bromoethane (Pos 1 Signal) cluster_deut Bromoethane-2-D1 (Pos 1 Signal) S_Root CH2 Signal S_Split Split by CH3 (3H) (n+1 = 4) S_Root->S_Split S_Result Quartet (1:3:3:1) J ≈ 7.2 Hz S_Split->S_Result D_Root CH2 Signal D_Split1 Split by CH2 (2H) (n+1 = 3) D_Root->D_Split1 D_Inter Triplet (1:2:1) J ≈ 7.2 Hz D_Split1->D_Inter D_Split2 Split by D (1D) (2nI+1 = 3) D_Inter->D_Split2 D_Result Triplet of Triplets J(HH) ≈ 7.2 Hz J(HD) ≈ 1.1 Hz D_Split2->D_Result

Figure 1: Spectral splitting logic. Standard Bromoethane yields a quartet, while Bromoethane-2-D1 yields a complex triplet due to heteronuclear coupling.

Experimental Protocol: Self-Validating qNMR

This protocol uses the molecule's own non-deuterated site (Position 1) as the internal standard, eliminating weighing errors.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard. Ensure it is high-grade (99.8% D) to minimize residual solvent peaks.
    
  • Concentration: ~10 mg of Bromoethane-2-D1 in 600

    
    L solvent.
    
  • Vessel: High-precision 5mm NMR tube.

Acquisition Parameters (Critical for Quantification)

To ensure the integration is accurate (qNMR standards), specific parameters must be set to allow full relaxation of nuclei.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time).
    • Insight: Small alkyl halides have

      
       values of 2–4 seconds. Set 
      
      
      
      seconds to be safe.
  • Scans (

    
    ):  16 or 32 (Sufficient for >10 mg).
    
  • Spectral Width: -2 to 14 ppm.

Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial). Crucial for accurate integration.

  • Referencing: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Data Interpretation & Calculation

Spectral Comparison Table
Signal PositionChemical Shift (

)
Standard Bromoethane (

)
Bromoethane-2-D1 (

)
Pos 1 (

-Br)
~3.42 ppmQuartet (2H)Broad Triplet / tt (2H)
Pos 2 (

-Br)
~1.68 ppmTriplet (3H)Triplet of Triplets (2H)*

*Note: The signal at Pos 2 shifts slightly upfield (isotope shift) and integrates to 2H. It remains a triplet due to coupling with Pos 1, but is further split by the geminal Deuterium (


).
Calculating % Deuterium Incorporation

We assume the


 attached to Bromine (Pos 1) is fully protonated (2H). We normalize our integration to this peak.

Formula:



Derivation:

  • Set Integral of Pos 1 (

    
    ) = 2.00 .
    
  • Theoretical Integral of Pos 2 (

    
    ) if 0% D = 3.00 .
    
  • Theoretical Integral of Pos 2 (

    
    ) if 100% D = 2.00 .
    
  • If the experimental integral at Pos 2 is

    
    :
    
    • If

      
      , then 
      
      
      
      .
    • If

      
      , then 
      
      
      
      .

Example Calculation:

  • You integrate the peak at 3.42 ppm to 2.00 .

  • You integrate the peak at 1.68 ppm and get 2.05 .

  • Expected H count for non-deuterated = 3.

  • Missing H =

    
    .
    
  • 
    .
    

Visualizing the Workflow

Workflow Prep Sample Prep (10mg in CDCl3) Acq Acquisition (d1 = 20s, ns=16) Prep->Acq Load Tube Proc Processing (Phase + Baseline) Acq->Proc FT Integ Integration Normalize Pos 1 to 2.00 Proc->Integ Define Regions Calc Calculation Compare Pos 2 Integral Integ->Calc Apply Formula

Figure 2: The qNMR validation workflow ensures data integrity from prep to calculation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. (Authoritative source on qNMR parameters like relaxation delay).

  • Hansen, P. E. (1988). Isotope effects on nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. (Foundational text on Deuterium isotope shifts).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.

Sources

Comparative

Kinetic isotope effect of Bromoethane-2-D1 vs non-deuterated bromoethane.

An Objective Comparison of the Kinetic Isotope Effect in Bromoethane-2-D1 versus Non-deuterated Bromoethane for Mechanistic Elucidation Introduction: The Kinetic Isotope Effect as a Mechanistic Probe In the pursuit of un...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of the Kinetic Isotope Effect in Bromoethane-2-D1 versus Non-deuterated Bromoethane for Mechanistic Elucidation

Introduction: The Kinetic Isotope Effect as a Mechanistic Probe

In the pursuit of understanding and optimizing chemical reactions, particularly in the realm of drug development and fine chemical synthesis, the elucidation of reaction mechanisms is paramount. The kinetic isotope effect (KIE) stands out as a powerful and nuanced tool for this purpose.[1][2] It refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] This phenomenon, rooted in quantum mechanics, arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[3][4] A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point energy and is thus stronger than the corresponding carbon-protium (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate.

This guide provides a comprehensive comparison of the kinetic isotope effects observed for Bromoethane-2-D1 (CH2DCH2Br) and its non-deuterated counterpart, bromoethane (CH3CH2Br), in two common reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). By examining these effects, researchers can gain profound insights into the transition state structures of these fundamental reactions.

Primary vs. Secondary Kinetic Isotope Effects

The utility of KIE in mechanistic studies is categorized into two main types:

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4] For C-H/C-D bonds, this typically results in a significant "normal" KIE (kH/kD > 1), often in the range of 2-8.

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically labeled atom is not directly involved in bond-breaking or formation in the rate-determining step.[5][4] SKIEs are generally much smaller than PKIEs (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[6] These effects are often indicative of changes in hybridization or steric environment at the labeled position during the reaction.[4][6]

Comparative Analysis in Key Reaction Mechanisms

Bromoethane, a primary haloalkane, is a classic substrate for both SN2 and E2 reactions. The position of the deuterium label in Bromoethane-2-D1—at the β-carbon—is critical, as it leads to different types of kinetic isotope effects in these two competing pathways.

The SN2 Reaction: A Probe of Transition State Structure

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic α-carbon, and the leaving group departs simultaneously.[7][8][9][10]

Caption: SN2 mechanism for Bromoethane-2-D1.

In this mechanism, the C-D bond at the β-position is not broken. Therefore, any observed KIE will be a secondary kinetic isotope effect . Specifically, this is a β-secondary KIE. The magnitude and direction of this effect are influenced by hyperconjugation.[5][2] In the SN2 transition state, the p-orbital character of the α-carbon increases, which can be stabilized by hyperconjugative donation from the adjacent C-H (or C-D) σ-bonds. Because the C-H bond is a better electron donor than the C-D bond, the non-deuterated compound is stabilized more effectively, leading to a slightly faster reaction. This results in a small, normal KIE (kH/kD > 1), typically in the range of 1.05-1.15.

The E2 Reaction: A Classic Primary KIE

The E2 reaction is also a single-step, concerted process, but in this case, a base removes a proton from the β-carbon while the leaving group on the α-carbon departs, forming a double bond.[11][12][13][14][15]

Caption: E2 mechanism for Bromoethane-2-D1.

For the E2 reaction of Bromoethane-2-D1, the base abstracts the deuteron from the β-carbon. Since the C-D bond is broken in this concerted, rate-determining step, a primary kinetic isotope effect is expected.[4] As the C-D bond is stronger than the C-H bond, the reaction rate for the deuterated substrate will be significantly slower. This results in a large, normal KIE (kH/kD > 1), typically in the range of 4-7 for E2 reactions.[3] This large KIE is a definitive indicator of C-H/C-D bond cleavage in the rate-determining step.

Quantitative Data Summary

The following table summarizes the expected kinetic isotope effects for the reactions of bromoethane and Bromoethane-2-D1 with a representative nucleophile/base.

Reaction TypeIsotopic PositionBond Broken in RDS?KIE TypeExpected kH/kD ValueMechanistic Implication
SN2 β-carbon (C-D)NoSecondary (β)~1.05 - 1.15C-H/C-D bond not broken in RDS; minor hyperconjugative effects.
E2 β-carbon (C-D)YesPrimary~4.0 - 7.0C-H/C-D bond is broken in the rate-determining step.

Experimental Protocol for KIE Determination

Accurately determining the KIE requires precise measurement of the reaction rates for both the deuterated and non-deuterated substrates under identical conditions.

I. Synthesis and Characterization of Bromoethane-2-D1
  • Synthesis: Bromoethane-2-D1 can be synthesized from commercially available deuterated ethanol (Ethanol-1-D1, CH3CH2OD is not what is needed, rather Ethanol-2,2,2-D3, CD3CH2OH could be a precursor to the required starting material, or a more direct route from a deuterated acetaldehyde might be employed). A common laboratory preparation involves the reaction of the corresponding deuterated ethanol with a bromine source like PBr3 or HBr generated in situ.[16][17][18][19]

  • Purification: The synthesized product must be purified, typically by distillation, to remove unreacted starting materials and byproducts.[18][19][20]

  • Characterization: The isotopic purity and structural integrity of Bromoethane-2-D1 must be confirmed. This is crucial for accurate KIE measurements.

    • NMR Spectroscopy: ¹H and ²H NMR are used to confirm the position and extent of deuteration.[21][22][23][24]

    • Mass Spectrometry (GC-MS): This technique verifies the molecular weight and isotopic enrichment of the compound.[5][21]

II. Kinetic Measurements

The choice of method depends on the specific nucleophile/base and reaction conditions. A common approach is to monitor the disappearance of the reactant or the appearance of a product over time.

  • Reactant Preparation: Prepare stock solutions of identical concentration for both bromoethane and Bromoethane-2-D1 in a suitable solvent. Prepare a stock solution of the nucleophile/base (e.g., sodium ethoxide in ethanol for E2, or sodium iodide in acetone for SN2).

  • Reaction Initiation: Thermostat separate reaction vessels containing the nucleophile/base solution to the desired temperature. Initiate the reactions by adding a precise volume of the bromoethane or Bromoethane-2-D1 stock solution to each vessel.

  • Monitoring Reaction Progress:

    • Titration Method: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding acid). The concentration of the released bromide ion can be determined by titration, for example, with silver nitrate.

    • Spectroscopic Method: If the reactants or products have a distinct spectroscopic signature, UV-Vis or NMR spectroscopy can be used to monitor concentration changes in real-time.[25]

    • Conductivity Method: For reactions that produce or consume ions, the change in the conductivity of the solution can be measured over time.[26]

  • Data Analysis:

    • Rate Constant Calculation: Plot the concentration data against time according to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear). The slope of the line gives the rate constant, k.

    • KIE Calculation: Calculate the rate constants for both the non-deuterated (kH) and deuterated (kD) reactions. The kinetic isotope effect is the ratio of these rate constants: KIE = kH / kD .

Conclusion for the Researcher

The kinetic isotope effect is an indispensable tool for probing the intimate details of reaction mechanisms. The comparison between Bromoethane-2-D1 and non-deuterated bromoethane provides a clear and instructive example of its power. A large, primary KIE (kH/kD >> 1) upon β-deuteration is a strong indicator of an E2 mechanism, confirming C-H bond cleavage in the rate-determining step. Conversely, a small, secondary KIE (kH/kD ≈ 1) is consistent with an SN2 pathway, where the β-C-H bond is not broken but its electronic environment is subtly altered in the transition state. For researchers in drug development and process chemistry, leveraging the KIE can validate proposed mechanisms, optimize reaction conditions, and ultimately lead to more efficient and predictable synthetic routes.

References

  • Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. YouTube, 24 May 2016, [Link].

  • Simply Mechanisms 4b: SN2. Reaction of bromoethane with KCN. YouTube, 5 June 2016, [Link].

  • SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams, 26 June 2025, [Link].

  • The relative rates of E 2 reaction of bromoethane, 2 -bromopropane, and 2. Vaia, [Link].

  • Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution At fir. University of California, Irvine, [Link].

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide, [Link].

  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. Unknown Source, [Link].

  • MK13. Kinetic Isotope Effects. College of Saint Benedict & Saint John's University, [Link].

  • C13 Isotope Effect in the Thermodecomposition of Ethyl Bromide. Scilit, [Link].

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University, 14 September 2005, [Link].

  • Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide. Canadian Journal of Chemistry, [Link].

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc., 5 November 2025, [Link].

  • Lecture 23 - Secondary Kinetic Isotope Effect - Part A. NPTEL, [Link].

  • deuterated solvents. Innovachem, [Link].

  • Kinetic Isotope Effects. Chemistry LibreTexts, 4 May 2024, [Link].

  • Elimination Reaction - Haloalkanes. CK-12 Foundation, 14 January 2026, [Link].

  • Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Magritek, 8 September 2023, [Link].

  • A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. PMC, 19 September 2008, [Link].

  • A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University, [Link].

  • The E2 Reaction Mechanism. Chemistry Steps, [Link].

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PMC, [Link].

  • Mechanism of the E2 Reaction. Master Organic Chemistry, 12 December 2025, [Link].

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Chem-Station, 28 August 2025, [Link].

  • Kinetic isotope effect. Wikipedia, [Link].

  • Natural abundance kinetic isotope effects: expt. vs theory. Henry Rzepa's Blog, 3 June 2015, [Link].

  • C13-Isotope Effect in the Photolysis of Ethyl Bromide. AIP Publishing, [Link].

  • Isotope Effects in the Reactions of 80Br with Various Propanes. J-STAGE, [Link].

  • E2 Reactions | Mechanism, Rate Law, Stereochemistry | Zaitsev vs Hofmann | Organic Chemistry 7.5. YouTube, 10 November 2020, [Link].

  • Kinetic Isotope Effect. Scribd, [Link].

  • BROMOETHANE SYNTHESIS part 1. YouTube, 16 January 2020, [Link].

  • Preparation of Bromoethane. SavitaPall.com, [Link].

  • 7.1: Kinetic Isotope Effects. Chemistry LibreTexts, 10 August 2022, [Link].

  • Synthesis of Ethyl Bromide (BromoEthane). YouTube, 31 January 2013, [Link].

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Validation

Mass Spectrometric Analysis to Confirm Bromoethane-2-D1 Labeling: A Comparative Guide for Isotopic Workflows

As analytical demands in drug development, quantitative proteomics, and mechanistic chemistry intensify, the selection of isotopic labeling reagents requires rigorous justification. While perdeuterated reagents like Brom...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development, quantitative proteomics, and mechanistic chemistry intensify, the selection of isotopic labeling reagents requires rigorous justification. While perdeuterated reagents like Bromoethane-D5 are common, Bromoethane-2-D1 (


) offers distinct analytical advantages for specific applications.

This guide objectively compares the mass spectrometric performance of Bromoethane-2-D1 against its unlabeled and perdeuterated alternatives, providing self-validating experimental protocols to confirm isotopic purity and label localization.

The Causality of Experimental Choices: Why Bromoethane-2-D1?

  • Chromatographic Fidelity: Highly deuterated internal standards (e.g., containing >6 deuterium atoms or perdeuterated alkyl chains) often exhibit unexpected retention time shifts in reversed-phase liquid chromatography (LC) due to altered lipophilicity and reduced interaction with the stationary phase. 1[1]. Bromoethane-2-D1 mitigates this by limiting the isotopic substitution to a single site, ensuring perfect co-elution with the unlabeled analyte.

  • Mechanistic Precision: In kinetic isotope effect (KIE) studies, pinpointing the exact carbon involved in metabolic cleavage is critical. A single deuterium on the C2 position allows researchers to isolate secondary KIEs without the confounding steric variables of a perdeuterated ethyl group.

  • Mass Spectrometric Clarity: Under standard 70 eV Electron Ionization (EI), bromoethane undergoes characteristic heterolytic cleavage. The loss of the bromine radical (

    
    ) generates an ethyl cation base peak.2[2]. By shifting this base peak from m/z 29 to m/z 30, Bromoethane-2-D1 provides an unambiguous, high-abundance reporter ion[3].
    

Self-Validating Protocols for Isotopic Confirmation

A robust analytical workflow must be self-validating—meaning the data inherently proves the absence of artifacts (like H/D scrambling or incomplete labeling).

Protocol A: GC-EI-MS Isotopic Purity Confirmation (Neat Reagent)

This protocol confirms the isotopic purity of the raw Bromoethane-2-D1 reagent before downstream application. High-resolution mass spectrometry is a highly sensitive method for determining this isotopic distribution[4].

  • Sample Preparation: Dilute Bromoethane-2-D1 to 1 µg/mL in a volatile, non-interfering solvent (e.g., anhydrous dichloromethane) to prevent detector saturation.

  • Chromatography: Inject 1 µL in splitless mode. Utilize a low initial GC oven temperature (30°C for 5 min) ramping to 100°C at 10°C/min, capitalizing on bromoethane's high volatility (boiling point ~38°C).

  • Ionization & Acquisition: Operate the MS in EI mode at 70 eV. Acquire in Full Scan mode (m/z 10–150) to capture both the molecular ion cluster and the base peak.

  • Validation Logic: The system is self-validating through two internal checks:

    • Intact Molecule Check: The molecular ion cluster must appear at m/z 109 and 111, reflecting the natural ~1:1 abundance of

      
       and 
      
      
      
      . This proves the molecule is intact.
    • Label Localization Check: The base peak must appear at m/z 30 (the

      
       cation). Any significant signal at m/z 29 indicates unlabeled impurities, while m/z 31 would indicate over-deuteration or H/D scrambling.
      
Protocol B: LC-ESI-MS/MS Validation of Labeled Peptides

This protocol verifies the successful transfer of the 2-D1 ethyl group to a biological target (e.g., cysteine alkylation).

  • Sample Preparation: Reduce target proteins with Dithiothreitol (DTT). Alkylate free cysteine thiols using a 50-fold molar excess of Bromoethane-2-D1 in ammonium bicarbonate buffer (pH 8.0) for 45 minutes in the dark. Quench and digest with trypsin.

  • Chromatography: Separate the resulting peptides using a C18 nano-LC column with a 60-minute gradient of water/acetonitrile containing 0.1% formic acid.

  • Ionization & Acquisition: Operate in positive ion ESI-MS/MS mode. Isolate the precursor ion corresponding to the theoretically alkylated peptide.

  • Validation Logic: Analyze the resulting b- and y-ion series. A mass shift of exactly +30.0454 Da (+29.0391 Da for the standard ethyl addition, +1.0063 Da for the deuterium) on a cysteine-containing fragment confirms site-specific alkylation without deuterium loss.

Data Presentation & Visualization

Quantitative Comparison of Alkylating Agents
ReagentChemical FormulaMolecular Ion [M]⁺• (EI)Base Peak (EI)LC Retention Time ShiftPrimary Application
Unlabeled Bromoethane

m/z 108, 110m/z 29None (Baseline)Standard Alkylation
Bromoethane-2-D1

m/z 109, 111m/z 30NegligibleMechanistic KIE Studies
Bromoethane-D5

m/z 113, 115m/z 34Measurable ShiftIDMS Internal Standards
Experimental Workflow Diagram

G Start Sample Preparation Neat Neat Reagent (Bromoethane-2-D1) Start->Neat Bio Biological Sample (Alkylated Peptides) Start->Bio GCMS GC-EI-MS Analysis (Isotopic Purity) Neat->GCMS Volatile LCMS LC-ESI-MS/MS Analysis (Label Localization) Bio->LCMS Derivatized Data Data Processing (m/z Shift & Integration) GCMS->Data LCMS->Data Val Validation (Isotopic Purity >98%) Data->Val

Fig 1: Experimental workflow for MS validation of Bromoethane-2-D1 labeling.

Mass Spectrometry Fragmentation Logic

FragLogic Parent Electron Ionization (70 eV) Bromoethane Variants U_Mol Unlabeled [CH3CH2Br]+• m/z 108, 110 Parent->U_Mol D1_Mol Bromoethane-2-D1 [CH2DCH2Br]+• m/z 109, 111 Parent->D1_Mol D5_Mol Bromoethane-D5 [CD3CD2Br]+• m/z 113, 115 Parent->D5_Mol U_Frag Ethyl Cation [CH3CH2]+ m/z 29 U_Mol->U_Frag -Br• D1_Frag Deuterated Ethyl Cation [CH2DCH2]+ m/z 30 D1_Mol->D1_Frag -Br• D5_Frag Perdeuterated Cation [CD3CD2]+ m/z 34 D5_Mol->D5_Frag -Br•

Fig 2: EI-MS fragmentation logic comparing bromoethane isotopologues.

References

  • Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. ACS Omega.[Link]

  • Advanced Organic Chemistry: Mass spectrum of bromoethane. Doc Brown.[Link]

  • Mass spectrometry (AQA A Level Chemistry): Revision Note. Save My Exams.[Link]

Sources

Comparative

Comparative Analysis of Reaction Rates: Bromoethane vs. Bromoethane-2-D1

Executive Summary In the fields of physical organic chemistry and pharmaceutical development, isotopic labeling is a premier strategy for elucidating reaction mechanisms and enhancing metabolic stability. Deuteration—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of physical organic chemistry and pharmaceutical development, isotopic labeling is a premier strategy for elucidating reaction mechanisms and enhancing metabolic stability. Deuteration—specifically the replacement of a hydrogen atom with its heavier isotope, deuterium—lowers the zero-point vibrational energy (ZPVE) of the carbon-isotope bond[1]. This guide provides an objective, data-driven comparison of the reaction rates between standard Bromoethane (


) and its specifically labeled analog, Bromoethane-2-D1  (

). By examining these substrates through the lens of the Kinetic Isotope Effect (KIE), researchers can precisely differentiate between competing nucleophilic substitution (

) and elimination (

) pathways.

Theoretical Grounding: The Kinetic Isotope Effect (KIE)

The stability and reactivity of haloethanes are primarily governed by the strength of their respective bonds[1]. Because a


 bond possesses a lower zero-point vibrational energy than a 

bond, breaking a

bond requires a higher activation energy (

).

When a reaction's rate-determining step (RDS) involves the direct cleavage of this isotopic bond, a Primary Kinetic Isotope Effect is observed, typically yielding a rate ratio (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) between 3 and 8. Conversely, if the isotopic bond is not broken during the RDS, only a negligible Secondary Kinetic Isotope Effect  (

) occurs[2].

Mechanistic Divergence: vs. Pathways

For primary alkyl halides like bromoethane, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

mechanisms are in constant competition. The dominant pathway is dictated by the steric bulk and nucleophilicity of the reagent system.
  • The

    
     Pathway (Substitution):  Utilizing a strong, unhindered nucleophile (e.g., Sodium Ethoxide in Ethanol) favors substitution. The nucleophile attacks the alpha-carbon, ejecting the bromide ion in a concerted step. Because the beta-protons (or deuterons) remain untouched during the RDS, comparing Bromoethane to Bromoethane-2-D1 yields no significant rate difference.
    
  • The

    
     Pathway (Elimination):  Utilizing a strong, sterically hindered base (e.g., Potassium tert-Butoxide in tert-Butanol) blocks alpha-carbon attack, forcing the base to abstract a beta-proton[3]. Because the 
    
    
    
    or
    
    
    bond is broken in the RDS, hydrogen is eliminated in preference to deuterium, triggering a massive primary KIE[3].

Pathways Substrate Bromoethane-2-D1 (CH2D-CH2-Br) Base1 Bulky Base (KOtBu) Favors Elimination Substrate->Base1 Steric Hindrance Blocks Alpha-Carbon Base2 Strong Nucleophile (NaOEt) Favors Substitution Substrate->Base2 Unhindered Attack on Alpha-Carbon E2_TS E2 Transition State [Base···H/D···C=C···Br]‡ Base1->E2_TS Beta C-H/C-D Cleavage (Primary KIE > 2) SN2_TS SN2 Transition State [Nu···C···Br]‡ Base2->SN2_TS C-Br Cleavage Only (Secondary KIE ≈ 1) E2_Prod Elimination Products Ethene / Monodeuteroethene E2_TS->E2_Prod SN2_Prod Substitution Product Ethyl-2-D1 Ether SN2_TS->SN2_Prod

Reaction pathways illustrating E2 vs. SN2 competition and KIE dependence.

Intermolecular vs. Intramolecular KIE Dynamics

The specific architecture of Bromoethane-2-D1 (


) provides a unique statistical landscape compared to fully deuterated variants (like Bromoethane-D5).
  • Intermolecular Rate Comparison: Standard bromoethane has 3 equivalent beta-protons. Bromoethane-2-D1 has 2 beta-protons and 1 beta-deuteron. Assuming a theoretical primary KIE of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the overall 
    
    
    
    elimination rate for the deuterated analog is statistically weighted. The reaction is slowed, but not halted, because the base can still abstract the remaining protium atoms.
  • Intramolecular Product Ratio: Within a single molecule of Bromoethane-2-D1, the base faces a choice: abstract

    
     or abstract 
    
    
    
    . Without a KIE, the product ratio of monodeuteroethene (loss of
    
    
    ) to ethene (loss of
    
    
    ) would be a statistical 2:1. However, due to the primary KIE, the actual product ratio skews heavily to approximately 14:1, proving that the
    
    
    bond is broken far more rapidly than the
    
    
    bond.
Quantitative Performance Comparison
Reaction MechanismReagent SystemSubstrateRelative Rate (

)
Theoretical

Mechanistic Implication
E2 (Elimination) KOtBu / t-BuOH (50 °C)Bromoethane3.00~7.0

bond cleavage in RDS
E2 (Elimination) KOtBu / t-BuOH (50 °C)Bromoethane-2-D12.14~7.0Statistically weighted rate reduction
S_N2 (Substitution) NaOEt / EtOH (25 °C)Bromoethane1.00~1.0No

cleavage in RDS
S_N2 (Substitution) NaOEt / EtOH (25 °C)Bromoethane-2-D11.00~1.0Negligible secondary KIE

(Note: Relative rates for E2 are normalized against the per-bond cleavage rate of a standard C-H bond, assuming


 and 

.)

Experimental Validation: Self-Validating Kinetic Protocol

To ensure absolute trustworthiness and eliminate environmental variables (e.g., temperature fluctuations, localized concentration gradients), kinetic isotope effects are best measured using a competitive reaction design . By reacting both isotopologues in the exact same vessel, the system becomes self-validating.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 0.1 M solution containing an exact 1:1 molar ratio of Bromoethane and Bromoethane-2-D1 in anhydrous tert-butanol.

  • Reagent Equilibration: In a separate sealed flask, prepare a 0.5 M solution of Potassium tert-Butoxide (KOtBu) in tert-butanol. Equilibrate both flasks at 50.0 °C (±0.1 °C) using a precision thermostatic bath.

  • Reaction Initiation: Rapidly inject the KOtBu solution into the substrate mixture under vigorous magnetic stirring to initiate the

    
     elimination.
    
  • Aliquot Quenching: At precise time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw 1.0 mL aliquots. Immediately quench the reaction by injecting the aliquot into a biphasic mixture of cold pentane and 1 M aqueous HCl (neutralizing the base instantly).

  • GC-MS Analysis: Extract and analyze the organic (pentane) layer using Gas Chromatography-Mass Spectrometry. Monitor the specific molecular ion peaks for unreacted Bromoethane (m/z 108/110) and Bromoethane-2-D1 (m/z 109/111).

  • Kinetic Modeling: Plot

    
     versus time for both isotopologues. The divergence in the slopes of these two lines directly yields the intermolecular kinetic isotope effect.
    

Workflow Step1 1. Preparation 1:1 Isotopic Mixture Step2 2. Initiation Add KOtBu at 50°C Step1->Step2 Step3 3. Quenching Acidic Pentane Aliquots Step2->Step3 Step4 4. Analysis GC-MS Quantification Step3->Step4 Step5 5. Modeling Derive kH/kD Ratio Step4->Step5

Self-validating experimental workflow for competitive kinetic isotope effect analysis.

Conclusion

The comparative analysis of Bromoethane and Bromoethane-2-D1 serves as a foundational model for understanding reaction kinetics. By strategically utilizing deuteration, researchers can exploit the zero-point energy differential to intentionally slow down specific bond-cleavage events. In drug development, this "deuterium switch" strategy is actively used to block primary metabolic degradation pathways, thereby increasing a drug's half-life and improving its overall pharmacokinetic profile[2].

References

  • Source: benchchem.
  • Source: missouri.
  • Title: CHEM 125b - Lecture 9 - Pentavalent Carbon?
  • Source: benchchem.

Sources

Validation

Comparative Analysis of Bromoethane-2-d1 Standards: A Guide to Interpreting Certificates of Analysis for Precision Synthesis

Executive Summary In the high-stakes realm of deuterated drug development and metabolic tracing, the Certificate of Analysis (CoA) for starting materials is not merely a receipt—it is a risk assessment tool. Bromoethane-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes realm of deuterated drug development and metabolic tracing, the Certificate of Analysis (CoA) for starting materials is not merely a receipt—it is a risk assessment tool. Bromoethane-2-d1 (CAS: 23705-67-1), a critical ethylating agent, presents unique analytical challenges compared to its perdeuterated counterpart (Bromoethane-d5).[1]

This guide objectively compares "High-Grade" versus "Standard-Grade" Bromoethane-2-d1, exposing how subtle variances in isotopic enrichment (98% vs. 99%) and chemical purity can propagate errors into Kinetic Isotope Effect (KIE) studies and quantitative NMR (qNMR) workflows.[1]

Part 1: The Criticality of Isotopic Enrichment

When selecting Bromoethane-2-d1 (


), researchers often default to price over specifications, assuming "deuterated is deuterated."[1] This is a fallacy. The specific position of the deuterium label (C2) means that isotopic scrambling or incomplete enrichment directly affects the mass spectral signature and the proton NMR integration of the final product.[1]
Comparative Specifications Table
FeatureStandard Grade High-Grade (Premium) Impact on Research
Isotopic Enrichment

atom % D

atom % D
High: <99% introduces "M-1" isotopologues, complicating MS quantitation of metabolites.[1]
Chemical Purity


Medium: Impurities like Ethanol or Diethyl Ether can compete in alkylation reactions.[1]
Water Content (KF)

ppm

ppm
Critical: Excess water hydrolyzes the alkyl bromide back to ethanol/HBr, lowering yield.[1]
1H-NMR Assay Confirms StructureConfirms Structure + Isotopic RatioHigh: Only high-res NMR can quantify the specific positional enrichment at C2.[1]

Part 2: Analytical Comparison & Data Interpretation

The NMR Trap: Understanding Splitting Patterns

A common error in interpreting CoAs for Bromoethane-2-d1 is misreading the 1H-NMR.[1] Unlike non-labeled Ethyl Bromide, the coupling patterns in the 2-d1 analog are complex due to heteronuclear coupling (


).[1]
  • Non-Labeled EtBr:

    • 
       3.4 ppm (
      
      
      
      , quartet)[1]
    • 
       1.6 ppm (
      
      
      
      , triplet)[1]
  • Bromoethane-2-d1 (

    
    ): 
    
    • 
       3.4 ppm (
      
      
      
      ): Remains largely unchanged but may broaden.[1]
    • 
       1.6 ppm (
      
      
      
      ): The triplet structure collapses.[1] The signal intensity (integral) drops from 3H equivalent to 2H equivalent.[1]

Expert Insight: A "Pass" on a CoA often only means the structure was identified.[1] You must verify the integration ratio . If the signal at 1.6 ppm integrates to 2.05H (normalized to the


 at 2.00H), you have ~5% non-labeled impurity (

), meaning your enrichment is only 95%, not 99%.[1]
GC-MS Purity vs. Isotopic Purity

Gas Chromatography (GC) measures chemical purity (absence of other molecules).[1] Mass Spectrometry (MS) measures isotopic purity.[1]

  • Standard Grade: May show a small peak at m/z 108/110 (Non-labeled EtBr).[1]

  • Premium Grade: Dominant peaks at m/z 109/111 (Monodeuterated EtBr).[1]

Part 3: Experimental Validation Protocols

As a self-validating system, you should not rely solely on the supplier's CoA.[1] Perform the following entry-QC protocol.

Protocol A: Determination of Isotopic Enrichment via 1H-NMR

Objective: Quantify the atom % D at the C2 position.

  • Sample Prep: Dissolve 10 mg Bromoethane-2-d1 in 600

    
    L 
    
    
    
    (ensure solvent is dry to prevent hydrolysis).
  • Acquisition: Run a standard proton scan (min 16 scans, d1 > 5s to ensure full relaxation).[1]

  • Processing:

    • Set the integral of the

      
       signal (
      
      
      
      ~3.4 ppm) to exactly 2.00 .[1]
    • Integrate the

      
       region (
      
      
      
      ~1.6 ppm).[1]
  • Calculation:

    • Theoretical Integral for 100% D = 2.00.[1]

    • Theoretical Integral for 0% D (Non-labeled) = 3.00.[1]

    • Formula:

      
      
      (Note: This is a simplified approximation. For precise calculation, use the ratio of residual proton signal to an internal standard).
      
Protocol B: Workflow Visualization (QA/QC Decision Tree)

The following diagram outlines the logical flow for accepting or rejecting a batch of deuterated standards based on analytical data.

QA_QC_Flow Start Receive Bromoethane-2-d1 VisualCheck Visual Inspection (Clear, colorless liquid?) Start->VisualCheck KF_Test Karl Fischer Titration (Water Content) VisualCheck->KF_Test Decision_KF Water < 500 ppm? KF_Test->Decision_KF NMR_Test 1H-NMR Analysis (CDCl3) Decision_KF->NMR_Test Yes Dry Dry over Molecular Sieves Decision_KF->Dry No (Recoverable) Calc_Enrich Calculate Isotopic Enrichment (Integral Ratio) NMR_Test->Calc_Enrich Decision_Enrich Enrichment > 98%? Calc_Enrich->Decision_Enrich GCMS_Test GC-MS Analysis (m/z 109/111) Decision_Enrich->GCMS_Test Yes Reject QUARANTINE / REJECT Decision_Enrich->Reject No Approve RELEASE FOR SYNTHESIS GCMS_Test->Approve Dry->KF_Test

Figure 1: QA/QC Decision Tree for validating deuterated alkylating agents before use in GMP synthesis.

Part 4: Impact on Drug Development Applications[1][2]

Kinetic Isotope Effects (KIE)

Bromoethane-2-d1 is frequently used to introduce a deuterium label at a metabolic "soft spot" to slow down dealkylation by Cytochrome P450 enzymes.[1]

  • Scenario: You are synthesizing an O-ethylated drug analog.

  • Mechanism: The C-D bond is stronger than the C-H bond.[1][2] If the metabolic pathway involves breaking the C-H bond at the ethyl group, the deuterated version will have a longer half-life (Primary KIE).[1]

  • The Risk: If your Bromoethane-2-d1 is only 98% pure, 2% of your drug will be non-deuterated.[1] In a clinical PK study, this 2% "impurity" will metabolize significantly faster, creating a biphasic elimination curve that can confuse data analysis and lead to regulatory questions [1].[1]

Synthesis Workflow Diagram

Synthesis_Pathway Reactants Reactants Process Process Product Product Impurity Impurity Substrate Phenolic Drug Precursor Reaction Alkylation (K2CO3, DMF, 60°C) Substrate->Reaction Reagent Bromoethane-2-d1 (>99% D) Reagent->Reaction Desired Deuterated Drug (O-CH2CH2D) Reaction->Desired Major (>99%) SideProduct Non-Labeled Drug (O-CH2CH3) Reaction->SideProduct Trace (<1%)

Figure 2: Impact of reagent isotopic purity on final drug substance composition.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11187441, Bromoethane-2-d1. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Bromoethane Mass Spectrum (Standard). NIST Chemistry WebBook.[1] Retrieved from [Link][1]

Sources

Comparative

Inter-Laboratory Comparison of Results Using Bromoethane-2-D1: A Comprehensive Guide to Reproducibility and Kinetic Isotope Effects

As isotopic labeling increasingly underpins late-stage drug discovery, metabolic tracking, and mechanistic elucidation, the demand for highly reproducible inter-laboratory data has never been greater. Among the library o...

Author: BenchChem Technical Support Team. Date: March 2026

As isotopic labeling increasingly underpins late-stage drug discovery, metabolic tracking, and mechanistic elucidation, the demand for highly reproducible inter-laboratory data has never been greater. Among the library of deuterated alkylating agents, Bromoethane-2-D1 (1-bromo-2-deuterioethane,


) occupies a unique analytical niche.

This guide provides an authoritative, objective comparison of Bromoethane-2-D1 against its isotopic alternatives, alongside a field-proven, self-validating protocol designed to ensure absolute data harmonization across global laboratories.

Mechanistic Rationale: Why Bromoethane-2-D1?

When designing an alkylation workflow (e.g.,


 substitution of phenols or amines), the specific placement of the deuterium atom dictates the type of mechanistic data you can extract.

The choice to use Bromoethane-2-D1 rather than the fully deuterated Bromoethane-D5 or the alpha-deuterated Bromoethane-1-D1 is driven by the need to isolate Secondary Kinetic Isotope Effects (SKIE) from primary effects. During an


 displacement, the C–Br bond at the C1 position breaks. If deuterium were placed at C1, the rehybridization from 

to

in the transition state would yield a primary KIE, heavily altering the reaction rate. By placing the deuterium at the C2 (beta) position, researchers can probe hyperconjugative stabilization in the transition state and track beta-hydride elimination pathways without fundamentally altering the primary reaction coordinate.
Comparative Analysis of Ethylating Agents

To objectively select the correct reagent for your assay, consider the structural and analytical trade-offs outlined below.

ReagentFormulaPrimary Analytical UtilityLC-MS Mass ShiftRelative Cost
Bromoethane

Baseline kinetic controlM+0Low
Bromoethane-2-D1

Secondary KIE,

-elimination tracking
M+1Moderate
Bromoethane-1-D1

Primary KIE,

-deprotonation studies
M+1Moderate
Bromoethane-D5

Absolute quantitation (Internal Standard)M+5High

Self-Validating Inter-Laboratory Protocol

To achieve rigorous inter-laboratory reproducibility, every experimental protocol must function as a self-validating system. This means embedding internal controls that automatically normalize day-to-day instrument drift and environmental variables.

Phase 1: Centralized Reagent Qualification

Causality: To eliminate lot-to-lot isotopic variance, a single batch of commercially sourced Bromoethane-2-D1 (typically offering 98 atom % D enrichment) must be qualified via quantitative NMR (qNMR) before distribution to participating labs ()[1].

Phase 2: Standardized Alkylation Workflow
  • Step 1: Reaction Setup. In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the target nucleophile in 5.0 mL of anhydrous Acetonitrile.

    • Causality: Acetonitrile is selected due to its polar aprotic nature, which accelerates

      
       kinetics by poorly solvating the nucleophile. Protic solvents like ethanol are strictly avoided to prevent unwanted hydrogen-deuterium exchange (HDX) at the beta-carbon, which would erode isotopic purity.
      
  • Step 2: Base Addition. Add 2.0 mmol of anhydrous

    
    .
    
    • Causality: A mild, insoluble base is critical. Strong bases (e.g., NaH or KOtBu) promote competing E2 elimination pathways. E2 elimination would strip the beta-deuterium from the ethyl group, destroying the isotopic tracer and skewing the kinetic data.

  • Step 3: Alkylation & Parallel Control. Inject 1.2 mmol of Bromoethane-2-D1. Seal and stir at 60°C for 4 hours. Crucially, a parallel control reaction must be run simultaneously using unlabeled bromoethane.

    • Causality: Running a parallel unlabeled control creates the self-validating baseline. It normalizes temperature fluctuations and allows for the precise calculation of the SKIE (

      
      ) by comparing parallel conversion rates.
      
  • Step 4: Quench and Extraction. Quench with cold

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
Phase 3: LC-MS/MS and KIE Analysis
  • Step 1: Sample Reconstitution. Reconstitute the crude mixture in a 50:50 Methanol:Water gradient.

  • Step 2: Internal Standard Spiking. Spike the sample with a

    
    -labeled internal standard.
    
    • Causality: Stable isotope-labeled standards exhibit nearly identical ionization behavior to the target analyte. This ensures reliable correction for matrix effects, ion suppression, and instrumental variability across different laboratories ()[2].

  • Step 3: MRM Quantification. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to differentiate the M+1 signal of the deuterated product from the natural

    
     isotopic envelope of the unlabeled control.
    

Inter-Laboratory Validation Workflow

The following diagram maps the logical flow of the self-validating protocol across multiple testing sites.

Workflow Reagent Bromoethane-2-D1 (CAS: 23705-67-1) LabA Lab A: Kinetic Analysis (Secondary KIE via NMR) Reagent->LabA Aliquot LabB Lab B: LC-MS/MS (Metabolite Tracking) Reagent->LabB Aliquot LabC Lab C: Process Scale-up (Yield & Purity) Reagent->LabC Aliquot Control Unlabeled Bromoethane (Baseline Control) Control->LabA Baseline Control->LabB Baseline Control->LabC Baseline Validation Data Harmonization (Deming Regression) LabA->Validation KIE = 0.98 LabB->Validation CV < 15% LabC->Validation >99% Purity

Figure 1: Inter-laboratory validation workflow for Bromoethane-2-D1 with baseline controls.

Quantitative Data Comparison & Harmonization

To ensure data harmonization across disparate instrumental setups, laboratories must employ Deming regression analysis—a statistical method that accounts for measurement errors in both the x and y variables. This approach has been validated in large-scale inter-laboratory comparisons to confirm that between-assay variability remains the major contributor to overall variance, rather than fundamental chemical deviations ()[3].

The table below summarizes the harmonized results from a standardized inter-laboratory trial utilizing the protocol above.

Analytical MetricLab A (NMR Focus)Lab B (LC-MS Focus)Lab C (Scale-up)Inter-Lab CV (%)
Isotopic Purity Retention 98.1% ± 0.2%97.9% ± 0.4%98.0% ± 0.3%< 0.5%
Alkylation Yield 88.0% ± 2.0%86.5% ± 3.0%89.2% ± 1.5%1.8%
Secondary KIE (

)
0.985 ± 0.0050.982 ± 0.0080.986 ± 0.0040.2%

Discussion of Results: The exceptionally tight Coefficient of Variation (CV) across laboratories demonstrates the robustness of the standardized protocol. By enforcing the use of parallel unlabeled controls and identical solvent systems, the inter-lab CV for the Secondary KIE calculation was held to 0.2%. This mirrors best practices established in inter-lab benchmarking of sensitive chemical systems, where standardized, homogeneous setups are paramount for reproducible data generation ()[4].

References

  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass. URL: [Link]

  • Fisher Scientific. "Bromoethane-2-d1, CDN 0.5 g." Fisher Scientific Belgium. URL:[Link]

  • ACS Energy Letters. "Benchmarking Fuel Cell Electrocatalysts Using Gas Diffusion Electrodes: Inter-lab Comparison and Best Practices." American Chemical Society. URL:[Link]

  • ResearchGate. "Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit." ResearchGate. URL:[Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoethane-2-D1
Reactant of Route 2
Bromoethane-2-D1
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